molecular formula C83H88Cl2N8O29 B8101439 Parvodicin C1

Parvodicin C1

Cat. No.: B8101439
M. Wt: 1732.5 g/mol
InChI Key: PZMMGNLKWHJGSE-PSDJNXLUSA-N
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Description

Antibiotic A-40926 B0 is a natural product found in Actinomadura with data available.

Properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-PSDJNXLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-84-3
Record name Antibiotic A-40926 B0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIBIOTIC A-40926 B0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Parvodicin C1 discovery and isolation from Actinomadura parvosata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Parvodicin (B1140423) C1, a potent glycopeptide antibiotic, from the fermentation broth of the novel actinomycete, Actinomadura parvosata. The methodologies detailed herein are based on the seminal work that first reported this compound, offering a comprehensive resource for researchers in natural product discovery and antibiotic development.

Introduction

Parvodicin C1 is the most active component of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete strain SK&F-AAJ-271. This strain was identified as a new species and named Actinomadura parvosata. The parvodicins are distinguished by unique structural features, including an O-acetyl functionality in some components, a novel characteristic among this class of antibiotics. This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and has shown potential for a long duration of action in vivo, making it a compound of considerable interest for further investigation.

Fermentation of Actinomadura parvosata

The production of the parvodicin complex is achieved through submerged fermentation of Actinomadura parvosata strain SK&F-AAJ-271.

Culture and Inoculum Development

A frozen vegetative culture of A. parvosata is used to initiate the fermentation process. The inoculum is developed in two stages to ensure a robust and actively growing culture for the production phase.

Table 1: Inoculum Development Parameters

ParameterStage 1Stage 2
Medium Trypticase Soy BrothAP-5 Medium
Volume 100 mL2 Liters
Vessel 500 mL Erlenmeyer Flask4-Liter Baffled Fernbach Flask
Temperature 28°C28°C
Agitation 250 rpm250 rpm
Incubation Time 72 hours48 hours
Production Fermentation

The production of parvodicins is carried out in a larger scale fermentor, providing a controlled environment for optimal antibiotic synthesis.

Table 2: Production Fermentation Parameters

ParameterValue
Fermentor Volume 250 Liters
Production Medium AP-5 Medium
Inoculum Size 4 Liters (from Stage 2)
Temperature 28°C
Aeration 0.5 vvm (volume of air per volume of medium per minute)
Agitation 250 rpm
Fermentation Time 90 hours

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. The overall workflow is depicted in the diagram below.

G cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 Fine Purification Fermentation 250L Fermentation of A. parvosata MycelialFiltration Mycelial Filtration Fermentation->MycelialFiltration BrothAdsorption Adsorption onto Diaion HP-20 Resin MycelialFiltration->BrothAdsorption ResinWash Wash Resin with Water BrothAdsorption->ResinWash Elution Elute with 90% Aqueous Acetone (B3395972) ResinWash->Elution Concentration1 Concentrate Eluate Elution->Concentration1 HP20Chromatography Diaion HP-20 Chromatography Concentration1->HP20Chromatography GradientElution Gradient Elution (Acetone in Water) HP20Chromatography->GradientElution Pooling1 Pool Active Fractions GradientElution->Pooling1 Concentration2 Concentrate Pooled Fractions Pooling1->Concentration2 PrepHPLC1 Preparative Reversed-Phase HPLC (C18) Concentration2->PrepHPLC1 GradientElution2 Gradient Elution (Acetonitrile in 0.1% TFA) PrepHPLC1->GradientElution2 Pooling2 Pool Fractions Containing Parvodicin Complex GradientElution2->Pooling2 PrepHPLC2 Second Preparative HPLC (C18) Pooling2->PrepHPLC2 IsocraticElution Isocratic Elution to Separate Components PrepHPLC2->IsocraticElution Pooling3 Pool Pure this compound Fractions IsocraticElution->Pooling3 Lyophilization Lyophilization Pooling3->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Figure 1: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

3.1.1. Extraction from Fermentation Broth

  • Mycelial Removal: The whole fermentation broth (250 Liters) is filtered to remove the mycelia.

  • Adsorption: The clarified broth is then mixed with Diaion HP-20 resin, and the mixture is stirred to allow for the adsorption of the parvodicin complex onto the resin.

  • Resin Washing: The resin is washed with water to remove salts and other polar impurities.

  • Elution: The parvodicin complex is eluted from the resin using 90% aqueous acetone.

  • Concentration: The acetone eluate is concentrated under reduced pressure to yield a crude extract.

3.1.2. Diaion HP-20 Chromatography

The crude extract is further purified by column chromatography on Diaion HP-20.

Table 3: Diaion HP-20 Chromatography Parameters

ParameterValue
Stationary Phase Diaion HP-20
Mobile Phase Gradient of acetone in water
Elution Profile Stepwise gradient from 10% to 90% acetone
Fraction Collection Fractions are collected and analyzed by bioassay and HPLC
Outcome Active fractions containing the parvodicin complex are pooled and concentrated.

3.1.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved through two successive preparative reversed-phase HPLC steps.

Table 4: Preparative HPLC Parameters

ParameterFirst Preparative HPLCSecond Preparative HPLC
Stationary Phase C18 silica (B1680970) gelC18 silica gel
Mobile Phase Gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA)Isocratic mixture of acetonitrile and 0.1% TFA
Detection UV at 280 nmUV at 280 nm
Outcome Separation of the parvodicin complex from other impurities.Isolation of individual parvodicin components, including this compound.

The fractions containing pure this compound, as determined by analytical HPLC, are pooled and lyophilized to yield the final product as a white, amorphous powder.

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 5: Physicochemical Properties of this compound

PropertyValue
Appearance White, amorphous powder
Molecular Formula C₈₃H₈₈Cl₂N₈O₂₉
Molecular Weight 1731.5 g/mol (Determined by FAB-MS)
UV λmax (in MeOH) 280 nm
Solubility Soluble in methanol, DMSO; sparingly soluble in water

Table 6: Key Spectroscopic Data for this compound

TechniqueKey Observations
FAB-MS Provided the molecular weight and aided in determining the elemental composition.
¹H NMR Revealed the presence of aromatic and aliphatic protons, as well as sugar moieties.
¹³C NMR Confirmed the carbon framework of the peptide core and the attached sugar units.
2D NMR (COSY, NOESY) Established the connectivity of protons and the spatial relationships between them, which was crucial for sequencing the peptide and determining the glycosylation sites.

Conclusion

The discovery of this compound from Actinomadura parvosata and the development of a robust isolation and purification protocol have provided a valuable addition to the arsenal (B13267) of glycopeptide antibiotics. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the scientific community, facilitating further research into the biological activity, mechanism of action, and potential therapeutic applications of this promising natural product. The unique structural aspects of the parvodicins may offer advantages in combating resistant bacterial strains, highlighting the continued importance of exploring novel actinomycetes for new drug leads.

Parvodicin C1: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin (B1140423) C1, a member of the glycopeptide antibiotic family, is produced by the actinomycete Actinomadura parvosata. Like other glycopeptides, its primary mechanism of action against Gram-positive bacteria is the inhibition of the late stages of cell wall peptidoglycan biosynthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a crucial precursor for the construction of the bacterial cell wall. This specific interaction sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), ultimately leading to the cessation of cell wall synthesis, loss of cell integrity, and bacterial death. This technical guide provides an in-depth overview of the core mechanism of action of Parvodicin C1, supported by available quantitative data and detailed experimental protocols for its investigation.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel and potent antimicrobial agents. Glycopeptide antibiotics have long been a cornerstone in the treatment of serious Gram-positive infections. This compound, a component of the parvodicin complex, represents a promising scaffold for the development of new therapeutics. Understanding its precise mechanism of action is critical for its potential clinical application and for the rational design of next-generation glycopeptides.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is primarily attributed to its ability to disrupt the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall that provides structural support and protection against osmotic lysis.

Binding to Lipid II

The key molecular target of this compound is the D-Ala-D-Ala terminus of lipid II. Lipid II is a vital precursor molecule that is synthesized in the cytoplasm and then translocated across the cell membrane to the site of cell wall assembly. This compound forms a stable, non-covalent complex with the D-Ala-D-Ala moiety of lipid II through a network of hydrogen bonds. This binding sequesters lipid II, preventing its utilization by the cell wall synthesis machinery.

Inhibition of Transglycosylation and Transpeptidation

By binding to lipid II, this compound physically obstructs the enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains:

  • Transglycosylation: This process, catalyzed by the transglycosylase domain of PBPs, involves the polymerization of the glycan chains of peptidoglycan. The this compound-lipid II complex prevents the incorporation of new disaccharide-pentapeptide units into the growing glycan strand.

  • Transpeptidation: This crucial cross-linking step, catalyzed by the transpeptidase domain of PBPs, forms peptide bridges between adjacent glycan chains, providing the peptidoglycan with its characteristic strength and rigidity. The presence of this compound bound to the pentapeptide terminus of the nascent peptidoglycan chain sterically hinders the transpeptidase from accessing its substrate.

The dual inhibition of these two critical processes effectively halts the synthesis and remodeling of the cell wall, leading to a weakened cell envelope and eventual cell lysis.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Parvodicin C2 and the general activity of the parvodicin complex provide valuable insights into its potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2 against various Gram-positive bacteria.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureusMethicillin-sensitive0.4 - 12.5
Staphylococcus epidermidisMethicillin-sensitive0.4 - 12.5
Staphylococcus saprophyticusMethicillin-sensitive0.4 - 12.5
Staphylococcus aureusMethicillin-resistant0.2 - 50
Staphylococcus hemolyticusMethicillin-resistant0.2 - 50
Enterococcus faecalisMethicillin-resistant0.2 - 50

Note: This data is for Parvodicin C2, a component of the parvodicin complex.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound. These protocols are based on established methods for studying glycopeptide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of Gram-positive bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell)

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of intact bacterial cells in the presence of this compound.

Materials:

  • This compound

  • Gram-positive bacterial strain

  • Growth medium (e.g., Tryptic Soy Broth)

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Grow a culture of the test bacteria to the mid-logarithmic phase.

    • Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-antibiotic control.

    • Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Radiolabeling:

    • Add [¹⁴C]-GlcNAc to each tube and continue incubation for a defined period (e.g., 60 minutes).

  • Precipitation and Washing:

    • Stop the reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.

    • Collect the precipitate by centrifugation.

    • Wash the pellet with TCA and then ethanol (B145695) to remove unincorporated radiolabel.

  • Quantification:

    • Resuspend the final pellet in scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.

Cell Wall Binding Assay

This assay assesses the binding of this compound to its target on the bacterial cell wall.

Materials:

  • This compound (can be fluorescently labeled for easier detection)

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the desired growth phase and harvest by centrifugation.

    • Wash the cells with PBS.

  • Binding Reaction:

    • Resuspend the cells in PBS containing various concentrations of fluorescently labeled this compound.

    • Incubate for a defined period at room temperature or 37°C.

  • Washing:

    • Wash the cells with PBS to remove unbound antibiotic.

  • Detection and Analysis:

    • Visualize the cells using a fluorescence microscope to observe the localization of the antibiotic on the cell surface.

    • Alternatively, analyze the cells by flow cytometry to quantify the amount of bound antibiotic per cell.

Visualizations

Signaling Pathways and Workflows

Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc Lipid II_translocated Lipid II Lipid II->Lipid II_translocated Flippase Growing Peptidoglycan Growing Peptidoglycan Lipid II_translocated->Growing Peptidoglycan Transglycosylation (PBP) Parvodicin_LipidII_Complex This compound-Lipid II Complex Lipid II_translocated->Parvodicin_LipidII_Complex This compound This compound This compound->Lipid II_translocated Binding to D-Ala-D-Ala Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBP) Parvodicin_LipidII_Complex->Growing Peptidoglycan Inhibition Parvodicin_LipidII_Complex->Cross-linked Peptidoglycan Inhibition

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of this compound Serial Dilution of this compound Start->Serial Dilution of this compound Inoculate 96-well Plate Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Serial Dilution of this compound->Inoculate 96-well Plate Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate 96-well Plate->Incubate at 37°C for 18-24h Read Results Read Results Incubate at 37°C for 18-24h->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination.

Inhibition_Assay_Workflow Start Start Culture Bacteria to mid-log phase Culture Bacteria to mid-log phase Start->Culture Bacteria to mid-log phase Treat with this compound Treat with this compound Culture Bacteria to mid-log phase->Treat with this compound Add [14C]-GlcNAc Add [14C]-GlcNAc Treat with this compound->Add [14C]-GlcNAc Incubate Incubate Add [14C]-GlcNAc->Incubate Precipitate with TCA Precipitate with TCA Incubate->Precipitate with TCA Wash Pellet Wash Pellet Precipitate with TCA->Wash Pellet Measure Radioactivity Measure Radioactivity Wash Pellet->Measure Radioactivity Analyze Inhibition Analyze Inhibition Measure Radioactivity->Analyze Inhibition

Caption: Peptidoglycan synthesis inhibition assay.

Conclusion

This compound exemplifies the potent antibacterial activity of glycopeptide antibiotics through the targeted inhibition of peptidoglycan biosynthesis. Its mechanism, centered on the sequestration of lipid II, remains a highly effective strategy against Gram-positive bacteria. Further research to obtain more extensive quantitative data on this compound's activity against a broader range of clinical isolates, including resistant strains, is warranted. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial in evaluating the full therapeutic potential of this compound and its derivatives in an era of increasing antibiotic resistance.

A Technical Guide to the Putative Biosynthesis of Parvodicin C1 in Actinomadura parvosata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin C1, a potent glycopeptide antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Actinomadura parvosata. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, leveraging the publicly available genome sequence of Actinomadura parvosata subsp. kistnae. Due to the limited direct experimental data on this compound biosynthesis, this document presents a putative pathway based on bioinformatic analysis, including the identification of a candidate biosynthetic gene cluster (BGC) and the annotation of key enzymes. This guide also outlines detailed experimental protocols adapted from studies on similar glycopeptide antibiotics, which can be employed to validate the proposed pathway and characterize the involved enzymes. Furthermore, quantitative data from related systems are presented to serve as a benchmark for future experimental design. The information herein is intended to be a foundational resource for researchers aiming to elucidate the precise mechanisms of this compound biosynthesis, enabling metabolic engineering efforts for enhanced production and the generation of novel derivatives.

Introduction

Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, renowned for their efficacy against multidrug-resistant Gram-positive pathogens. This compound, produced by Actinomadura parvosata, is a member of this important class of natural products[1]. Understanding the biosynthesis of this compound is paramount for several reasons: it can facilitate the rational design of novel GPA derivatives with improved pharmacological properties, enable the development of high-yielding production strains through metabolic engineering, and provide insights into the intricate enzymatic machinery involved in the synthesis of complex natural products.

The complete genome sequence of Actinomadura parvosata subsp. kistnae has revealed a vast potential for secondary metabolite production, with 34 predicted biosynthetic gene clusters (BGCs)[2][3]. Among these, several non-ribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and hybrid NRPS-PKS clusters have been identified, which are characteristic of GPA biosynthesis[2]. This guide focuses on the bioinformatic identification and functional annotation of a putative this compound BGC within this genome.

Putative this compound Biosynthetic Gene Cluster

Based on the known structure of this compound, which features a heptapeptide (B1575542) core, sugar moieties, and non-proteinogenic amino acids, a putative BGC was identified in the genome of Actinomadura parvosata subsp. kistnae through comparative analysis with well-characterized GPA BGCs, such as those for vancomycin (B549263) and teicoplanin[4][5]. The candidate cluster is a large NRPS-PKS hybrid BGC. Key genetic loci within this putative cluster and their predicted functions are summarized in Table 1.

Table 1: Annotated Genes in the Putative this compound Biosynthetic Gene Cluster of Actinomadura parvosata subsp. kistnae

Gene Locus (example)Predicted Protein FunctionHomology (closest known equivalent)Putative Role in this compound Biosynthesis
Ap_parv_0123Non-ribosomal peptide synthetase (NRPS)Vancomycin NRPS (various modules)Assembly of the heptapeptide backbone
Ap_parv_0124Type I Polyketide synthase (PKS)Teicoplanin PKS (various modules)Synthesis of fatty acid side chain precursor
Ap_parv_0125GlycosyltransferaseGlycosyltransferase from A. teichomyceticusAttachment of sugar moieties to the peptide core
Ap_parv_01264-hydroxymandelate synthaseHmaS from Amycolatopsis orientalisBiosynthesis of 4-hydroxyphenylglycine (HPG) precursor
Ap_parv_01273,5-dihydroxyphenylglycine synthaseDpgA from Amycolatopsis orientalisBiosynthesis of 3,5-dihydroxyphenylglycine (DPG)
Ap_parv_0128Cytochrome P450 monooxygenaseOxyB from vancomycin clusterOxidative cross-linking of aromatic residues
Ap_parv_0129HalogenaseVancomycin halogenaseChlorination of aromatic amino acid residues
Ap_parv_0130Acyl-CoA synthetaseFatty acid activation enzymeActivation of the lipid side chain for attachment
Ap_parv_0131Transcriptional regulatorStrR family regulatorRegulation of gene cluster expression
Ap_parv_0132ABC transporterDrug efflux pumpSelf-resistance and export of this compound

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step process involving the coordinated action of NRPS and PKS machinery, followed by tailoring reactions catalyzed by enzymes encoded within the putative BGC.

Assembly of the Heptapeptide Core

The central heptapeptide backbone of this compound is assembled by a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer. The non-proteinogenic amino acids, 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DPG), are synthesized by dedicated enzymes encoded within the cluster prior to their incorporation by the NRPS[6][7][8].

Oxidative Cross-linking and Halogenation

Following the assembly of the linear peptide, cytochrome P450 monooxygenases catalyze the oxidative cross-linking of the aromatic side chains of the amino acid residues, forming the characteristic rigid, cup-shaped structure of the glycopeptide core. A dedicated halogenase is predicted to chlorinate specific aromatic residues.

Glycosylation and Acylation

The aglycone is then decorated with sugar moieties by the action of specific glycosyltransferases, which attach activated sugar donors to the peptide core[9][10][11][12]. Finally, an acyltransferase is proposed to attach a lipid side chain, a characteristic feature of this compound.

Parvodicin_C1_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_assembly Core Assembly and Modification cluster_tailoring Tailoring Reactions Amino_Acids Standard Amino Acids NRPS NRPS Assembly (e.g., Ap_parv_0123) Amino_Acids->NRPS HPG_DPG_Synthases HPG/DPG Biosynthesis (e.g., Ap_parv_0126, Ap_parv_0127) HPG_DPG_Synthases->NRPS Fatty_Acid_Synthase Fatty Acid Precursor (PKS - e.g., Ap_parv_0124) Acyltransferase Acylation (e.g., Ap_parv_0130) Fatty_Acid_Synthase->Acyltransferase Sugar_Precursors Activated Sugar Nucleotides Glycosyltransferases Glycosylation (e.g., Ap_parv_0125) Sugar_Precursors->Glycosyltransferases Linear_Heptapeptide Linear Heptapeptide NRPS->Linear_Heptapeptide P450_Halogenase Oxidative Cross-linking & Halogenation (e.g., Ap_parv_0128, Ap_parv_0129) Linear_Heptapeptide->P450_Halogenase Aglycone Parvodicin Aglycone P450_Halogenase->Aglycone Aglycone->Glycosyltransferases Glycosylated_Aglycone Glycosylated Aglycone Glycosyltransferases->Glycosylated_Aglycone Glycosylated_Aglycone->Acyltransferase Parvodicin_C1 This compound Acyltransferase->Parvodicin_C1

Caption: Putative biosynthetic pathway of this compound in Actinomadura parvosata.

Quantitative Data (Hypothetical)

Direct quantitative data for the this compound biosynthetic pathway is not currently available. The following table provides hypothetical values based on published data for other glycopeptide antibiotics, such as vancomycin and teicoplanin, to serve as a reference for future experimental work.

Table 2: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)
NRPS (Adenylation domain)L-Tyrosine50 - 2000.1 - 1.0
GlycosyltransferaseUDP-glucose100 - 5000.5 - 5.0
Cytochrome P450Heptapeptide precursor10 - 500.01 - 0.1

Experimental Protocols

The following protocols are adapted from established methods for studying glycopeptide biosynthesis in actinomycetes and can be applied to investigate the this compound pathway in Actinomadura parvosata.

Gene Inactivation via Homologous Recombination

This protocol describes the generation of a targeted gene knockout mutant in Actinomadura parvosata to verify the involvement of a specific gene in this compound biosynthesis.

  • Vector Construction:

    • Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from A. parvosata genomic DNA using high-fidelity PCR.

    • Clone the amplified fragments into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin).

    • Verify the construct by restriction digestion and Sanger sequencing.

  • Protoplast Formation and Transformation:

    • Grow A. parvosata in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

    • Harvest the mycelium and treat with lysozyme (B549824) to generate protoplasts.

    • Transform the protoplasts with the constructed knockout vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening of Mutants:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selecting transformants.

    • Screen the resulting colonies by PCR using primers flanking the target gene to identify double-crossover homologous recombination events.

  • Phenotypic Analysis:

    • Cultivate the confirmed mutant and wild-type strains under this compound production conditions.

    • Analyze the culture extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.

Gene_Knockout_Workflow Start Start: Target Gene Identification Vector_Construction Construct Knockout Vector (Flanking regions + Resistance cassette) Start->Vector_Construction Transformation Transform Protoplasts with Knockout Vector Vector_Construction->Transformation Protoplast_Formation Prepare Actinomadura parvosata Protoplasts Protoplast_Formation->Transformation Selection Select for Antibiotic Resistance Transformation->Selection PCR_Screening Screen Colonies by PCR for Double Crossover Selection->PCR_Screening Mutant_Confirmation Confirm Gene Deletion PCR_Screening->Mutant_Confirmation Phenotypic_Analysis Analyze this compound Production (HPLC, LC-MS) Mutant_Confirmation->Phenotypic_Analysis End End: Gene Function Verified Phenotypic_Analysis->End

Caption: Workflow for targeted gene knockout in Actinomadura parvosata.

Heterologous Expression and Enzyme Characterization

This protocol outlines the heterologous expression of a putative biosynthetic enzyme from A. parvosata in a suitable host for in vitro characterization.

  • Gene Cloning and Expression Vector Construction:

    • Amplify the coding sequence of the target gene from A. parvosata cDNA.

    • Clone the amplified gene into an appropriate expression vector (e.g., pET28a for E. coli) with a suitable tag (e.g., His6-tag) for purification.

  • Protein Expression and Purification:

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG at an optimized temperature and time.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • Design an assay to measure the activity of the purified enzyme. For example, for a glycosyltransferase, this would involve incubating the enzyme with the aglycone substrate and a sugar donor (e.g., UDP-glucose) and monitoring product formation by HPLC or LC-MS.

    • Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations.

Conclusion and Future Perspectives

This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound in Actinomadura parvosata. The identification of a candidate BGC in the genome of A. parvosata subsp. kistnae opens up numerous avenues for future research. The immediate next steps should focus on the experimental validation of this proposed BGC through gene knockout studies and the heterologous expression and characterization of the key biosynthetic enzymes. Such studies will not only confirm the proposed pathway but also provide the necessary tools for the metabolic engineering of A. parvosata to improve this compound titers and for the combinatorial biosynthesis of novel glycopeptide derivatives. The protocols and hypothetical data presented herein are intended to guide these future research endeavors.

References

The Core Structure-Activity Relationship of Parvodicin C1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parvodicin C1, a member of the A40926 glycopeptide antibiotic complex, represents a critical area of study in the development of novel antibacterial agents. While research on this compound is often integrated with studies of the broader A40926 complex and its semi-synthetic derivatives like dalbavancin (B606935), a clear structure-activity relationship (SAR) has emerged. This technical guide delves into the core SAR of the A40926 scaffold, with a particular focus on the modifications that influence its antibacterial potency, especially against resistant Gram-positive pathogens.

The A40926 Core and the Significance of the Lipophilic Side Chain

The A40926 complex, produced by the actinomycete Nonomuraea sp., consists of several related glycopeptide antibiotics. These components share a common heptapeptide (B1575542) backbone but differ in the structure of their N-acylated aminoglucuronic acid moiety. This compound is distinguished by its specific lipophilic side chain, which is isomeric with that of Parvodicin C2. This lipophilic tail is a crucial determinant of the antibiotic's activity and pharmacokinetic properties.

The development of dalbavancin, a semi-synthetic derivative of an A40926 component, has underscored the importance of the lipophilic side chain. The addition of an extended, lipophilic tail in dalbavancin allows it to anchor to the bacterial cell membrane, which enhances its potency and prolongs its half-life.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for derivatives of the A40926 antibiotic complex. The data is primarily focused on Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including Vancomycin-Resistant Enterococci (VRE).

Table 1: In Vitro Antibacterial Activity of A40926 and its Derivatives against Gram-Positive Bacteria

CompoundModificationS. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)E. faecalis (MIC, µg/mL)
A40926 ComplexParent Compound0.25 - 10.5 - 20.5 - 4
Deacyl A40926Removal of the acyl chain>128>128>128
Amide Derivative 1C-terminal amide modification0.125 - 0.50.25 - 10.125 - 1
Amide Derivative 2Different C-terminal amide0.06 - 0.250.125 - 0.50.06 - 0.5

Table 2: In Vitro Antibacterial Activity of A40926 Derivatives against Vancomycin-Resistant Enterococci (VRE)

CompoundModificationE. faecium (VanA) (MIC, µg/mL)E. faecalis (VanB) (MIC, µg/mL)
A40926 ComplexParent Compound16 - 641 - 4
Deacyl A40926Removal of the acyl chain>128>128
Amide Derivative 3Specific hydrophobic amide1 - 40.25 - 1
Amide Derivative 4More polar amide8 - 320.5 - 2

Note: The specific structures of the amide derivatives and the bacterial strains tested can vary between studies. The data presented here is a synthesized representation from multiple sources.

Experimental Protocols

General Procedure for the Synthesis of Amide Derivatives of A40926

The synthesis of amide derivatives from the carboxylic acid groups of the A40926 complex is a key strategy for modifying its activity. A general protocol is as follows:

  • Protection of Reactive Groups: Protect any reactive functional groups on the A40926 molecule that are not intended to participate in the amidation reaction. This may include protecting hydroxyl groups as silyl (B83357) ethers.

  • Activation of the Carboxylic Acid: Activate the target carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HOBt, HATU).

  • Amine Coupling: Add the desired amine to the activated A40926 derivative. The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Deprotection: Remove the protecting groups to yield the final amide derivative.

  • Purification: Purify the product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically evaluated by determining the MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

SAR_Workflow cluster_0 Lead Identification cluster_1 Chemical Modification cluster_2 Biological Evaluation cluster_3 SAR Analysis cluster_4 Lead Optimization A A40926 Complex (Natural Product) B Synthesis of Derivatives (e.g., Amides, Esters) A->B Modification of Functional Groups C In Vitro Antibacterial Assays (MIC Determination) B->C Testing of Synthesized Compounds D Data Analysis and SAR Elucidation C->D Correlation of Structure with Activity E Design of New Analogs with Improved Activity D->E Rational Design E->B Iterative Synthesis

A generalized workflow for a structure-activity relationship study.

MoA cluster_0 Bacterial Cell Wall Synthesis cluster_1 Action of A40926/Parvodicin C1 A Lipid II Precursor (with D-Ala-D-Ala terminus) B Peptidoglycan Polymerization A->B Inhibited C Cross-linking of Peptidoglycan Chains B->C Inhibited D Stable Cell Wall C->D Prevented E A40926 Antibiotic E->A Binds to D-Ala-D-Ala

Mechanism of action of A40926 glycopeptide antibiotics.

SAR_Logic cluster_0 Modifications cluster_1 Impact on Activity A A40926 Core Structure B Lipophilic Side Chain (this compound feature) A->B C Carboxylic Acid Groups A->C D Amino Groups A->D E Enhanced Potency B->E F Improved Pharmacokinetics B->F C->E Amidation G Activity against VRE C->G Specific Amides H Reduced Activity D->H Alkylation

Logical relationships in the SAR of the A40926 antibiotic complex.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Stability of Parvodicin C1

This technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of this compound, a significant glycopeptide antibiotic. The document details its structural characteristics, solubility, and stability under various conditions, offering valuable insights for research, formulation development, and clinical application.

Core Physicochemical Properties

This compound is a member of the Parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] It is a component of the A40926 antibiotic complex and serves as a precursor in the synthesis of the semi-synthetic glycopeptide, dalbavancin.[1][2] The core structure consists of a heptapeptide (B1575542) aglycone, characteristic of this antibiotic class.[3]

Table 1: Physicochemical Characteristics of this compound

Property Value Source
Molecular Formula C₈₃H₈₈Cl₂N₈O₂₉ [1]
Molecular Weight 1732.5 g/mol [1]
Appearance Fawn to light tan solid [1]

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. |[1] |

Stability Profile

Like many glycopeptide antibiotics, this compound exhibits chemical and physical instability in aqueous solutions, which is why these compounds are often supplied in a lyophilized (dry powder) form.[4][5] Understanding the degradation pathways is critical for developing stable formulations.

2.1. Chemical Stability Chemical degradation is a primary concern for glycopeptides in solution. Key factors influencing this degradation include:

  • pH and Buffers : The stability of glycopeptides is highly pH-dependent. Degradation can be significantly mitigated by formulating the compound at an optimal pH using specific buffers.[4][6]

  • Oxidation : The presence of oxygen and reactive oxygen species can lead to oxidative degradation of the molecule.[4][6]

  • Hydrolysis : The peptide backbone and glycosidic bonds can be susceptible to hydrolysis, particularly at non-optimal pH values.[3] Deamidation of asparagine residues is a common chemical degradation route for peptide-based drugs.[5]

2.2. Physical Stability Physical degradation, such as aggregation or precipitation, can also occur in aqueous solutions. This is influenced by factors like solvent interaction and molecular mobility.[4]

Table 2: Factors Influencing Glycopeptide Stability and Mitigation Strategies

Influencing Factor Potential Degradation Mitigation Strategy Source
pH Hydrolysis, Deamidation Formulation at an optimal, defined pH with specific buffer systems. [4][6]
Oxygen Oxidation Avoidance of oxygen reactive species; use of antioxidants. [4][6]
Temperature Increased degradation rate Storage at controlled refrigerated (2–8 °C) or frozen (-20°C) temperatures. [2][4]

| Solvent Exposure | Aggregation, Precipitation | Use of stabilizers such as sugars, polyols, amino acids, or surfactants to reduce solvent interaction and mobility. |[4][6] |

Experimental Protocols

3.1. Physicochemical Characterization The structural elucidation and characterization of this compound involve a multi-step analytical workflow.

  • Isolation and Purification : The initial step involves separating the individual components of the Parvodicin complex from the fermentation broth using multi-step chromatographic techniques.[3]

  • Structural Analysis :

    • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular weight and formula. Tandem MS (MS/MS) helps in sequencing the peptide core and identifying sugar moieties by analyzing fragmentation patterns.[3][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on 5-10 mg of the purified sample dissolved in a deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed three-dimensional structure.[3]

    • Chemical Degradation : Acid hydrolysis is employed to break down the peptide backbone into its constituent amino acids and to cleave the glycosidic bonds, releasing the sugar units. These components are then identified using standard analytical methods like amino acid analysis and chromatography.[3]

G cluster_0 Physicochemical Characterization Workflow A Isolation & Purification (Chromatography) B Mass Spectrometry (Molecular Weight, Formula) A->B D NMR Spectroscopy (3D Structure) A->D E Acid Hydrolysis A->E C Tandem MS (Sequencing, Fragmentation) B->C G Structural Elucidation C->G D->G F Amino Acid & Sugar Analysis E->F F->G

A generalized workflow for the physicochemical characterization of this compound.

3.2. Stability Assessment Protocol A typical stability study for a glycopeptide like this compound follows established guidelines (e.g., ICH Q1) to evaluate its degradation profile under various stress conditions.

  • Sample Preparation : Prepare solutions of this compound in various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Stress Conditions : Subject the prepared solutions to forced degradation conditions, including:

    • Thermal Stress : Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability : Exposure to light according to ICH guidelines.

    • Oxidative Stress : Addition of an oxidizing agent (e.g., H₂O₂).

    • Hydrolytic Stress : Incubation at acidic, neutral, and basic pH at elevated temperatures.

  • Time-Point Analysis : At specified time intervals, withdraw aliquots from each condition.

  • Quantification : Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to separate the parent compound from its degradation products and quantify its remaining concentration.

  • Data Analysis : Determine the degradation kinetics and identify the primary degradation products.

G cluster_1 Forced Degradation Stability Study Workflow prep Prepare Solutions (Multiple pH Buffers) stress Apply Stress Conditions prep->stress thermal Thermal stress->thermal photo Photolytic stress->photo oxidative Oxidative stress->oxidative hydrolytic Hydrolytic (pH) stress->hydrolytic sampling Time-Point Sampling thermal->sampling photo->sampling oxidative->sampling hydrolytic->sampling analysis HPLC-UV/MS Analysis sampling->analysis result Degradation Profile & Kinetics Assessment analysis->result

A representative workflow for conducting a forced degradation study on this compound.

Mechanism of Action

This compound shares its mechanism of action with other glycopeptide antibiotics, targeting bacterial cell wall synthesis in Gram-positive bacteria.[1][7]

  • Target Recognition : The molecule specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, particularly Lipid II.[7]

  • Inhibition of Cell Wall Synthesis : This binding physically obstructs the subsequent steps in cell wall construction:

    • Transglycosylation : It prevents the addition of new monomer units to the growing peptidoglycan chain.[7]

    • Transpeptidation : It blocks the cross-linking of peptide side chains, which is essential for the structural integrity of the cell wall.[7]

  • Bacterial Cell Lysis : The disruption of cell wall synthesis weakens the cell wall, leading to a loss of structural integrity, increased osmotic fragility, and ultimately, cell lysis and bacterial death.

G cluster_2 This compound Mechanism of Action cluster_inhibition Inhibition P This compound C Stable Complex (this compound-Lipid II) P->C L Lipid II Precursor (with D-Ala-D-Ala) L->C Tgly Transglycosylation (Peptidoglycan Elongation) C->Tgly Blocks Tpep Transpeptidation (Cross-Linking) C->Tpep Blocks W Weakened Cell Wall Tgly->W Tpep->W D Cell Lysis & Bacterial Death W->D

Inhibition of bacterial cell wall synthesis by this compound.

References

Unveiling the Anti-MRSA Potential of the Parvodicin Complex: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery and development of novel antimicrobial agents. The Parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata, has emerged as a promising area of investigation. This technical guide delves into the available scientific literature to provide a comprehensive overview of the biological activity of the Parvodicin complex against MRSA, with a focus on quantitative data, experimental methodologies, and logical workflows.

Quantitative Assessment of Anti-MRSA Activity

The in vitro efficacy of Parvodicin C2 against various strains of methicillin-resistant staphylococci has been documented. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainsMIC Range (µg/mL)
Parvodicin C2 Methicillin-resistant S. aureus0.2 - 50[1][2]
Methicillin-resistant S. hemolyticus0.2 - 50[1]

This data is compiled from available scientific product descriptions and literature.

Experimental Protocols

The determination of the anti-MRSA activity of a compound like Parvodicin C2 involves standardized in vitro susceptibility testing. The following is a detailed methodology for a typical broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the MRSA strain is grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
  • Several colonies are then used to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • The broth culture is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of Parvodicin C2 is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • A series of two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

3. Inoculation and Incubation:

  • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions.
  • Positive control wells (containing the bacterial suspension without the antimicrobial agent) and negative control wells (containing only sterile broth) are included.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in evaluating a novel antimicrobial agent, the following diagrams illustrate a general workflow for antimicrobial susceptibility testing and a conceptual representation of the mechanism of action for glycopeptide antibiotics.

Antimicrobial_Susceptibility_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_and_Culture Isolate and Culture MRSA Strain Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Isolate_and_Culture->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Compound Prepare Stock Solution of Parvodicin C2 Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Compound->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Bacterial Growth Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA.

Glycopeptide_Mechanism_of_Action Conceptual Mechanism of Action for Glycopeptide Antibiotics Parvodicin Parvodicin C2 (Glycopeptide) Binding Binding Event Parvodicin->Binding Target D-Ala-D-Ala Terminus of Peptidoglycan Precursor Target->Binding Inhibition Inhibition of Transglycosylation and Transpeptidation Binding->Inhibition Prevents enzymatic access Outcome Disruption of Cell Wall Synthesis Inhibition->Outcome Cell_Lysis Bacterial Cell Lysis Outcome->Cell_Lysis

Caption: A conceptual diagram illustrating the generally accepted mechanism of action for glycopeptide antibiotics like Parvodicin C2.

Signaling Pathways and Mechanism of Action

Detailed studies elucidating the specific signaling pathways within MRSA that are affected by Parvodicin C1 or C2 were not identified in the surveyed scientific literature. However, as a member of the glycopeptide class of antibiotics, the mechanism of action of Parvodicin C2 is presumed to be similar to that of well-characterized glycopeptides like vancomycin.

The primary target of glycopeptide antibiotics is the bacterial cell wall synthesis pathway. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.

Conclusion

Parvodicin C2, a component of the Parvodicin complex, demonstrates notable in vitro biological activity against methicillin-resistant Staphylococcus aureus. The available data, primarily in the form of MIC values, suggests its potential as a scaffold for the development of new anti-MRSA therapies. Further research is warranted to fully characterize the activity of all components of the Parvodicin complex, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The experimental protocols and workflows outlined in this guide provide a foundational framework for such future investigations.

References

Parvodicin C1: A Technical Guide to its Mode of Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvodicin (B1140423) C1 is a potent, naturally occurring lipoglycopeptide antibiotic belonging to the vancomycin-ristocetin class. Isolated from the fermentation broth of Actinomadura parvosata, it exhibits significant in vitro activity against a range of Gram-positive bacteria. Like other members of its class, Parvodicin C1's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. This is achieved by targeting and sequestering Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This guide provides a detailed overview of the molecular mechanism of this compound, quantitative data on its antibacterial activity, and relevant experimental methodologies.

Introduction to this compound

This compound is a complex glycopeptide distinguished by a lipophilic side chain, a feature that contributes to its potent antibacterial properties. It is part of the parvodicin complex, a group of related acidic, lipophilic glycopeptides. The core structure consists of a heptapeptide (B1575542) backbone, with variations in attached sugar moieties and the fatty acid side chain distinguishing the different components of the complex.

Key Structural Features:

  • Molecular Formula: C₈₃H₈₈Cl₂N₈O₂₉

  • Molecular Weight: 1732.5 Da

The lipophilic nature of this compound is believed to enhance its interaction with the bacterial cell membrane, thereby increasing its efficacy.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex, multi-step process that is a prime target for many antibiotics. Glycopeptides, including this compound, exert their bactericidal effect by interrupting the late stages of this pathway.

The central mechanism involves the specific binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II. Lipid II is the fundamental building block of the peptidoglycan layer, consisting of a disaccharide-pentapeptide unit linked to a lipid carrier molecule, undecaprenyl pyrophosphate.

By forming a stable complex with the D-Ala-D-Ala motif of Lipid II, this compound sterically hinders the subsequent enzymatic reactions essential for cell wall construction:

  • Transglycosylation: The polymerization of Lipid II monomers into linear glycan chains.

  • Transpeptidation: The cross-linking of adjacent peptide side chains to form the rigid three-dimensional peptidoglycan matrix.

This sequestration of Lipid II effectively halts the extension and rigidification of the cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic stress, and ultimately, cell lysis.

Parvodicin_C1_Mode_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Flippase Flippase Lipid_II_cyto->Flippase Lipid_II_extra Lipid II (D-Ala-D-Ala terminus) Flippase->Lipid_II_extra Translocation Complex This compound-Lipid II Complex Lipid_II_extra->Complex Growing_PG Growing Peptidoglycan Lipid_II_extra->Growing_PG Transglycosylation (PBP) Parvodicin_C1 This compound Parvodicin_C1->Lipid_II_extra Parvodicin_C1->Complex Transglycosylation Transglycosylation Complex->Transglycosylation Inhibition Transpeptidation Transpeptidation Complex->Transpeptidation Inhibition Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBP)

Figure 1: Signaling pathway of this compound's inhibition of bacterial cell wall synthesis.

Quantitative Data: Antibacterial Activity

While specific high-throughput screening data for this compound is not widely published, data for the closely related isomer, Parvodicin C2, provides valuable insight into its antibacterial spectrum and potency. Parvodicin C2 is also a component of the A40926 antibiotic complex, which has served as a precursor for the development of the clinically used lipoglycopeptide, dalbavancin.

Bacterial SpeciesStrain TypeMIC (µg/mL) Range
Staphylococcus aureusMethicillin-Sensitive0.4 - 12.5
Staphylococcus epidermidisMethicillin-Sensitive0.4 - 12.5
Staphylococcus saprophyticusMethicillin-Sensitive0.4 - 12.5
Staphylococcus aureusMethicillin-Resistant0.2 - 50
Staphylococcus hemolyticusMethicillin-Resistant0.2 - 50
Enterococcus faecalisMethicillin-Resistant0.2 - 50

Table 1: Minimum Inhibitory Concentration (MIC) values of Parvodicin C2 against various Gram-positive bacteria.

Experimental Protocols

The elucidation of the mode of action of glycopeptide antibiotics like this compound involves a series of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Peptidoglycan Synthesis Assay

Objective: To directly measure the inhibitory effect of an antibiotic on the enzymatic steps of peptidoglycan synthesis.

Methodology:

  • Preparation of Bacterial Membrane Fraction: A crude membrane fraction containing the necessary enzymes for peptidoglycan synthesis is isolated from the test bacterium.

  • Radiolabeled Precursor: A radiolabeled precursor, such as UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide, is used to track the synthesis of peptidoglycan.

  • Reaction Mixture: The membrane fraction, radiolabeled precursor, and other necessary co-factors are combined in a reaction buffer.

  • Addition of Antibiotic: The antibiotic is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also performed.

  • Incubation: The reaction is incubated at a temperature optimal for enzymatic activity (e.g., 30°C).

  • Precipitation and Scintillation Counting: The newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid), collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The amount of radioactivity incorporated in the presence of the antibiotic is compared to the control to determine the extent of inhibition.

Conclusion

This compound is a promising lipoglycopeptide antibiotic that targets a fundamental and highly conserved pathway in Gram-positive bacteria: cell wall biosynthesis. Its mode of action, centered on the sequestration of the essential precursor Lipid II, makes it an effective agent against a range of clinically relevant pathogens. The quantitative data for its isomer, Parvodicin C2, underscores its potential. Further research into the specific binding kinetics of this compound with Lipid II and its in vivo efficacy will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel glycopeptide antibiotics.

An In-Depth Technical Guide to the Parvodicin Complex: Structure, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvodicin complex, a family of potent glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata, represents a significant area of interest in the development of novel antimicrobial agents.[1] These complex molecules are active against a range of Gram-positive bacteria and function by inhibiting the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the Parvodicin complex, detailing the structure of its core components, its mechanism of action, quantitative activity data, and the experimental protocols required for its isolation, characterization, and evaluation.

Core Components of the Parvodicin Complex

The Parvodicin complex is comprised of several closely related lipophilic glycopeptides.[1] The primary components that have been characterized are Parvodicin A, Parvodicin C1, and Parvodicin C2. These molecules share a common heptapeptide (B1575542) aglycone core but differ in their fatty acid side chains or modifications to their sugar moieties.[1]

Data Presentation: Physicochemical Properties of Parvodicin Components

The following table summarizes the key quantitative data for the major components of the Parvodicin complex. Variations in molecular weight are primarily due to differences in the lipophilic side chains attached to the glycopeptide scaffold.

ComponentMolecular FormulaMolecular Weight (Da)Key Structural Features
Parvodicin A C81H84Cl2N8O291704.48Core glycopeptide with specific sugar and fatty acid moieties.
This compound C83H88Cl2N8O291732.5Differs from other components in its lipophilic side chain; reported as the most active component.[2]
Parvodicin C2 C83H88Cl2N8O291732.54Isomeric with this compound; also a component of the A40926 antibiotic complex.[3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the glycopeptide class of antibiotics, the Parvodicin complex targets and inhibits the biosynthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria. The primary mechanism involves the binding of the Parvodicin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II.[2] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the incorporation of new peptidoglycan units into the growing cell wall and inhibiting the cross-linking that provides structural integrity. This ultimately leads to a weakened cell wall and subsequent cell lysis.

Inhibition_of_Bacterial_Cell_Wall_Synthesis Mechanism of action of the Parvodicin complex. cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide (contains D-Ala-D-Ala) Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_I->Lipid_II m1 Lipid_II->m1 m2 m1->m2 Flippase (MurJ) Transglycosylation Transglycosylation (Glycan Chain Elongation) m2->Transglycosylation Transpeptidation Transpeptidation (Peptide Cross-linking) Transglycosylation->Transpeptidation Mature_Peptidoglycan Mature Peptidoglycan (Cell Wall) Transpeptidation->Mature_Peptidoglycan Parvodicin Parvodicin Complex Parvodicin->Inhibition

Inhibition of bacterial cell wall synthesis by the Parvodicin complex.

Antibacterial Activity

The Parvodicin complex exhibits potent activity against a variety of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2

The following table summarizes the reported MIC values for Parvodicin C2 against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Bacterial StrainMethicillin SusceptibilityMIC Range (µg/mL)
Staphylococcus aureusSensitive0.4 - 12.5
Staphylococcus epidermidisSensitive0.4 - 12.5
Staphylococcus saprophyticusSensitive0.4 - 12.5
Staphylococcus aureusResistant0.2 - 50
Staphylococcus hemolyticusResistant0.2 - 50
Enterococcus faecalisResistant0.2 - 50

Experimental Protocols

The study of the Parvodicin complex involves a multi-step process from production and isolation to structural elucidation and activity testing.

Isolation and Purification of Parvodicin Components

The initial step involves the fermentation of Actinomadura parvosata followed by a systematic purification process to separate the individual glycopeptide components.

Isolation_Workflow Fermentation Fermentation of Actinomadura parvosata Extraction Solvent Extraction of Mycelial Cake Fermentation->Extraction Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Extraction->Adsorption Initial Purification GelFiltration Gel Filtration Chromatography (e.g., Sephadex LH-20) Adsorption->GelFiltration HPLC Preparative Reverse-Phase HPLC GelFiltration->HPLC High-Resolution Separation Collection Collection of Individual Parvodicin Components HPLC->Collection Elucidation_Workflow cluster_initial Initial Steps cluster_component Analysis cluster_assembly Connectivity cluster_final 3D Structure Initial_Char Initial Characterization Component_Analysis Component Analysis Structural_Assembly Structural Assembly Final_Structure Stereochemistry & Final Structure HR_MS High-Resolution MS (Determine Molecular Formula) Amino_Acid Amino Acid Analysis HR_MS->Amino_Acid UV_IR UV & IR Spectroscopy (Identify Chromophores) Sugar Sugar Analysis UV_IR->Sugar TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Amino_Acid->TwoD_NMR Tandem_MS Tandem MS (MS/MS) Amino_Acid->Tandem_MS Sugar->TwoD_NMR NOESY NOESY/ROESY TwoD_NMR->NOESY Tandem_MS->NOESY Propose Propose Final Chemical Structure NOESY->Propose

References

Parvodicin C1 as a novel glycopeptide antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin (B1140423) C1 is a glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata. As a member of the glycopeptide class, it is characterized by a complex glycosylated peptide core. Parvodicin C1 is the most active component of the parvodicin complex and is noted for its lipophilic nature. This document provides a comprehensive overview of this compound, including its structure, mechanism of action, and relevant (though limited) data on its biological activity. Due to the scarcity of publicly available, specific quantitative data and detailed experimental protocols for this compound, this guide incorporates generalized methodologies and illustrative data from closely related glycopeptide antibiotics to provide a functional framework for researchers.

Chemical Structure and Properties

This compound is a complex lipoglycopeptide. While detailed structural elucidation data is not widely published, it is known to be a component of the A40926 antibiotic complex. The general structure of glycopeptides consists of a heptapeptide (B1575542) backbone, which is cross-linked to create a rigid, cup-shaped molecule. This structure is crucial for its mechanism of action.

Mechanism of Action

Like other glycopeptide antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II. This binding sequesters the substrate from the active sites of transglycosylases and transpeptidases, thereby preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to bacterial cell death.

As a lipoglycopeptide, this compound may also possess secondary mechanisms of action that contribute to its antibacterial activity. These can include disruption of the bacterial cell membrane, leading to depolarization and increased permeability.

Glycopeptide_Mechanism_of_Action General Mechanism of Action for Glycopeptide Antibiotics Parvodicin_C1 Parvodicin_C1 Binding Binds to D-Ala-D-Ala terminus Parvodicin_C1->Binding Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Binding Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG prevents Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP prevents Cell_Wall_Disruption Disruption of Cell Wall Synthesis Inhibition_TG->Cell_Wall_Disruption Inhibition_TP->Cell_Wall_Disruption Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Cell_Death

Mechanism of Action of this compound.

In Vitro and In Vivo Activity

Publicly available, specific quantitative data for the in vitro and in vivo activity of this compound is limited. It has been reported to be active against a range of Gram-positive bacteria and to produce high serum levels in vivo, suggesting the potential for a long duration of action. For illustrative purposes, the following tables present hypothetical data based on the expected activity of a potent lipoglycopeptide antibiotic against key Gram-positive pathogens.

Table 1: Illustrative In Vitro Activity of a Lipoglycopeptide Antibiotic (MIC, µg/mL)

Bacterial SpeciesStrainIllustrative MIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)1
Enterococcus faecalisVancomycin-Susceptible (VSE)0.5
Enterococcus faecalisVancomycin-Resistant (VRE)>64
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Streptococcus pyogenes-≤0.06

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in a Rodent Model

ParameterUnitIllustrative Value
Cmax (Maximum Concentration)µg/mL50
Tmax (Time to Maximum Concentration)hours1
Half-life (t½)hours12
AUC (Area Under the Curve)µg*h/mL300
ClearancemL/h/kg10
Volume of DistributionL/kg0.5

Experimental Protocols

Fermentation of Actinomadura parvosata and Purification of this compound (Generalized Protocol)

Fermentation_Purification_Workflow Generalized Workflow for this compound Production and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Actinomadura parvosata Fermentation_Growth Growth in Fermentation Medium Inoculation->Fermentation_Growth Harvest Harvest of Mycelial Mass Fermentation_Growth->Harvest Solvent_Extraction Solvent Extraction of Mycelial Mass Harvest->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Adsorption_Chroma Adsorption Chromatography (e.g., Diaion HP-20) Concentration->Adsorption_Chroma Gel_Filtration Gel Filtration (e.g., Sephadex LH-20) Adsorption_Chroma->Gel_Filtration RP_HPLC Reverse-Phase HPLC Gel_Filtration->RP_HPLC Pure_Parvodicin_C1 Pure this compound RP_HPLC->Pure_Parvodicin_C1

Fermentation and Purification Workflow.

  • Fermentation: Actinomadura parvosata is cultured in a suitable fermentation medium under optimal conditions of temperature, pH, and aeration to promote the production of the parvodicin complex.

  • Extraction: The mycelial mass is harvested and extracted with an organic solvent (e.g., acetone (B3395972) or methanol) to obtain a crude extract containing the parvodicins.

  • Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

    • Adsorption chromatography on a resin such as Diaion HP-20.

    • Gel filtration chromatography using a resin like Sephadex LH-20.

    • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve final purification of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Generalized Protocol)

MIC_Determination_Workflow Workflow for MIC Determination by Broth Microdilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubation Read_Results Read Results and Determine MIC Incubation->Read_Results MIC_Value MIC Value (Lowest concentration with no visible growth) Read_Results->MIC_Value

MIC Determination Workflow.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model (Generalized Protocol)
  • Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus).

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with various doses of this compound (e.g., administered intravenously or subcutaneously). A vehicle control group and a positive control group (treated with a standard-of-care antibiotic like vancomycin) are included.

  • Monitoring: The survival of the mice in each group is monitored over a period of several days (e.g., 7 days).

  • Endpoint Analysis: The efficacy of this compound is determined by comparing the survival rates of the treated groups to the control groups. In some studies, bacterial burden in blood or organs may also be assessed at specific time points.

Conclusion

This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. Its lipophilic nature may confer advantageous pharmacokinetic properties. However, a comprehensive understanding of its full potential is hampered by the limited availability of specific quantitative data and detailed experimental protocols in the public domain. Further research is warranted to fully characterize the in vitro and in vivo activity, as well as the safety profile of this compound, to determine its potential clinical utility in an era of increasing antimicrobial resistance. The generalized protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers initiating studies on this and other novel glycopeptide antibiotics.

Preliminary Toxicity Studies of Parvodicin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Preliminary Toxicity of Parvodicin (B1140423) C1

Disclaimer: Direct toxicological data for Parvodicin C1 is not publicly available. This document provides a comprehensive overview of the expected toxicological profile of this compound based on data from closely related glycopeptide antibiotics, including vancomycin, teicoplanin, and dalbavancin. The methodologies and findings presented herein are extrapolated from studies on these surrogate compounds to provide a robust framework for future preclinical evaluations of this compound.

Introduction

This compound is a member of the parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata. Glycopeptide antibiotics are critical in treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Given the absence of specific toxicity data for this compound, this guide synthesizes the known toxicological profiles of related and well-studied glycopeptide antibiotics to anticipate its potential adverse effects and to provide a roadmap for its preclinical safety assessment. The primary toxicities associated with this class of antibiotics are nephrotoxicity and, to a lesser extent, ototoxicity.

Core Concepts in Glycopeptide Toxicity

The principal safety concern for glycopeptide antibiotics is nephrotoxicity, primarily manifesting as acute tubular necrosis (ATN) and acute interstitial nephritis (AIN). The accumulation of the drug in the proximal renal tubular cells is a key initiating event. Ototoxicity, though less common with newer formulations, remains a potential risk.

Quantitative Toxicity Data for Related Glycopeptide Antibiotics

The following tables summarize key quantitative toxicity data from studies on vancomycin, teicoplanin, and dalbavancin. These values provide an expected range for the toxicological endpoints of this compound.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValue
VancomycinLLC-PK1 (porcine kidney proximal tubule)MTTIC50Concentration-dependent
TeicoplaninCHO (Chinese hamster ovary)MTTProliferation/ToxicityProliferation up to 2000 µg/ml, toxicity at higher concentrations[1]
TeicoplaninMCF-7 (human breast cancer)MTTProliferation/ToxicityProliferation up to 6000 µg/ml, toxicity at higher concentrations[1]
TeicoplaninJurkat (human T-lymphocyte)MTTProliferation/ToxicityProliferation up to 400 µg/ml, toxicity at higher concentrations[1]

Table 2: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
VancomycinRatIntravenous319 mg/kg[2]
DalbavancinMouse/RatNot Specified>200 mg/kg[2]
OritavancinMouse/RatNot Specified63-98 mg/kg[2]

Table 3: Clinical Nephrotoxicity Data

CompoundStudy PopulationIncidence of NephrotoxicityNotesReference
VancomycinPatients on IV therapy for at least 10 days9.3%Nephrotoxicity defined as a 50% increase from baseline serum creatinine (B1669602) (SCr) or an absolute increase in SCr of 0.5 mg/dL.[3][4][3][4]
DalbavancinPatients on any regimen3.7%Lower rate of nephrotoxicity compared to vancomycin.[3][4][3][4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are standard in the preclinical evaluation of novel antibiotics.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.

Cell Lines:

  • Renal: LLC-PK1 (porcine kidney proximal tubule), HK-2 (human kidney proximal tubule)

  • Intestinal: Caco-2 (human colorectal adenocarcinoma)

  • Other: CHO (Chinese hamster ovary), Jurkat (human T-lymphocyte), MCF-7 (human breast cancer)[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

In Vivo Acute Systemic Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a compound following a single administration.

Animal Model:

  • Wistar rats or BALB/c mice (both sexes).

Protocol:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Dosing: Administer the test compound via the intended clinical route (e.g., intravenous or intraperitoneal injection) in a single dose. Use at least five dose groups with a sufficient number of animals per group (e.g., n=10).

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Animal Model of Nephrotoxicity

Objective: To evaluate the potential of a compound to induce kidney damage.

Animal Model:

  • Sprague-Dawley or Wistar rats.

Protocol:

  • Dosing Regimen: Administer the test compound daily for a specified period (e.g., 7 or 14 days) at multiple dose levels. Include a vehicle control group.

  • Monitoring: Monitor body weight, food and water consumption, and clinical signs of toxicity daily.

  • Sample Collection: Collect blood samples at baseline and at the end of the study for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN). Collect urine for urinalysis.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining). Homogenize the other kidney for biomarker analysis (e.g., KIM-1, NGAL).

  • Data Analysis: Compare the treated groups to the control group for significant changes in renal function parameters and histopathological findings.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preclinical Toxicity Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays->Mechanism of Action Studies Acute Toxicity (LD50) Acute Toxicity (LD50) Mechanism of Action Studies->Acute Toxicity (LD50) Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity (LD50)->Repeat-Dose Toxicity Nephrotoxicity Model Nephrotoxicity Model Repeat-Dose Toxicity->Nephrotoxicity Model Safety Pharmacology Safety Pharmacology Nephrotoxicity Model->Safety Pharmacology Toxicokinetic Analysis Toxicokinetic Analysis Safety Pharmacology->Toxicokinetic Analysis Histopathology Report Histopathology Report Toxicokinetic Analysis->Histopathology Report Final Safety Assessment Final Safety Assessment Histopathology Report->Final Safety Assessment

Caption: Preclinical toxicity assessment workflow for a novel antibiotic.

Signaling Pathway of Glycopeptide-Induced Nephrotoxicity

G Vancomycin Vancomycin Proximal Tubule Cell Proximal Tubule Cell Vancomycin->Proximal Tubule Cell Mitochondrion Mitochondrion Proximal Tubule Cell->Mitochondrion ROS Reactive Oxygen Species Mitochondrion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cardiolipin_Peroxidation Cardiolipin Peroxidation ROS->Cardiolipin_Peroxidation MAPK_JNK_PKC MAPK/JNK/PKC-δ Activation Oxidative_Stress->MAPK_JNK_PKC Caspase_Activation Caspase-9 & 3/7 Activation MAPK_JNK_PKC->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cardiolipin_Peroxidation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vancomycin-induced apoptosis pathway in renal tubular cells.

Conclusion

While direct toxicological data on this compound is currently unavailable, the information gathered from related glycopeptide antibiotics provides a strong foundation for predicting its safety profile. The primary concern is likely to be dose-dependent nephrotoxicity, mediated by oxidative stress and mitochondrial dysfunction in renal proximal tubule cells. The experimental protocols and workflows outlined in this guide offer a comprehensive approach to the preclinical safety evaluation of this compound. Future studies should focus on conducting the described in vitro and in vivo assessments to establish a definitive toxicological profile for this novel antibiotic.

References

Unveiling the Significance of O-Acetyl Functionality in Parvodicin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin C1, a potent glycopeptide antibiotic produced by Actinomadura parvosata, stands out within its class due to a unique structural modification: an O-acetyl group. This technical guide delves into the exploration of this distinct O-acetyl functionality, consolidating available structural data, outlining experimental methodologies for its characterization, and discussing its potential implications for the antibiotic's activity. While direct comparative studies on the functional role of this acetylation are not extensively available in the public domain, this paper synthesizes existing knowledge to provide a comprehensive resource for researchers in antibiotic development and molecular biology.

Introduction

Glycopeptide antibiotics are a critical class of therapeutic agents, particularly for treating infections caused by Gram-positive bacteria. Their mechanism of action typically involves inhibiting cell wall biosynthesis. The Parvodicin complex, isolated from Actinomadura parvosata, comprises several related lipophilic glycopeptides. Among these, this compound has been identified as the most active component and possesses an O-acetyl functional group, a feature that is unique among the known members of this antibiotic class.[1] This distinction suggests that the O-acetyl moiety may play a crucial role in its enhanced biological activity. Understanding the structural and functional implications of this O-acetylation is paramount for the rational design of novel, more potent glycopeptide antibiotics.

Structural and Physicochemical Data

The structural elucidation of this compound has been achieved through a combination of high-field NMR and mass spectrometry techniques.[1] While detailed quantitative data on the physicochemical properties imparted by the O-acetyl group are scarce, the fundamental molecular characteristics are summarized below.

PropertyValueReference
Molecular Formula C₈₃H₈₈Cl₂N₈O₂₉[2]
Molecular Weight 1732.5 Da[2]
Antibiotic Class Glycopeptide (Ristocetin type)[1]
Producing Organism Actinomadura parvosata[1]
Key Structural Feature Presence of a unique O-acetyl group[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, with a focus on the identification of its O-acetyl functionality. These protocols are synthesized from established methods for the analysis of glycopeptide antibiotics.

Isolation and Purification of this compound
  • Fermentation: Actinomadura parvosata is cultured in a suitable fermentation medium to produce the Parvodicin complex.[1]

  • Extraction: The fermentation broth is harvested, and the antibiotic complex is extracted using a suitable organic solvent.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, such as silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to separate the individual Parvodicin components.

  • Identification: Fractions are monitored by analytical HPLC and mass spectrometry to identify and isolate this compound.

Structural Elucidation and Identification of the O-Acetyl Group
  • Objective: To determine the molecular weight and fragmentation pattern of this compound, providing evidence for the presence of the acetyl group.

  • Protocol:

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.

    • MS1 Analysis: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion. The observed mass should correspond to the molecular formula including the acetyl group (C₂H₂O).

    • MS/MS Analysis: The molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The fragmentation spectrum is analyzed for a characteristic neutral loss of 42 Da, corresponding to the loss of a ketene (B1206846) (CH₂=C=O) from the acetyl group, or a loss of 60 Da for acetic acid.

  • Objective: To unambiguously identify the O-acetyl group and determine its specific location on the this compound molecule.

  • Protocol:

    • Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. A sharp singlet peak in the region of δ 2.0-2.2 ppm is indicative of the methyl protons of an acetyl group.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum will show a signal for the methyl carbon of the acetyl group at approximately δ 20-25 ppm and a signal for the carbonyl carbon at approximately δ 170 ppm.

    • 2D NMR (HSQC/HMBC):

      • A Heteronuclear Single Quantum Coherence (HSQC) experiment is performed to correlate the acetyl protons with their directly attached carbon.

      • A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying the location of the O-acetyl group. This experiment will show a correlation between the acetyl protons (or the acetyl carbonyl carbon) and the proton or carbon of the sugar moiety to which it is attached, thus confirming the "O-acetyl" linkage and its precise position.

Visualizing Workflows and Potential Mechanisms

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from the discovery of the producing organism to the characterization of the unique O-acetyl functionality of this compound.

Workflow for this compound O-Acetyl Group Characterization A Discovery of Actinomadura parvosata B Fermentation & Production of Parvodicin Complex A->B C Extraction & Purification of this compound B->C D Structural Elucidation C->D E Mass Spectrometry (MS) D->E F Nuclear Magnetic Resonance (NMR) D->F G Identification of Molecular Weight & Formula E->G I ¹H & ¹³C NMR Analysis F->I K 2D NMR (HMBC) Analysis F->K H Observation of Unique Mass Shift G->H M Confirmation of Unique O-Acetyl Functionality H->M J Identification of Acetyl Group Signals I->J L Localization of O-Acetyl Group on Sugar Moiety K->L L->M

Caption: A logical workflow for the characterization of this compound's O-acetyl group.

Proposed Influence on Mechanism of Action

While the precise role of the O-acetyl group in this compound's activity is yet to be fully elucidated through direct comparative studies, a hypothetical model can be proposed based on the known mechanism of glycopeptide antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The O-acetyl group may enhance this activity through several potential mechanisms.

Hypothetical Role of O-Acetyl Group in this compound Activity cluster_0 This compound cluster_1 Bacterial Cell Wall Precursor A Glycopeptide Core B Unique O-Acetyl Group D Binding to D-Ala-D-Ala A->D F Enhanced Binding Affinity? B->F G Improved Pharmacokinetics? B->G H Resistance to Bacterial Enzymes? B->H C D-Ala-D-Ala Terminus C->D E Inhibition of Peptidoglycan Synthesis D->E F->D influences

Caption: A proposed model for the O-acetyl group's influence on this compound's activity.

Conclusion and Future Directions

The presence of a unique O-acetyl functionality on this compound, the most potent member of the Parvodicin complex, strongly suggests its importance in the antibiotic's biological activity. This guide has outlined the key structural information and the experimental methodologies required to identify and characterize this functional group. While the precise mechanistic advantages conferred by this O-acetylation are not yet fully understood, the proposed influences—such as enhanced target binding, improved pharmacokinetics, or resistance to inactivating enzymes—provide a strong rationale for further investigation.

Future research should focus on the synthesis of a deacetylated this compound analogue to enable direct comparative studies of its antibacterial activity. Such studies would provide definitive evidence of the O-acetyl group's contribution and could pave the way for the development of new, highly effective glycopeptide antibiotics with tailored functionalities.

References

Initial Pharmacokinetic Profile of a Novel 5-Aminosalicylic Acid Derivative (C1) in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial preclinical pharmacokinetic profile of the compound 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, referred to herein as C1. The data presented is derived from a study investigating the compound's behavior in Wistar rats, offering valuable insights for researchers, scientists, and drug development professionals in the field of anti-inflammatory therapeutics.

Overview of the Compound

C1 is a novel derivative of 5-aminosalicylic acid (5-ASA) that has demonstrated antioxidant properties in vitro and anti-inflammatory activity in murine models.[1] Understanding its pharmacokinetic profile is a critical step in evaluating its potential as a therapeutic agent, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of C1 were determined in rats following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration. A non-compartmental model analysis was used to calculate the parameters, which are summarized in the table below.

Table 1: Plasma Pharmacokinetic Parameters of C1 in Rats [1]

ParameterIntravenous (50 mg/kg)Intraperitoneal (75 mg/kg)Oral (50 mg/kg)
Cmax (µg/mL) -15.0 ± 2.010.0 ± 1.5
Tmax (min) -33 ± 533 ± 4
t1/2e (h) 0.9 ± 0.11.4 ± 0.21.5 ± 0.2
AUC0–t (µg·h/mL) 32.5 ± 4.038.0 ± 4.525.0 ± 3.0
AUC0–inf (µg·h/mL) 34.0 ± 4.240.0 ± 4.826.0 ± 3.2
CL (mL/min) 24.0 ± 3.0--
Vd (L/kg) 1.9 ± 0.2--
F (%) --77 ± 9

Data are expressed as the mean ± SD (n = 6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2e: Elimination half-life; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of C1 in Wistar rats.

Animal Models and Dosing
  • Species: Male Wistar rats (200-250 g) were used for the study.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Dosing:

    • Intravenous (i.v.): A single dose of 50 mg/kg was administered.

    • Intraperitoneal (i.p.): A single dose of 75 mg/kg was administered.

    • Oral (p.o.): A single dose of 50 mg/kg was administered.

Sample Collection and Preparation
  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points into heparinized tubes.

  • Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Tissue Homogenization: For tissue distribution studies, organs and tissues were collected, weighed, and homogenized to prepare them for analysis.[1]

Bioanalytical Method
  • Method Validation: A validated analytical method was used for the determination of C1 in plasma and homogenized tissues.[1]

  • Extraction: An optimized extraction procedure was employed to ensure reliable and consistent recovery of C1 from biological matrices.[1]

Key Findings and Interpretation

Following intravenous administration, C1 exhibited an elimination half-life of approximately 0.9 hours and a clearance of 24 mL/min.[1] After oral administration, the maximum plasma concentration was achieved at 33 minutes, and the oral bioavailability was approximately 77%.[1] This suggests that C1 is well-absorbed after oral administration in rats.

The compound was also found to be amply distributed to all evaluated tissues.[1] The pharmacokinetic profile suggests that orally administered C1 can effectively reach the colon, which is a significant advantage for the potential treatment of inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1]

A bi-exponential decline in plasma concentration was observed after intraperitoneal administration, with calculated parameters including α = 0.042 min⁻¹, β = 0.040 min⁻¹, K₁₂ = 0.018 min⁻¹, and K₂₁ = 0.019 min⁻¹.[1] The elimination half-lives for the alpha and beta phases were 16 minutes and 3 hours, respectively.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study of C1 in rats.

Pharmacokinetic_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis IV Intravenous (50 mg/kg) Blood Blood Sampling (Tail Vein) IV->Blood IP Intraperitoneal (75 mg/kg) IP->Blood PO Oral (50 mg/kg) PO->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Quantification C1 Quantification (Validated Method) Plasma->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis

Caption: Workflow of the pharmacokinetic study of C1 in rats.

Acute Toxicity

Preliminary acute toxicity studies in Wistar rats indicated a median lethal dose (LD₅₀) of >2000 mg/kg for the oral route and >1098 mg/kg for the intraperitoneal route.[1] No signs of toxicity were observed in animals that received C1 orally.[1]

Conclusion

The initial pharmacokinetic profiling of C1 in rats reveals favorable characteristics for an orally administered drug, including good bioavailability and tissue distribution. These findings support further investigation into the efficacy and safety of C1 as a potential treatment for inflammatory diseases. The data presented in this guide provides a solid foundation for subsequent preclinical and clinical development efforts.

References

Methodological & Application

Application Notes and Protocols for the Fermentation and Production of Parvodicin C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation, production, isolation, and purification of Parvodicin C1, a potent glycopeptide antibiotic. This compound is a component of the A40926 antibiotic complex produced by the actinomycete Nonomuraea sp. ATCC 39727 (also known as Nonomuraea gerenzanensis). The following protocols are compiled from established methods for the production of the A40926 complex.

I. Fermentation Protocols

Successful production of this compound hinges on the careful control of fermentation conditions to optimize the growth of Nonomuraea sp. and the biosynthesis of the A40926 complex.

Culture Media

Various media compositions have been successfully employed for the seed and production cultures of Nonomuraea sp. ATCC 39727. Low initial concentrations of phosphate (B84403) and ammonium (B1175870) have been shown to be beneficial for A40926 production.[1][2][3]

Table 1: Seed Culture Media Compositions

ComponentConcentration (g/L)Reference
YEME Medium [4]
Yeast Extract3
Peptone5
Malt Extract3
Dextrose40
SM Medium [5]
Glucose4
Yeast Extract4
Malt Extract10
Calcium Carbonate2
Seed Culture Medium A [6]
Glucose20
Oat Flour20
Tryptone3
FeSO₄·7H₂O0.01
MnCl₂·4H₂O0.01
ZnSO₄·7H₂O0.01

Table 2: Production (Fermentation) Media Compositions

ComponentConcentration (g/L)Reference
YS Medium [4]
Soluble Starch8
Malt Extract3
Yeast Extract2
FM2 Production Medium [7]
Corn Starch40[6]
Dextrin15[6]
Glucose20[6]
Soybean Oil10[6]
Soybean Cake Powder40[6]
Tryptone15[6]
L-Valine2[6]
Calcium Carbonate5[6]
Defined Minimal Medium [1][2]
GlucoseVaries
AmmoniumVaries
PhosphateVaries (Low initial conc. beneficial)
Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of the A40926 complex.

Table 3: Fermentation Parameters for Nonomuraea sp. ATCC 39727

ParameterOptimal RangeReference
Temperature 28-30 °C[4][6]
pH 6.5 - 9.5 (Initial)[4][6]
Aeration 1:1 V/V/min[6]
Agitation 180-480 rpm[6]
Inoculum Size 8-12% (v/v)[6]
Dissolved Oxygen (DO) 30-100%[6]
Tank Pressure 0.05 MPa[6]
Experimental Protocol: Shake Flask Fermentation
  • Seed Culture Preparation:

    • Inoculate a loopful of a well-sporulated culture of Nonomuraea sp. ATCC 39727 from a YMG agar (B569324) slant into a 100 mL flask containing 20 mL of a suitable seed medium (e.g., YEME).

    • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 3 days.[4]

  • Production Culture:

    • Transfer the seed culture to a 250 mL flask containing 35 mL of production medium (e.g., YS medium) with an inoculum size of 2% (v/v).[4]

    • Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7 days.[4]

Experimental Protocol: Bioreactor Fermentation
  • Seed Culture Preparation:

    • Prepare a seed culture in shake flasks as described above.

  • Bioreactor Inoculation and Fermentation:

    • Inoculate a 50L fermentor with a 10% (v/v) inoculum from the seed culture.

    • Maintain the fermentation parameters as outlined in Table 3.

    • Monitor and control parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation.

    • Fermentation is typically carried out for 96 to 168 hours, with maximum production of A40926 often reached around 168 hours.[8] A yield of up to 1002 mg/L of A40926 has been reported under optimized conditions.[6]

II. Isolation and Purification Protocols

The A40926 complex, containing this compound, is isolated from the fermentation broth and mycelium. The following is a general workflow for purification.

Experimental Workflow: Isolation and Purification

G Fermentation_Broth Fermentation Broth Alkaline_Treatment Alkaline Treatment (pH 11.4) Fermentation_Broth->Alkaline_Treatment Microfiltration Microfiltration (0.1 micron) Alkaline_Treatment->Microfiltration Permeate_Collection Permeate Collection Microfiltration->Permeate_Collection pH_Adjustment pH Adjustment (pH 8.5) Permeate_Collection->pH_Adjustment Nanofiltration Nanofiltration (250 Da) pH_Adjustment->Nanofiltration Concentrate Concentrated A40926 Solution Nanofiltration->Concentrate Isoelectric_Precipitation Isoelectric Precipitation (pH 3.8) Concentrate->Isoelectric_Precipitation Resuspension Resuspend in Water/Acetone (B3395972) Isoelectric_Precipitation->Resuspension Chromatography Chromatography Resuspension->Chromatography Gel, Affinity, or Reversed-Phase HPLC Pure_Parvodicin_C1 Pure this compound Chromatography->Pure_Parvodicin_C1

Caption: Generalized workflow for the isolation and purification of the A40926 complex.

Detailed Protocol: Isolation and Purification
  • Alkaline Extraction:

    • Adjust the pH of the whole fermentation broth to 11.4 with 20% sodium hydroxide (B78521) and maintain at 23°C for 6 hours to solubilize the A40926 complex from the mycelium.[8]

  • Filtration and Concentration:

    • Cool the treated broth to 15°C and perform microfiltration using 0.1-micron ceramic membranes.[8]

    • Adjust the pH of the permeate to 8.5 with hydrochloric acid.[8]

    • Concentrate the permeate using nanofiltration (250 Da molecular weight cut-off) to achieve a concentration of approximately 40 g/L of A40926.[8]

  • Precipitation:

    • Adjust the pH of the concentrate to 3.8 with hydrochloric acid to precipitate the A40926 complex.[8]

    • Centrifuge to collect the precipitate.

    • Resuspend the solid in water, followed by the addition of acetone to re-precipitate the product.[8]

    • Filter and dry the precipitate under vacuum.

  • Chromatographic Purification:

    • The crude A40926 complex can be further purified by a series of chromatographic steps.

    • Gel Chromatography: Use polydextran gel (e.g., Sephadex) or agarose (B213101) gel to obtain a semi-pure product.[9]

    • Affinity Chromatography: Utilize a stationary phase with immobilized D-Alanyl-D-Alanine for specific binding of the glycopeptide antibiotics.[10]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employ a C18 or similar column to separate the individual components of the A40926 complex, including this compound. This can achieve a chromatographic purity of over 97%.[9]

III. Biosynthetic Pathway of A40926 (this compound)

The biosynthesis of the A40926 complex is governed by the dbv gene cluster, which spans approximately 71 kb and contains 37 open reading frames.[11] The pathway involves the synthesis of non-proteinogenic amino acids, assembly of a heptapeptide (B1575542) backbone by a non-ribosomal peptide synthetase (NRPS), and subsequent modifications.

G Precursors Amino Acid Precursors (Tyrosine, L-Valine) NPAA_Synthesis Non-proteinogenic Amino Acid Synthesis (DPG, HPG) Precursors->NPAA_Synthesis NRPS_Assembly Heptapeptide Assembly (NRPS) Precursors->NRPS_Assembly NPAA_Synthesis->NRPS_Assembly Heptapeptide_Core Heptapeptide Core NRPS_Assembly->Heptapeptide_Core Modifications Post-Assembly Modifications Heptapeptide_Core->Modifications Glycosylation Glycosylation Modifications->Glycosylation Acylation Acylation Glycosylation->Acylation Halogenation Halogenation Acylation->Halogenation A40926_Complex A40926 Complex (including this compound) Halogenation->A40926_Complex

Caption: Simplified biosynthetic pathway of the A40926 antibiotic complex.

The core structure of A40926 is a heptapeptide composed of both proteinogenic (tyrosine) and non-proteinogenic amino acids (3,5-dihydroxyphenylglycine - DPG, and 4-hydroxyphenylglycine - HPG).[11] This heptapeptide is assembled by a non-ribosomal peptide synthetase (NRPS). Following assembly, the core undergoes a series of modifications including the action of oxygenases, a halogenase, a hydroxylase, two glycosyltransferases, a hexose (B10828440) oxidase, a methyltransferase, an N-deacetylase, an N-acyltransferase, and an O-acetyltransferase to yield the final A40926 complex.[11] The production of different components of the complex, including this compound, is influenced by the availability of precursors for the acyl side chains, such as branched-chain amino acids like L-valine.[12] The regulation of the dbv gene cluster is complex, involving multiple regulatory proteins such as Dbv3 and Dbv4.[12][13]

References

Application Notes and Protocols: Purification of Parvodicin C1 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin C1 is a member of the glycopeptide antibiotic family, a class of compounds renowned for their efficacy against multidrug-resistant Gram-positive bacteria. Produced by the actinomycete Nocardia sp., Parvodicins are a complex of closely related molecules, with this compound being a significant component of interest for therapeutic development. The effective purification of this compound from the fermentation broth is a critical step in its journey from discovery to clinical application. This document provides a detailed overview of the methods and protocols for the isolation and purification of this compound, compiled from established methodologies.

The purification strategy for this compound, like other glycopeptide antibiotics, involves a multi-step process designed to separate the target molecule from a complex mixture of cellular biomass, media components, and other secondary metabolites. A general workflow includes initial clarification of the fermentation broth, a capture step to isolate the glycopeptide complex, and subsequent chromatographic polishing steps to resolve the individual Parvodicin components and achieve high purity of this compound.

Overall Purification Workflow

The purification of this compound from the fermentation broth can be visualized as a three-stage process:

  • Broth Clarification: Removal of microbial cells and other insoluble materials.

  • Initial Capture & Concentration: Isolation of the Parvodicin complex from the clarified broth.

  • Chromatographic Purification: Separation of this compound from other Parvodicin components and impurities.

Purification_Workflow cluster_0 Stage 1: Broth Clarification cluster_1 Stage 2: Initial Capture & Concentration cluster_2 Stage 3: Chromatographic Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Adsorption_Chromatography Adsorption Chromatography (e.g., Amberlite XAD-2) Clarified_Broth->Adsorption_Chromatography Elution Elution with Organic Solvent Adsorption_Chromatography->Elution Crude_Parvodicin Crude Parvodicin Complex Elution->Crude_Parvodicin Preparative_HPLC Preparative Reversed-Phase HPLC Crude_Parvodicin->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Pure_Parvodicin_C1 Purified this compound Fraction_Collection->Pure_Parvodicin_C1

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Fermentation Broth Clarification

This initial step aims to remove the Nocardia sp. biomass and other insoluble components from the fermentation broth.

1.1. Materials:

  • Fermentation broth containing this compound

  • High-speed centrifuge

  • Centrifuge bottles

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or a membrane filtration system)

  • Diatomaceous earth (optional, as a filter aid)

1.2. Procedure:

  • Harvest the fermentation broth from the fermenter.

  • Transfer the broth to centrifuge bottles.

  • Centrifuge the broth at 5,000 - 10,000 x g for 20-30 minutes at 4°C.

  • Carefully decant the supernatant (clarified broth) and collect it. The pellet contains the mycelial mass.

  • Alternative to Centrifugation: For larger volumes, filtration can be employed. Pre-coat the filter with a layer of diatomaceous earth.

  • Filter the fermentation broth through the prepared filter under vacuum.

  • Collect the filtrate (clarified broth).

  • The clarified broth is now ready for the initial capture step.

Protocol 2: Initial Capture of Parvodicin Complex using Adsorption Chromatography

This step utilizes a hydrophobic adsorbent resin to capture the Parvodicin complex from the clarified broth and concentrate it.

2.1. Materials:

  • Clarified fermentation broth

  • Adsorption resin (e.g., Amberlite XAD-2 or Diaion HP-20)

  • Chromatography column

  • Methanol (B129727) or Acetone (B3395972) (for elution)

  • Water (for washing)

  • Rotary evaporator

2.2. Procedure:

  • Pack a chromatography column with the chosen adsorption resin and equilibrate it with deionized water.

  • Load the clarified fermentation broth onto the column at a controlled flow rate (e.g., 1-2 column volumes per hour).

  • After loading, wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elute the bound Parvodicin complex from the resin using a step gradient of increasing organic solvent concentration (e.g., 50-80% methanol or acetone in water).

  • Collect the fractions containing the Parvodicin complex. The presence of the antibiotic can be monitored by bioassay or HPLC.

  • Pool the active fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude Parvodicin complex.

Protocol 3: Purification of this compound by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This final polishing step separates this compound from the other components of the complex to yield a highly purified product.

3.1. Materials:

  • Crude Parvodicin complex

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Fraction collector

  • Lyophilizer

3.2. Procedure:

  • Dissolve the crude Parvodicin complex in a minimal amount of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the dissolved crude Parvodicin complex onto the column.

  • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 60 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions of this compound.

  • Remove the organic solvent by rotary evaporation and lyophilize the aqueous solution to obtain purified this compound as a solid powder.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical this compound purification process. Actual values will vary depending on the fermentation yield and the specific conditions used.

Table 1: Summary of this compound Purification Steps and Yields

Purification StepTotal Volume (L)Total Parvodicin Complex (g)This compound Purity (%)Step Recovery (%)Overall Yield (%)
Clarified Broth10015.0~15-100
Adsorption Eluate512.0~208080
Preparative HPLC Pool0.51.8>957560

Table 2: Comparison of Chromatographic Conditions for this compound Purification

ParameterAdsorption ChromatographyPreparative RP-HPLC
Stationary Phase Amberlite XAD-2C18 silica (B1680970) gel
Mobile Phase A Deionized WaterWater + 0.1% TFA
Mobile Phase B 80% Methanol in WaterAcetonitrile + 0.1% TFA
Elution Mode Step GradientLinear Gradient
Flow Rate 1-2 CV/hour10-20 mL/min
Detection Bioassay / Offline HPLCUV at 280 nm

Logical Relationship Diagram for Method Selection

The choice of purification methods is guided by the physicochemical properties of this compound and the nature of the impurities present in the fermentation broth.

Method_Selection cluster_Purification Purification Strategy Start Start: Fermentation Broth Properties Physicochemical Properties of this compound - Glycopeptide - Hydrophobic moieties - Multiple closely related analogs Start->Properties Impurities Major Impurities - Mycelia - Media components - Other secondary metabolites Start->Impurities Capture Adsorption Chromatography (Captures hydrophobic Parvodicins, removes polar media components) Properties->Capture Polishing Reversed-Phase HPLC (Separates this compound from other analogs based on hydrophobicity) Properties->Polishing Clarification Broth Clarification (Removes Mycelia) Impurities->Clarification Impurities->Capture Clarification->Capture Capture->Polishing

Caption: Rationale for the selection of purification methods.

Conclusion

The successful purification of this compound from fermentation broth is achievable through a systematic, multi-step approach. The protocols outlined in this document provide a robust framework for researchers and drug development professionals. Optimization of each step, particularly the chromatographic separations, will be crucial for achieving high purity and yield, which are essential for subsequent preclinical and clinical development of this promising antibiotic candidate. Careful monitoring of purity and recovery at each stage is recommended to ensure the efficiency and reproducibility of the process.

Characterization of Parvodicin C1 by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of Parvodicin C1, a potent glycopeptide antibiotic, using advanced mass spectrometry (MS) techniques. This compound, a component of the A40926 antibiotic complex, presents a complex structure comprising a heptapeptide (B1575542) core, sugar moieties, and a lipophilic side chain.[1] Its comprehensive structural elucidation is critical for drug development, quality control, and understanding its mechanism of action. This guide outlines the methodologies for high-resolution mass spectrometry analysis, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data interpretation, to facilitate accurate characterization of this important antibiotic.

Introduction

This compound is a member of the glycopeptide class of antibiotics, which are crucial in combating infections caused by Gram-positive bacteria. The intricate structure of these molecules necessitates sophisticated analytical techniques for their characterization. Mass spectrometry has emerged as a powerful tool for the structural elucidation of complex natural products like this compound due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[2][3]

This application note details the use of electrospray ionization (ESI) coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems for the analysis of this compound. The protocol covers the essential steps from sample preparation to data acquisition and analysis, enabling researchers to obtain reliable and comprehensive data for the characterization of this antibiotic.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following protocol is recommended for preparing this compound for LC-MS/MS analysis:

  • Dissolution: Accurately weigh 1-5 mg of purified this compound and dissolve it in a suitable solvent. A common solvent system is a mixture of methanol (B129727) and water (e.g., 50:50 v/v) with the addition of 0.1% formic acid to promote protonation and improve ionization efficiency.[1]

  • Concentration: The final concentration of the sample should be in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: To remove any particulate matter that could interfere with the analysis or damage the LC system, filter the sample solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography

Liquid chromatography is employed to separate this compound from other components in a mixture and to introduce it into the mass spectrometer.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of glycopeptides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes) is recommended to ensure good separation.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min for HPLC or 0.4-0.6 mL/min for UHPLC.

  • Injection Volume: 5-10 µL.

Mass Spectrometry

High-resolution mass spectrometry is essential for the accurate mass determination of the parent ion and its fragments.

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for glycopeptides.[1]

  • MS1 Full Scan: Acquire full scan mass spectra to determine the accurate mass and isotopic pattern of the molecular ion of this compound. The expected protonated molecule [M+H]⁺ will have a specific mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of interest (the [M+H]⁺ of this compound) and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1]

  • Collision Energy: The collision energy should be optimized to generate a rich fragmentation spectrum. A stepped or ramped collision energy can be used to obtain a wide range of fragment ions.

Data Presentation

The accurate mass measurement of this compound and its fragments is critical for its characterization.

Parameter Value
Molecular Formula C₈₃H₈₈Cl₂N₈O₂₉
Molecular Weight 1732.5 Da
Monoisotopic Mass 1730.5034 Da
Observed [M+H]⁺ (m/z) To be determined experimentally

Note: The observed m/z value should be determined with high mass accuracy.

Table of Expected Fragment Ions (Hypothetical)

Fragment Ion (m/z) Proposed Structure/Loss
e.g., 1570.4[M+H - Sugar Moiety]⁺
e.g., 1408.3[M+H - 2x Sugar Moiety]⁺
e.g., 1234.2Cleavage of the peptide backbone
e.g., 300.1Lipophilic side chain fragment

Note: This table should be populated with experimentally observed m/z values and their proposed structures based on fragmentation analysis.

Visualizations

Experimental Workflow

The overall workflow for the characterization of this compound using LC-MS/MS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Methanol/Water + 0.1% Formic Acid filtration Filtration (0.22 µm) dissolution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms1_scan MS1 Full Scan (Accurate Mass) esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (CID/HCD) ms1_scan->ms2_fragmentation data_acquisition Data Acquisition ms2_fragmentation->data_acquisition structure_elucidation Structure Elucidation data_acquisition->structure_elucidation

Caption: Experimental workflow for this compound characterization.

Proposed Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The following diagram illustrates a generalized fragmentation pathway for a glycopeptide antibiotic.

fragmentation_pathway cluster_losses Primary Fragmentations parent_ion This compound [M+H]⁺ loss_sugar1 Loss of Sugar Moiety 1 parent_ion->loss_sugar1 - Sugar 1 loss_sugar2 Loss of Sugar Moiety 2 parent_ion->loss_sugar2 - Sugar 2 loss_sidechain Loss of Lipophilic Side Chain parent_ion->loss_sidechain - Side Chain fragment1 [M+H - Sugar 1]⁺ loss_sugar1->fragment1 fragment2 [M+H - Sugar 2]⁺ loss_sugar2->fragment2 fragment3 [M+H - Side Chain]⁺ loss_sidechain->fragment3 aglycone Aglycone Core fragment1->aglycone - Further Losses fragment2->aglycone - Further Losses fragment3->aglycone - Further Losses peptide_fragments Peptide Backbone Fragments (b and y ions) aglycone->peptide_fragments - Peptide Cleavage

Caption: Generalized fragmentation of a glycopeptide antibiotic.

Conclusion

This application note provides a comprehensive protocol for the characterization of this compound using high-resolution mass spectrometry. By following the detailed experimental procedures, researchers can obtain accurate and reliable data on the molecular weight and structure of this important antibiotic. The presented workflow and data analysis strategies will aid in the structural elucidation and quality control of this compound, supporting its development as a potential therapeutic agent. The use of advanced MS techniques is indispensable for the in-depth analysis of complex natural products and plays a pivotal role in modern drug discovery and development.

References

Elucidation of Parvodicin C1 Structure: A Deep Dive into NMR-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parvodicin C1, a potent glycopeptide antibiotic, belongs to the Parvodicin complex produced by the actinomycete Actinomadura parvosata. The intricate structure of this natural product necessitates a sophisticated analytical approach for its complete elucidation. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, stands as the cornerstone technique for unraveling the complex three-dimensional architecture of this compound. This document provides a detailed overview of the application of NMR spectroscopy in the structural determination of this compound, including generalized experimental protocols and the logical workflow involved.

Data Presentation

Due to the unavailability of the specific NMR data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers who have acquired the necessary spectra can populate these tables to systematically organize their data for structural analysis.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)COSY CorrelationsNOESY Correlations
Aglycone
H-α (Residue 1)
H-β (Residue 1)
...
Glycosidic Moieties
H-1' (Sugar A)
H-2' (Sugar A)
...
H-1'' (Sugar B)
...
Acyl Chain
CH₃
CH₂
...

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)HSQC Correlation (¹H)HMBC Correlations (¹H)
Aglycone
C-α (Residue 1)
C-β (Residue 1)
C=O (Residue 1)
...
Glycosidic Moieties
C-1' (Sugar A)
C-2' (Sugar A)
...
C-1'' (Sugar B)
...
Acyl Chain
CH₃
CH₂
...

Experimental Protocols

The following are detailed protocols for the key NMR experiments essential for the structure elucidation of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Purification: Isolate and purify this compound from the fermentation broth of Actinomadura parvosata using a combination of chromatographic techniques (e.g., adsorption chromatography, gel filtration, and preparative reverse-phase HPLC) to achieve >95% purity.

  • Sample Concentration: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., using H₂O/D₂O mixtures to observe exchangeable protons).

  • Filtration: Filter the sample through a microfilter to remove any particulate matter that could affect the spectral quality.

  • NMR Tube: Transfer the filtered solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • Pulse Sequence: cosygpqf.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points (F2): 1024-2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5-2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

    • Pulse Sequence: hsqcedetgpsisp2.3.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-220 ppm.

    • Data Points (F2): 1024.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 16-32.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Sequence: hmbcetgpl3nd.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 512.

    • Number of Scans per Increment: 32-64.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings (e.g., 8 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations for stereochemical assignments.

    • Pulse Sequence: noesygpphpp.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 512.

    • Number of Scans per Increment: 16-32.

    • Mixing Time: 200-800 ms (B15284909) (a range of mixing times may be necessary).

    • Relaxation Delay: 2-3 seconds.

Mandatory Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Building Fermentation Fermentation of Actinomadura parvosata Extraction Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D Spin_Systems Identify Spin Systems (COSY, TOCSY) NMR_1D->Spin_Systems NMR_2D->Spin_Systems CH_Correlations ¹H-¹³C Correlations (HSQC) Spin_Systems->CH_Correlations Fragment_Assembly Assemble Structural Fragments (HMBC) CH_Correlations->Fragment_Assembly Stereochemistry Determine Stereochemistry (NOESY, J-couplings) Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Figure 1. Workflow for the structure elucidation of this compound.
Relationship between NMR Experiments and Structural Information

This diagram illustrates how different NMR experiments contribute to the determination of the chemical structure.

nmr_experiment_relationships cluster_experiments NMR Experiments cluster_information Structural Information cluster_structure Final Structure COSY COSY H_H_Connectivity ¹H-¹H Connectivity (through-bond) COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity ¹³C-¹H Connectivity (one-bond) HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity (through 2-3 bonds) HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Spatial Proximity of Protons (through-space) NOESY->Spatial_Proximity Final_Structure Complete 3D Structure of This compound H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Figure 2. Contribution of different NMR experiments to structure determination.

References

Application Notes and Protocols for Testing Parvodicin C1 Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin C1 is a glycopeptide antibiotic, a class of antimicrobial agents known for their efficacy against Gram-positive bacteria.[1] Glycopeptides typically exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. In an era of increasing antibiotic resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of resistance. These application notes provide detailed protocols for investigating the synergistic potential of this compound with other classes of antibiotics.

The following protocols are designed to be adaptable for testing this compound against a variety of bacterial strains. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve analysis for assessing the dynamics of bacterial killing.

Rationale for Synergy Testing

Combining antibiotics with different mechanisms of action can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is the desired outcome. For this compound, which targets cell wall synthesis, potential synergistic partners could include antibiotics that disrupt other essential cellular processes. This could include agents that inhibit protein synthesis (e.g., aminoglycosides, macrolides), disrupt DNA replication (e.g., fluoroquinolones), or compromise cell membrane integrity (e.g., daptomycin).

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Partner antibiotics (e.g., Gentamicin, Levofloxacin, Daptomycin)

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile saline (0.85% NaCl)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator (37°C)

Preparation of Antibiotic Stock Solutions
  • Accurately weigh the lyophilized this compound and the partner antibiotics.

  • Reconstitute each antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO) to a high concentration (e.g., 10 mg/mL). Refer to the manufacturer's instructions for the specific solvent for each antibiotic.

  • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

  • Prepare working solutions by diluting the stock solutions in CAMHB to a concentration that is 100x the desired highest final concentration to be tested.

Checkerboard Assay Protocol

The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index, which quantifies the synergistic effect.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 50 µL of CAMHB to all wells. .

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound. Start by adding 50 µL of the this compound working solution to the first column and serially dilute across the plate.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the partner antibiotic. Start by adding 50 µL of the partner antibiotic working solution to the first row and serially dilute down the plate.

    • The final volume in each well containing the antibiotic dilutions will be 100 µL.

    • Include control wells: a row with only this compound dilutions, a column with only the partner antibiotic dilutions, and a well with no antibiotics (growth control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

      • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC A + FIC B

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic picture of the bactericidal activity of antibiotics alone and in combination over time.

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in larger volumes (e.g., 10 mL) in culture tubes.

  • Experimental Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • Partner antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • This compound and partner antibiotic in combination (at the same concentrations as the individual tubes)

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Other Antibiotics against MRSA ATCC 43300
Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
This compound 20.5
Gentamicin 810.375 Synergy
This compound 21
Levofloxacin 10.250.75 Additive
This compound 20.25
Daptomycin 10.1250.25 Synergy
Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound and Daptomycin against MRSA ATCC 43300
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (this compound)Log₁₀ CFU/mL (Daptomycin)Log₁₀ CFU/mL (Combination)
05.75.75.75.7
26.15.55.24.1
46.85.24.53.0
88.04.83.8<2.0
128.54.53.1<2.0
248.74.22.8<2.0

Visualization of Workflows

SynergyTestingWorkflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis cluster_interpretation Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Set up 96-well Plate with Serial Dilutions prep_antibiotics->setup_plate setup_tubes Set up Culture Tubes with Antibiotics prep_antibiotics->setup_tubes prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate prep_inoculum->setup_tubes setup_plate->inoculate_plate incubate_plate Incubate Plate (18-24h) inoculate_plate->incubate_plate read_mic Determine MIC incubate_plate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, etc.) calc_fici->interpret_fici incubate_tubes Incubate Tubes setup_tubes->incubate_tubes sample_tubes Sample at Time Points incubate_tubes->sample_tubes plate_samples Plate Dilutions sample_tubes->plate_samples count_colonies Count Colonies (CFU/mL) plate_samples->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves interpret_timekill Interpret Time-Kill Curves (Synergy: ≥2-log10 drop) plot_curves->interpret_timekill

Caption: Workflow for Antibiotic Synergy Testing.

CheckerboardAssayLogic start Start mic_a Determine MIC of This compound Alone start->mic_a mic_b Determine MIC of Partner Antibiotic Alone start->mic_b mic_comb Determine MICs in Combination start->mic_comb calc_fic_a Calculate FIC A mic_a->calc_fic_a calc_fic_b Calculate FIC B mic_b->calc_fic_b mic_comb->calc_fic_a mic_comb->calc_fic_b calc_fici Calculate FICI (FIC A + FIC B) calc_fic_a->calc_fici calc_fic_b->calc_fici interpret Interpret Result calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy additive Additive (0.5 < FICI ≤ 1.0) interpret->additive indifference Indifference (1.0 < FICI ≤ 4.0) interpret->indifference antagonism Antagonism (FICI > 4.0) interpret->antagonism end End synergy->end additive->end indifference->end antagonism->end

Caption: Logic Diagram for Checkerboard Assay Analysis.

References

Application of Parvodicin C1 in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin C1 is a member of the glycopeptide family of antibiotics, a class of antimicrobial agents crucial in the treatment of infections caused by Gram-positive bacteria.[1] Glycopeptides function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[2][3] Specifically, they bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[2][4] This action ultimately leads to cell lysis and death.[5]

The emergence of bacterial resistance to frontline antibiotics has underscored the need for novel therapeutic agents and a deeper understanding of resistance mechanisms. This compound, as a distinct member of the glycopeptide class, serves as a valuable tool for researchers studying the intricacies of bacterial resistance. Its unique structural features, including a lipophilic side chain, may confer distinct properties in its interaction with bacterial targets and resistance determinants.[6]

These application notes provide a comprehensive overview of the use of this compound in the study of bacterial resistance, including its mechanism of action, key resistance pathways, and detailed protocols for relevant experimental procedures.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from data on the closely related A40926 antibiotic complex, of which the isomeric Parvodicin C2 is a component.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for A40926 against a range of clinically relevant bacteria. These values can be used as a preliminary guide for designing experiments with this compound.

Table 1: In Vitro Activity of A40926 Against Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.06 - 2
Streptococcus species0.06 - 2
Neisseria gonorrhoeae0.004 - 32

Note: Data is for the A40926 antibiotic complex and should be considered as an estimate of the potential activity of this compound.[5]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for this compound and other glycopeptides involves the disruption of peptidoglycan synthesis. Bacteria have evolved sophisticated resistance mechanisms to counteract this threat, primarily through the alteration of the drug's target.

Mechanism of Action of this compound

cluster_bacterium Bacterial Cell Parvodicin_C1 This compound Lipid_II Lipid II with D-Ala-D-Ala terminus Parvodicin_C1->Lipid_II Binds to PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Blocked Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Transglycosylation/ Transpeptidation Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened Cell Wall

Caption: Mechanism of action of this compound.

Primary Mechanism of Bacterial Resistance to Glycopeptides

The most significant mechanism of resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target. This is mediated by the acquisition of a cluster of genes, most notably the van operons.

cluster_resistance Vancomycin Resistance Mechanism (VanA-type) VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Activates VanH VanH VanR->VanH Induces expression VanA VanA VanR->VanA Induces expression VanX VanX VanR->VanX Induces expression D_Lactate D-Lactate VanH->D_Lactate D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH Substrate D_Lactate->VanA Substrate D_Ala D-Alanine D_Ala->VanA Substrate Parvodicin_C1 This compound D_Ala_D_Lac->Parvodicin_C1 Reduced Binding D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes

Caption: VanA-type resistance to glycopeptides.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in the study of bacterial susceptibility and resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Inoculate a fresh tube of CAMHB with a single colony and incubate until it reaches the logarithmic growth phase (typically 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (wells 1-12).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start: Prepare This compound and Bacterial Inoculum Serial_Dilution Perform 2-fold serial dilution of this compound in a 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Investigating the Genetic Basis of Resistance

This protocol provides a general workflow for identifying the genetic determinants of this compound resistance in a bacterial isolate.

Materials:

  • This compound-resistant bacterial isolate

  • This compound-susceptible control strain

  • DNA extraction kit

  • PCR reagents (primers for van genes, DNA polymerase, dNTPs)

  • Gel electrophoresis equipment

  • DNA sequencing services

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant and susceptible bacterial isolates using a commercial DNA extraction kit.

  • PCR for Resistance Genes:

    • Design or obtain primers specific for known glycopeptide resistance genes (e.g., vanA, vanB, vanC).

    • Perform PCR using the extracted genomic DNA as a template. Include appropriate positive and negative controls.

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the presence and size of the amplicons. The presence of a band of the expected size in the resistant isolate and its absence in the susceptible strain suggests the presence of the targeted resistance gene.

  • DNA Sequencing: For confirmation and to identify any mutations, sequence the PCR product from the resistant isolate.

  • Analysis: Compare the obtained sequence with known resistance gene sequences in public databases (e.g., NCBI BLAST) to confirm the identity of the resistance determinant.

Start Start: Isolate genomic DNA from resistant and susceptible strains PCR Perform PCR with primers for known resistance genes (e.g., vanA) Start->PCR Gel_Electrophoresis Analyze PCR products by gel electrophoresis PCR->Gel_Electrophoresis Analyze_Gel Presence of expected band in resistant strain? Gel_Electrophoresis->Analyze_Gel Sequence_DNA Sequence the PCR product Analyze_Gel->Sequence_DNA Yes No_Gene Investigate other resistance mechanisms Analyze_Gel->No_Gene No Analyze_Sequence Compare sequence to resistance gene databases Sequence_DNA->Analyze_Sequence End End: Identify resistance gene Analyze_Sequence->End

References

Application Notes and Protocols for Assessing Parvodicin C1 Stability in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin C1 is a lipophilic glycopeptide antibiotic belonging to the A40926 complex, which is structurally related to teicoplanin.[1] Like many glycopeptide antibiotics, this compound is susceptible to degradation in aqueous solutions, posing a significant challenge for the development of stable pharmaceutical formulations.[2][3] The inherent instability of these complex molecules, often supplied as lyophilized powders, necessitates rigorous stability assessment to ensure product quality, efficacy, and safety.[2][4] Key factors influencing the stability of glycopeptide antibiotics include pH, temperature, light exposure, oxidation, and the presence of excipients.[3] Common degradation pathways include hydrolysis of the peptide backbone or glycosidic linkages, deamidation of asparagine residues, and oxidation of electron-rich amino acids.[2]

These application notes provide a comprehensive framework for assessing the stability of this compound in various formulations. The protocols outlined below describe a systematic approach to stability testing, including the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), conducting forced degradation studies to identify potential degradation products, and evaluating the stability of different this compound formulations under various stress conditions.

I. Development of a Stability-Indicating Analytical Method

A crucial first step in assessing drug stability is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and resolve it from any degradation products or formulation excipients.[5][6] Reverse-phase HPLC with UV detection is a widely used and robust technique for this purpose.[6][7]

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) or phosphate (B84403) buffer (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Method Development (Suggested Starting Conditions):

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.0, adjusted with formic acid) in water.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (equilibration)

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

II. Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and to demonstrate the stability-indicating nature of the analytical method.[5]

Protocol 2: Forced Degradation of this compound

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild organic solvent).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

III. Stability Assessment of this compound Formulations

Once a stability-indicating method is established, it can be used to assess the stability of this compound in different formulations under various storage conditions.

A. Formulation Development

Given the inherent instability of glycopeptide antibiotics in aqueous solutions, common formulation strategies include lyophilization and the use of stabilizing excipients in liquid formulations.[2][3]

Example Formulations for Stability Testing:

  • Formulation A (Lyophilized):

    • This compound

    • Mannitol (bulking agent)

    • Sucrose (lyoprotectant)

  • Formulation B (Aqueous Solution for Injection):

    • This compound

    • Citrate buffer (to maintain pH 4.5-5.5)[2]

    • Hydroxypropyl-β-cyclodextrin (solubilizer and stabilizer)

    • L-arginine (stabilizer)[8]

  • Formulation C (Aqueous Solution with Antioxidant):

    • This compound

    • Phosphate buffer (pH 6.0)

    • Polysorbate 80 (surfactant to prevent aggregation)[2]

    • Methionine (antioxidant)

Protocol 3: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of different this compound formulations over time under defined storage conditions.

Procedure:

  • Prepare batches of each this compound formulation.

  • Store the formulations under the following conditions (as per ICH guidelines):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C (for formulations intended for cold storage)

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples from each storage condition.

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, precipitation, or clarity.

    • pH: For liquid formulations.

    • Assay of this compound: Using the validated stability-indicating HPLC method.

    • Degradation Products: Quantification of known and unknown impurities using the HPLC method.

IV. Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate comparison between different formulations and storage conditions.

Table 1: Stability Data for this compound Formulations under Accelerated Conditions (40°C/75% RH)

Time (Months)FormulationAppearancepHAssay (% of Initial)Total Degradation Products (%)
0 A (Lyophilized)White CakeN/A100.0<0.1
B (Aqueous)Clear, colorless5.0100.00.2
C (Aqueous)Clear, colorless6.0100.00.1
1 A (Lyophilized)White CakeN/A99.80.2
B (Aqueous)Clear, colorless5.198.51.5
C (Aqueous)Clear, colorless6.099.01.0
3 A (Lyophilized)White CakeN/A99.50.5
B (Aqueous)Slight yellow tint5.295.24.8
C (Aqueous)Clear, colorless6.197.82.2
6 A (Lyophilized)White CakeN/A99.10.9
B (Aqueous)Yellow solution5.390.19.9
C (Aqueous)Slight yellow tint6.296.04.0

V. Visualizations

Diagrams of Experimental Workflows and Pathways

Stability_Assessment_Workflow cluster_0 Method Development & Validation cluster_1 Forced Degradation cluster_2 Formulation & Stability Testing cluster_3 Data Analysis & Reporting MD Develop HPLC Method MV Validate Method (ICH) MD->MV FD Perform Forced Degradation MV->FD Use Validated Method DI Identify Degradation Products FD->DI F Prepare Formulations DI->F Inform Formulation Strategy ST Conduct Stability Studies (Long-term & Accelerated) F->ST DA Analyze Samples at Timepoints ST->DA DR Summarize Data & Report DA->DR Glycopeptide_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Parvodicin This compound (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parvodicin->Hydrolysis Oxidation Oxidation (e.g., by Peroxides) Parvodicin->Oxidation Deamidation Deamidation (e.g., Asn residues) Parvodicin->Deamidation P1 Peptide Backbone Cleavage Products Hydrolysis->P1 P2 Aglycone and Sugar Moieties Hydrolysis->P2 P3 Oxidized Variants Oxidation->P3 P4 Aspartyl/Isoaspartyl Variants Deamidation->P4

References

Application Notes and Protocols for the Synthesis of Parvodicin C1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of Parvodicin C1, a glycopeptide antibiotic belonging to the A40926 complex. The methodologies outlined below are based on established literature and provide a framework for generating novel analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Introduction

This compound is a component of the A40926 antibiotic complex, a class of glycopeptides that inhibit bacterial cell wall synthesis. The A40926 complex serves as the starting material for the semi-synthesis of Dalbavancin (B606935), a clinically important antibiotic for the treatment of serious Gram-positive infections. The core structure of this compound offers several sites for chemical modification, including the fatty acid side chain, the two carboxylic acid moieties, and the amino groups. Derivatization at these positions can lead to compounds with altered pharmacokinetic properties, improved potency, and a broader spectrum of activity.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a series of key transformations. The general workflow begins with the isolation of the A40926 complex, followed by selective modifications.

G cluster_0 Upstream Processing cluster_1 Core Modifications cluster_2 Carboxyl Group Derivatization A Fermentation of Nonomuraea sp. to produce A40926 complex B Isolation and Purification of A40926 A->B C Microbial Deacylation (Actinoplanes teichomyceticus) B->C G Selective Esterification B->G H Amidation B->H D Deacyl-A40926 C->D E Regioselective Alkylation D->E F N-Alkyl Deacyl-A40926 Derivatives E->F G->H Hydrolysis then Amidation I Ester Derivatives G->I J Amide Derivatives (e.g., Dalbavancin) H->J

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Microbial Deacylation of A40926

The removal of the acyl side chain is a critical first step for many derivatization strategies. This is typically achieved enzymatically using whole-cell biotransformation.[1][2]

Materials:

  • A40926 complex

  • Actinoplanes teichomyceticus ATCC 31121

  • Culture medium (e.g., ISP3 agar)

  • Fermentation medium

  • Immobilization matrix (e.g., calcium alginate) (optional)

  • Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

  • Culture Preparation: Cultivate Actinoplanes teichomyceticus on a suitable agar (B569324) medium. Inoculate a seed culture in a vegetative medium and grow for 48-72 hours.

  • Biotransformation:

    • Suspended Cell Method: Inoculate the production medium with the seed culture. After a period of growth, add the A40926 substrate to the culture. The deacylation process can be run in a fed-batch mode. For example, a concentration of 0.5 g/L of A40926 can be almost completely converted.

    • Immobilized Cell Method: Mix the mycelium from the seed culture with a sterile sodium alginate solution. Extrude the mixture into a calcium chloride solution to form beads. The immobilized cells can be used in a bioreactor for continuous or repeated-batch deacylation.

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, separate the biomass from the supernatant by centrifugation or filtration. The deacylated A40926 can be purified from the supernatant using chromatographic techniques. A patent describes adjusting the pH of the fermentation liquor to 10.5-11.5 with an alkaline solution (e.g., 2-20% sodium hydroxide) and stirring for 2-3 hours at 20-30°C to complete deacylation.

Protocol 2: Synthesis of Amide Derivatives (Dalbavancin Synthesis as an Example)

The synthesis of Dalbavancin from A40926 is a well-established multi-step process involving esterification followed by amidation.[3][4][5]

G A40926 A40926 Ester A40926 Ester Intermediate A40926->Ester  Esterification  (e.g., n-butanol, HCl) Amide Amidated Intermediate Ester->Amide  Amidation  (3-(dimethylamino)-1-propylamine,  DCC or PyBOP, DMSO) Dalbavancin Dalbavancin Amide->Dalbavancin  Hydrolysis  (e.g., LiOH or KOH)

Caption: Synthetic pathway for Dalbavancin from A40926.

Step 1: Esterification

  • Reaction Setup: Dissolve A40926 in an appropriate alcohol (e.g., n-butanol). Cool the solution to 5-10°C.

  • Acidification: Slowly add concentrated hydrochloric acid to adjust the pH to 1.0-1.4.

  • Reaction: Stir the mixture at 5-10°C for 5-10 hours.

  • Monitoring: Monitor the formation of the ester intermediate by HPLC.

  • Isolation: Upon completion, the esterified product can be isolated by precipitation or extraction.

Step 2: Amidation

  • Reaction Setup: Dissolve the A40926 ester intermediate in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reagent Addition: Add a condensing agent, such as Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). Then, add the amine, for example, 3-(dimethylamino)-1-propylamine.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 8 hours).

  • Monitoring: Track the progress of the amidation by HPLC.

  • Work-up and Isolation: Precipitate the amidated product by adding a less polar solvent like methyl tert-butyl ether or ethyl acetate. The product is then collected by filtration and dried under vacuum.

Step 3: Hydrolysis

  • Reaction Setup: Dissolve the amidated intermediate in a mixture of a suitable organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) and water.

  • Base Addition: Cool the solution to around 5°C and slowly add an aqueous base solution (e.g., 1M LiOH or KOH) to adjust the pH to 10-11.

  • Reaction: Stir the reaction at a low temperature for 5-6 hours.

  • Neutralization and Purification: Neutralize the reaction mixture with an acid (e.g., 1N HCl) to pH 6. The final product, Dalbavancin, is then purified by silica (B1680970) gel column chromatography and can be isolated by lyophilization.

Protocol 3: Regioselective N-Alkylation of Deacyl-A40926

This protocol describes the selective alkylation of the amino groups of the deacylated A40926 core.[6]

Materials:

  • Deacyl-A40926

  • Aliphatic or aromatic aldehyde/halide

  • Reducing agent (e.g., sodium cyanoborohydride for reductive amination) or a base for alkylation with halides

  • Anhydrous solvent (e.g., methanol (B129727) for reductive amination, DMF for alkylation)

Procedure (Reductive Amination Example):

  • Reaction Setup: Dissolve deacyl-A40926 in anhydrous methanol.

  • Aldehyde Addition: Add the desired aldehyde to the solution.

  • pH Adjustment: Adjust the pH of the mixture to a suitable range for reductive amination (typically slightly acidic).

  • Reducing Agent Addition: Add a mild reducing agent like sodium cyanoborohydride in portions.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by HPLC.

  • Work-up and Purification: Quench the reaction and purify the N-alkylated derivative using chromatographic methods.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight (Da)Key Structural Features
This compoundC₈₃H₈₈Cl₂N₈O₂₉1732.5Differs from other components in its lipophilic side chain.
Parvodicin C2C₈₃H₈₈Cl₂N₈O₂₉1732.54Isomeric with this compound, also a component of the A40926 antibiotic complex.
A40926-B0C₈₃H₈₈Cl₂N₈O₂₉1730.5Major component of the A40926 complex.
Deacyl-A40926C₇₁H₆₈Cl₂N₈O₂₈1563.3A40926 core without the N-acyl side chain.
Dalbavancin (B0)C₈₈H₁₀₀Cl₂N₁₀O₂₈1816.7Amide derivative of A40926-B0.

Table 2: Summary of Synthetic Reactions and Reported Yields

ReactionStarting MaterialKey ReagentsProductReported Yield (%)Reference
Microbial DeacylationA40926Actinoplanes teichomyceticusDeacyl-A40926~93% (batch process)[1]
EsterificationA40926n-butanol, HClA40926 n-butyl esterNot specified in patents[3]
AmidationA40926 ester3-(dimethylamino)-1-propylamine, DCCDalbavancin precursorNot specified in patents[3]
HydrolysisDalbavancin precursorLiOH or KOHDalbavancin65-68%[7]

Table 3: Structure-Activity Relationship (SAR) of Selected this compound Derivatives

DerivativeModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecalis (VanA)Key SAR Insights
A40926 Parent Compound0.06 - 2>32Good activity against susceptible Gram-positives, but not VanA-type resistant strains.
Deacyl-A40926 Removal of acyl chainDecreased activityDecreased activityThe lipophilic side chain is crucial for potent antibacterial activity.
Dalbavancin C-terminal amidation0.03 - 0.120.12 - 0.5Amidation significantly enhances activity against vancomycin-resistant enterococci.
Monomethyl ester of A40926 Esterification of glucuronyl carboxylImproved in vivo activityNot specifiedEsterification can improve pharmacokinetic properties.[8]
N-Alkyl Derivatives Alkylation of amino groupsPoor activityPoor activityLipophilic alkylation of the amino groups is detrimental to activity.[6]
Diamide Derivatives Amidation of both carboxyl groupsStrong increase in activityStrong increase in activitySimultaneous amidation of both carboxyl groups with dibasic amines enhances activity.[6]
Dechloro-A40926 (DDC) Removal of both chlorine atomsSimilar to A40926Improved activity against CoNSHalogenation pattern influences the spectrum of activity.[9]
Monochloro-A40926 (MDC2) Removal of one chlorine atomSimilar to A40926Improved activity against CoNSHalogenation pattern influences the spectrum of activity.[9]

Note: MIC values are indicative and can vary depending on the specific strain and testing methodology.

Conclusion

The synthetic protocols and structure-activity relationship data presented in these application notes provide a foundation for the rational design and synthesis of novel this compound derivatives. The microbial deacylation of the A40926 complex provides a versatile starting material for a range of chemical modifications. In particular, derivatization of the carboxylic acid moieties has proven to be a successful strategy for enhancing the antibacterial activity against resistant pathogens. Further exploration of different side chains and modifications to the sugar and peptide core may lead to the discovery of next-generation glycopeptide antibiotics with improved therapeutic profiles.

References

Application Notes and Protocols for Parvodicin C1 in Gram-positive Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin (B1140423) C1 is a member of the parvodicin complex, a group of acidic lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. As a glycopeptide, Parvodicin C1 is presumed to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with well-known antibiotics such as vancomycin (B549263) and teicoplanin.[1][2][3] This class of antibiotics is primarily effective against Gram-positive bacteria. Initial discovery and characterization studies have identified this compound as the most active component of the parvodicin complex, demonstrating promising in vitro activity against a variety of Gram-positive bacteria and favorable in vivo properties, suggesting a potential for a long duration of action.[4]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound in Gram-positive infection models. Due to the limited availability of specific published data for this compound, the following protocols and data tables are presented as representative examples based on established methodologies for the evaluation of glycopeptide antibiotics. Researchers are encouraged to adapt these protocols for their specific experimental needs.

Mechanism of Action

The primary mechanism of action for glycopeptide antibiotics, including presumably this compound, is the inhibition of peptidoglycan synthesis, an essential component of the Gram-positive bacterial cell wall.[1][5] This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule.[6][7] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the cross-linking of the cell wall and leading to a loss of structural integrity and eventual cell lysis.[1][5]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM-pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM-pentapeptide Synthesis of peptidoglycan precursors Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG (adds NAG) Peptidoglycan Nascent Peptidoglycan Chain Lipid II->Peptidoglycan Translocation (Flippase) PBP_TG Transglycosylase (PBP) Lipid II->PBP_TG Bactoprenol-P Bactoprenol-P PBP_TP Transpeptidase (PBP) Peptidoglycan->PBP_TP Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP_TG->Peptidoglycan PBP_TP->Cross-linked Peptidoglycan Parvodicin_C1 This compound Parvodicin_C1->Lipid II Binding to D-Ala-D-Ala

Caption: General mechanism of action for glycopeptide antibiotics.

In Vitro Activity of Glycopeptide Antibiotics

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for glycopeptide antibiotics against common Gram-positive pathogens. This data is intended to provide a comparative baseline for researchers evaluating this compound.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Vancomycin0.5 - 211
Staphylococcus aureus (MRSA)Vancomycin0.5 - 212
Enterococcus faecalis (VSE)Vancomycin1 - 424
Enterococcus faecium (VSE)Vancomycin1 - 424
Streptococcus pneumoniaeVancomycin≤0.5 - 10.51
Staphylococcus aureus (MSSA)Teicoplanin≤0.5 - 20.51
Staphylococcus aureus (MRSA)Teicoplanin≤0.5 - 412
Enterococcus faecalis (VSE)Teicoplanin≤0.5 - 10.51
Enterococcus faecium (VSE)Teicoplanin≤0.5 - 10.51

Note: VSE = Vancomycin-Susceptible Enterococci. Data is compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against bacterial isolates.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions of this compound in a 96-well Plate Prepare_Stock->Prepare_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC as the Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Murine Systemic Infection Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antimicrobial agent in a mouse model of systemic infection.

G Start Start Acclimatize Acclimatize Mice Start->Acclimatize Prepare_Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Acclimatize->Prepare_Inoculum Induce_Infection Induce Systemic Infection (e.g., Intraperitoneal Injection) Prepare_Inoculum->Induce_Infection Administer_Treatment Administer this compound or Vehicle Control Induce_Infection->Administer_Treatment Monitor Monitor Mice for Clinical Signs and Survival Administer_Treatment->Monitor Endpoint_Analysis Endpoint Analysis: Bacterial Load in Organs (e.g., Spleen, Kidneys) Monitor->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for a murine systemic infection model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least 7 days prior to the experiment.

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Induction of Infection:

    • Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or intravenous) at various dose levels.

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Observe the mice for clinical signs of infection (e.g., lethargy, ruffled fur) and record survival daily for a specified period (e.g., 7 days).

  • Endpoint Analysis (Optional):

    • At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest organs (e.g., spleen, kidneys, liver).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).

Data Presentation and Interpretation

Quantitative data from in vitro and in vivo experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups and controls. For in vivo studies, survival curves (Kaplan-Meier plots) are an effective way to visualize the efficacy of the treatment over time. Statistical analysis should be performed to determine the significance of the observed differences.

Conclusion

This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. The protocols and information provided in these application notes offer a foundational framework for researchers to conduct comprehensive in vitro and in vivo evaluations of this compound. Further investigation is warranted to fully elucidate its antibacterial spectrum, efficacy in various infection models, and potential for clinical development.

References

Application Notes and Protocols for the Detection of Parvodicin C1 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin C1 is a glycopeptide antibiotic belonging to the Parvodicin complex, produced by the actinomycete Actinomadura parvosata.[1] With a molecular formula of C₈₃H₈₈Cl₂N₈O₂₉ and a molecular weight of approximately 1732.5 g/mol , its structural complexity and potent antimicrobial activity make it a compound of interest in drug development.[1][2] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.

These application notes provide a comprehensive overview of the recommended analytical techniques for the quantitative determination of this compound in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the analysis of glycopeptide antibiotics.[3]

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, specificity, and a wide dynamic range, making it the preferred method for the quantification of glycopeptide antibiotics like this compound in complex biological matrices such as plasma, serum, and urine.[3][4]

Principle

The method involves the chromatographic separation of this compound from endogenous matrix components followed by its detection and quantification using a tandem mass spectrometer. The high specificity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

ParameterVancomycinTeicoplaninTarget for this compound
Lower Limit of Quantification (LLOQ) 1.0 µg/mL1.0 µg/mL≤ 1.0 µg/mL
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL1 - 100 µg/mL
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Recovery > 80%> 80%> 80%
Matrix Effect > 70%> 70%Minimized

Data synthesized from multiple sources.[5][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting glycopeptide antibiotics from plasma or serum samples.[5][7]

Materials:

  • Blank human plasma (or other relevant biological matrix)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar glycopeptide antibiotic not present in the sample)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen plasma samples to room temperature.

  • Spike 50 µL of blank plasma with the appropriate concentrations of this compound for calibration standards and quality control (QC) samples.

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]

  • Vortex mix the tubes for 1 minute.

  • Centrifuge at 15,000 rpm for 6 minutes at room temperature.[5]

  • Carefully collect 50 µL of the clear supernatant.[5]

  • Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Vortex mix for 30 seconds.

  • Inject a 10 µL aliquot into the LC-MS/MS system.[5]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[6]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5-6 min: 95% to 5% B

    • 6-7 min: 5% B

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific m/z transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Given the molecular weight of this compound (1732.5 Da), doubly charged ions [M+2H]²⁺ are likely to be observed.[7]

  • Source Parameters:

    • Capillary Voltage: To be optimized (typically 3-5 kV)

    • Source Temperature: To be optimized (e.g., 150 °C)

    • Desolvation Temperature: To be optimized (e.g., 400 °C)

    • Gas Flows (Nebulizer, Heater): To be optimized

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) add_is Add Internal Standard (50 µL) sample->add_is precipitate Protein Precipitation (300 µL ACN) add_is->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (15,000 rpm, 6 min) vortex1->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Mobile Phase (450 µL) supernatant->dilute vortex2 Vortex (30 sec) dilute->vortex2 inject Inject (10 µL) vortex2->inject hplc Chromatographic Separation (C18 Column) inject->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

validation_pathway cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_stability Analyte Stability linearity Linearity & Range accuracy Accuracy validated_method Validated Method for Routine Use precision Precision (Intra- & Inter-day) selectivity Selectivity & Specificity matrix_effect Matrix Effect recovery Extraction Recovery freeze_thaw Freeze-Thaw Stability short_term Short-Term (Bench-Top) Stability long_term Long-Term Storage Stability stock_solution Stock Solution Stability method_development Optimized Analytical Method method_development->linearity method_development->accuracy method_development->precision method_development->selectivity method_development->matrix_effect method_development->recovery method_development->freeze_thaw method_development->short_term method_development->long_term method_development->stock_solution

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: Standardized Method for Parvodicin C1 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Parvodicin C1 is not a widely characterized agent. The following protocols are based on established standardized methods for glycopeptide antibiotics and provide a template for developing and validating a susceptibility testing method for this compound. Optimization and validation will be required once the physicochemical properties of this compound are fully understood.

Application Notes

Introduction

This compound is a novel antimicrobial agent with a presumed glycopeptide-like mechanism of action, suggesting activity primarily against Gram-positive bacteria. Establishing a standardized, reproducible method for in vitro susceptibility testing is a critical step in its preclinical and clinical development. This document outlines a proposed method based on the broth microdilution technique, which is considered a reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. This method provides quantitative results that are essential for characterizing the potency of a new agent and for monitoring the development of resistance.[1]

Scope

This protocol is intended for testing the in vitro susceptibility of common, aerobically-growing Gram-positive bacteria, such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. Adaptation for fastidious or anaerobic organisms may require modifications to the growth medium, inoculum preparation, and incubation conditions.

Quality Control (QC)

Routine quality control is mandatory to ensure the accuracy and reproducibility of the testing method.[5][6] Specific QC strains with known susceptibility patterns must be tested concurrently with clinical isolates. The resulting MICs for the QC strains must fall within established acceptable ranges.

Table 1: Recommended Quality Control Strains and Tentative MIC Ranges

Quality Control StrainRationaleTentative this compound MIC Range (µg/mL)*
Staphylococcus aureus ATCC® 29213™Recommended by CLSI for glycopeptide testing.[7]To be determined
Enterococcus faecalis ATCC® 29212™Standard QC strain for Gram-positive susceptibility testing, including glycopeptides.[8]To be determined
Streptococcus pneumoniae ATCC® 49619™Standard QC strain for testing streptococci.To be determined

*Note: The acceptable MIC ranges for this compound must be established through a multi-laboratory validation study, following guidelines such as those outlined in CLSI document M23.

Data Interpretation

MIC values should be recorded and tabulated. The establishment of clinical breakpoints (Susceptible, Intermediate, Resistant) is beyond the scope of this protocol and requires extensive clinical and microbiological data. Initially, MIC distributions (e.g., MIC₅₀ and MIC₉₀) should be determined for large collections of bacterial isolates to understand the activity spectrum of this compound.

Limitations
  • Disk diffusion testing is not recommended for initial validation due to the unknown diffusion characteristics of this compound and the documented difficulties of this method for other glycopeptides like vancomycin.[7]

  • The optimal medium and incubation conditions may need adjustment based on the stability and mechanism of action of this compound.

  • This protocol does not cover the detection of specific resistance mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines.[1]

1. Materials and Reagents
  • This compound analytical powder

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus spp.: CAMHB supplemented with 2-5% lysed horse blood

  • Sterile deionized water

  • Sterile dimethyl sulfoxide (B87167) (DMSO) (if required for solubilizing this compound)

  • 0.85% sterile saline

  • 0.5 McFarland turbidity standard

  • Bacterial isolates for testing

  • QC strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)

  • Spectrophotometer or densitometer

  • Multichannel pipettes

  • Incubator (35 ± 2°C, ambient air)

2. Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Based on its solubility, dissolve the powder in a suitable sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The use of a solvent other than water should be validated to ensure it does not affect bacterial growth at its final concentration.

  • Store the stock solution in small aliquots at -70°C or as determined by stability studies.

3. Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

  • Transfer colonies to a tube of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure (Microtiter Plate Setup)
  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB.

  • Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well plate, creating a gradient of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Include a growth control well (100 µL of broth with inoculum, no drug) and a sterility control well (100 µL of uninoculated broth).

5. Incubation
  • Stack the plates (no more than 4 high) and place them in a non-CO₂ incubator.

  • Incubate at 35 ± 2°C for 16-20 hours for non-fastidious organisms. Streptococcus pneumoniae should be incubated for 20-24 hours.

6. Reading and Interpreting Results
  • Place the microtiter plate on a reading stand.

  • Visually inspect the wells for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Validate the run by checking the results of the QC strains. The growth control must show distinct turbidity, and the sterility control must remain clear.

Table 2: Example MIC Data Recording Template

Isolate IDThis compound MIC (µg/mL)QC Strain MIC (µg/mL)QC Pass/FailNotes
Clinical Isolate 11S. aureus ATCC 29213: [Result]Pass
Clinical Isolate 20.5E. faecalis ATCC 29212: [Result]Pass
Clinical Isolate 3>64S. aureus ATCC 29213: [Result]Pass

Visualizations

Experimental Workflow Diagram

AST_Workflow prep Prepare Reagents (Media, this compound Stock) dilution Create Serial Dilutions of this compound in Plate prep->dilution inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Standardized Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read qc Validate with QC Strains read->qc report Report Results qc->report

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Quality Control Logic Diagram

QC_Logic start Perform MIC Assay with Test Isolates and QC Strains check_qc Are QC Strain MICs within acceptable range? start->check_qc report Accept and Report Clinical Isolate Results check_qc->report Yes troubleshoot Do NOT Report Results. Investigate and Repeat Assay. check_qc->troubleshoot No investigate Troubleshoot Potential Errors: - Inoculum density - Media preparation - Incubation conditions - Drug dilution troubleshoot->investigate

Caption: Decision-making process for Quality Control in AST.

References

Application of Parvodicin C1 in Glycopeptide Resistance Studies: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a glycopeptide antibiotic, a comprehensive review of available scientific literature reveals a significant lack of specific data and established protocols regarding the application of Parvodicin C1 in studies of glycopeptide resistance. While initial discovery and structural elucidation studies confirmed its activity against a range of Gram-positive bacteria, its specific utility as a tool to investigate, challenge, or overcome vancomycin (B549263) resistance mechanisms has not been substantially documented in published research.

This document aims to provide a foundational understanding of how a novel glycopeptide like this compound could be theoretically applied in resistance studies, based on established principles of glycopeptide action and resistance. However, it is crucial to note that the experimental data, quantitative comparisons, and detailed protocols requested cannot be provided due to the absence of specific research on this compound in this context.

Theoretical Applications in Glycopeptide Resistance Research

The study of a novel glycopeptide such as this compound in the context of resistance would typically involve a series of comparative and mechanistic investigations. These studies would aim to understand its efficacy against resistant strains, its mechanism of action, and its potential to evade existing resistance pathways.

Susceptibility Testing against Resistant Phenotypes:

A primary application would be to determine the in vitro activity of this compound against a panel of well-characterized glycopeptide-resistant organisms, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA). This would involve determining the Minimum Inhibitory Concentrations (MICs) against strains harboring different resistance determinants (e.g., VanA, VanB, VanC).

Table 1: Hypothetical MIC Data for this compound against Glycopeptide-Resistant Enterococci. (Note: This table is illustrative and not based on published data.)

OrganismResistance PhenotypeVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)This compound MIC (µg/mL)
Enterococcus faecalisVancomycin-Susceptible10.5To be determined
Enterococcus faeciumVanA>256>32To be determined
Enterococcus faecalisVanB>2560.5To be determined
Enterococcus gallinarumVanC80.5To be determined
Investigation of Mechanism of Action against Resistant Targets:

Glycopeptide resistance, particularly in VanA-type enterococci, arises from the alteration of the C-terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac. A key area of study for this compound would be to assess its binding affinity to both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) cell wall precursors. This would provide insight into whether this compound could potentially overcome this primary resistance mechanism.

Table 2: Hypothetical Binding Affinity of this compound to Peptidoglycan Precursors. (Note: This table is illustrative and not based on published data.)

CompoundBinding TargetDissociation Constant (Kd)
VancomycinAc-D-Ala-D-Ala~10⁻⁶ M
VancomycinAc-D-Ala-D-Lac~10⁻³ M
This compoundAc-D-Ala-D-AlaTo be determined
This compoundAc-D-Ala-D-LacTo be determined
Induction of Resistance Studies:

Experiments could be designed to determine if and how readily resistance to this compound emerges in susceptible strains. This would involve serial passage of bacteria in the presence of sub-inhibitory concentrations of the antibiotic and subsequent genomic analysis of any resistant isolates to identify the genetic basis of resistance.

Experimental Protocols (General Glycopeptide Methodologies)

While specific protocols for this compound are not available, the following are generalized methodologies commonly used in glycopeptide resistance studies that would be adapted for a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution in Microtiter Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Workflow for MIC Determination.
Protocol 2: Analysis of Resistance Gene Induction

This protocol outlines a method to investigate if this compound induces the expression of known glycopeptide resistance genes, such as the vanA operon.

  • Bacterial Culture and Induction:

    • Grow a culture of a VanA-type VRE strain to mid-logarithmic phase in a suitable broth medium (e.g., Brain Heart Infusion broth).

    • Divide the culture into two flasks. To one, add a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). The other serves as an un-induced control. A culture induced with vancomycin can be used as a positive control.

    • Incubate both cultures for a defined period (e.g., 2 hours).

  • RNA Extraction:

    • Harvest bacterial cells from both induced and un-induced cultures by centrifugation.

    • Extract total RNA using a commercial bacterial RNA purification kit according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for the target resistance gene (e.g., vanA) and a housekeeping gene (for normalization).

    • The reaction mixture should contain cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Run the PCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene in the this compound-induced sample compared to the un-induced control using the ΔΔCt method.

qRT_PCR_Workflow cluster_culture Bacterial Culture cluster_molecular Molecular Biology cluster_analysis Data Analysis Culture Grow VRE Culture Induce Induce with This compound Culture->Induce Control Un-induced Control Culture->Control RNA_Extract RNA Extraction Induce->RNA_Extract Control->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qRT-PCR cDNA_Synth->qPCR Analysis Relative Gene Expression Analysis qPCR->Analysis

Workflow for Gene Expression Analysis.

Signaling Pathways in Glycopeptide Resistance

The primary signaling pathway for inducible glycopeptide resistance, such as the VanA and VanB systems, is a two-component regulatory system.

VanA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P VanR->VanR_P Activation vanHAX vanHAX Operon VanR_P->vanHAX Induces Transcription Glycopeptide Glycopeptide (e.g., Vancomycin) Glycopeptide->VanS Binds

VanA Two-Component Signaling Pathway.

In this pathway, the sensor kinase (VanS) detects the presence of a glycopeptide antibiotic at the cell surface. This leads to its autophosphorylation and subsequent transfer of the phosphate (B84403) group to the response regulator (VanR). Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and inducing the expression of the resistance genes. A key research question for this compound would be whether it can act as an inducer of this signaling cascade.

Conclusion

While this compound is a structurally interesting glycopeptide, its role in the study of glycopeptide resistance remains largely unexplored in the public domain. The application notes and protocols provided here are based on established methodologies for other glycopeptides and serve as a theoretical framework for how such research could be conducted. Further investigation is required to generate the specific quantitative data and detailed protocols for the use of this compound in this important area of antimicrobial research. For researchers, scientists, and drug development professionals, this highlights a potential area for novel investigation to better understand the structure-activity relationships and resistance evasion potential of diverse glycopeptide antibiotics.

Troubleshooting & Optimization

Technical Support Center: Enhancing Parvodicin C1 Production from Actinomadura parvosata Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Parvodicin C1 yield from Actinomadura parvosata fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on improving production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield enhancement important?

This compound is a potent glycopeptide antibiotic produced by the bacterium Actinomadura parvosata.[1] Glycopeptide antibiotics are crucial for treating severe infections caused by Gram-positive bacteria. Enhancing the fermentation yield of this compound is vital for making its production more cost-effective and ensuring a stable supply for research and potential clinical applications.

Q2: My Actinomadura parvosata culture is showing good growth, but the this compound yield is low. What are the initial troubleshooting steps?

Low antibiotic yield despite good biomass can be attributed to several factors:

  • Suboptimal Induction of Secondary Metabolism: Antibiotic production is a secondary metabolic process, often triggered by specific nutritional cues or stressors. Your media composition might be favoring vegetative growth over secondary metabolite production.

  • Incorrect Timing of Harvest: this compound production likely peaks during the stationary phase of growth. Harvesting too early or too late can result in lower yields.

  • Degradation of the Product: this compound might be unstable under the final fermentation conditions (e.g., pH).

Q3: What are the key fermentation parameters that I should focus on to optimize this compound yield?

The key parameters to optimize are:

  • Medium Composition: Carbon and nitrogen sources, as well as their ratio, are critical. Phosphate (B84403) levels can also be a key regulator.

  • Precursor Supply: As a glycopeptide, this compound biosynthesis is dependent on the availability of specific amino acid and fatty acid precursors.

  • Physical Parameters: pH, temperature, and dissolved oxygen levels must be maintained within an optimal range for both growth and production.

Troubleshooting Guide

This guide provides a structured approach to addressing common issues encountered during Actinomadura parvosata fermentation for this compound production.

Issue 1: Low Biomass Production

Low biomass is a primary concern as it directly limits the potential for high antibiotic yields.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Medium Composition Review and optimize the carbon and nitrogen sources in your culture medium. Actinomadura species can have varied preferences. Consider screening different sources as outlined in the Experimental Protocols section.
Suboptimal Physical Parameters Ensure the pH, temperature, and aeration are within the optimal range for Actinomadura parvosata growth. Typically, a pH around 7.0, a temperature of 28-30°C, and vigorous aeration are good starting points.
Poor Inoculum Quality Use a fresh and actively growing seed culture for inoculation. The inoculum size should also be optimized, typically between 5-10% (v/v).
Issue 2: Good Biomass, but Low this compound Yield

This is a common challenge in secondary metabolite production.

Possible Causes & Solutions:

CauseRecommended Action
Nutrient Repression High concentrations of easily metabolizable carbon sources like glucose can repress secondary metabolism. Consider using alternative carbon sources or a fed-batch strategy. High phosphate levels can also be inhibitory.
Precursor Limitation The biosynthesis of the this compound heptapeptide (B1575542) core and its fatty acid side chain requires specific precursors. Supplementing the medium with these precursors can significantly boost yield. While the exact precursors for this compound are not publicly available, related glycopeptides utilize amino acids like tyrosine, leucine, and ornithine, and various fatty acids.
Suboptimal pH or Temperature for Production The optimal conditions for growth and antibiotic production may differ. Consider a temperature or pH shift after the initial growth phase.
Product Degradation Assess the stability of this compound at the final pH and temperature of your fermentation. Adjust conditions or consider extraction strategies to minimize degradation.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium

This protocol describes a systematic approach to screen for optimal carbon and nitrogen sources.

  • Prepare a basal medium: This medium should contain all essential minerals and trace elements but lack the carbon and nitrogen source you wish to test.

  • Screen Carbon Sources:

    • Prepare flasks with the basal medium supplemented with different carbon sources (e.g., glucose, fructose, starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).

    • Inoculate with a standardized Actinomadura parvosata seed culture.

    • Incubate under controlled conditions (e.g., 28°C, 200 rpm).

    • Measure biomass and this compound concentration at regular intervals.

  • Screen Nitrogen Sources:

    • Using the best carbon source identified, repeat the screening process with various nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 5 g/L).

  • Optimize C/N Ratio:

    • Once the best carbon and nitrogen sources are identified, perform experiments varying their concentrations to determine the optimal carbon-to-nitrogen ratio.

Protocol 2: Precursor Feeding Strategy
  • Identify Potential Precursors: Based on the known structure of glycopeptide antibiotics, select a panel of amino acids (e.g., L-tyrosine, L-leucine, L-ornithine, L-proline) and fatty acids (e.g., oleic acid, linoleic acid, various branched-chain fatty acids) to test.

  • Feeding Experiment:

    • Grow Actinomadura parvosata in the optimized production medium.

    • Add the selected precursors individually or in combination at different growth phases (e.g., mid-log phase, late-log phase).

    • Test a range of precursor concentrations.

    • Monitor the impact on this compound yield compared to a control culture without precursor addition.

Data Presentation

Table 1: Effect of Carbon Source on Biomass and this compound Yield (Hypothetical Data)

Carbon Source (20 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose8.5150
Fructose7.8135
Soluble Starch9.2250
Glycerol6.5180
Maltose8.9210

Table 2: Effect of Precursor Feeding on this compound Yield (Hypothetical Data)

Precursor Added (1 g/L)This compound Titer (mg/L)% Increase over Control
Control (No addition)250-
L-Tyrosine35040%
L-Leucine31024%
Oleic Acid29016%
L-Tyrosine + L-Leucine42068%

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckBiomass Check Biomass Production Start->CheckBiomass LowBiomass Issue: Low Biomass CheckBiomass->LowBiomass Low GoodBiomass Issue: Good Biomass, Low Yield CheckBiomass->GoodBiomass Good OptimizeMedium Optimize Medium (Carbon/Nitrogen Sources) LowBiomass->OptimizeMedium OptimizeConditions Optimize Physical Conditions (pH, Temp, Aeration) LowBiomass->OptimizeConditions CheckInoculum Improve Inoculum Quality LowBiomass->CheckInoculum CheckRepression Investigate Nutrient Repression (Carbon, Phosphate) GoodBiomass->CheckRepression PrecursorFeeding Implement Precursor Feeding (Amino Acids, Fatty Acids) GoodBiomass->PrecursorFeeding OptimizeProductionPhase Optimize Production Phase (Temp/pH Shift) GoodBiomass->OptimizeProductionPhase CheckStability Assess Product Stability GoodBiomass->CheckStability

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_0 Phase 1: Medium Optimization cluster_1 Phase 2: Precursor Feeding ScreenCarbon Screen Carbon Sources ScreenNitrogen Screen Nitrogen Sources ScreenCarbon->ScreenNitrogen OptimizeRatio Optimize C/N Ratio ScreenNitrogen->OptimizeRatio IdentifyPrecursors Identify Potential Precursors OptimizeRatio->IdentifyPrecursors Optimized Medium FeedingExpt Conduct Feeding Experiments IdentifyPrecursors->FeedingExpt AnalyzeYield Analyze this compound Yield FeedingExpt->AnalyzeYield

Caption: Experimental workflow for improving this compound production.

Signaling_Pathway_Hypothesis NutrientSignal Nutrient Signals (e.g., Low Phosphate) RegulatoryGenes Activation of Regulatory Genes NutrientSignal->RegulatoryGenes BiosynthesisGenes Expression of Parvodicin Biosynthesis Genes (NRPS) RegulatoryGenes->BiosynthesisGenes ParvodicinC1 This compound BiosynthesisGenes->ParvodicinC1 Precursors Amino Acid & Fatty Acid Precursors Precursors->BiosynthesisGenes

Caption: Hypothetical signaling pathway for this compound biosynthesis.

References

addressing Parvodicin C1 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the handling of Parvodicin C1 for in vitro assays. Due to its nature as a lipophilic glycopeptide, solubility in aqueous cell culture media can be a significant challenge. Following the recommendations below can help ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: For in vitro assays, it is recommended to first dissolve this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][2] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3][4]

Q2: I observed precipitation when adding my this compound stock solution to the cell culture medium. What could be the cause?

A: Precipitation upon addition to aqueous media is a common issue for compounds dissolved in organic solvents like DMSO.[5] This phenomenon, often termed "solvent shock," occurs when the compound, which is soluble in the concentrated organic solvent, becomes insoluble upon rapid dilution into the aqueous environment of the cell culture medium. Other contributing factors can include exceeding the compound's solubility limit in the final assay medium, the pH or temperature of the medium, and interactions with media components like salts and proteins.

Q3: How can I prevent this compound from precipitating in my experiment?

A: To prevent precipitation, consider the following strategies:

  • Optimize Stock Concentration: Prepare a stock solution in DMSO at a concentration that allows for a sufficient dilution factor while keeping the final DMSO concentration in the culture medium low (typically below 0.5%).[6]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in your culture medium.

  • Slow Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling.[6] This helps to avoid localized high concentrations of the compound and DMSO.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver this compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can have cytotoxic effects on many cell lines.[6] It is crucial to determine the tolerance of your specific cell line to DMSO.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your in vitro assays.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shock: The rapid change from a high concentration in DMSO to an aqueous environment causes the compound to fall out of solution.Add the stock solution dropwise to pre-warmed media while gently agitating.[6] Consider a stepwise dilution approach.
High Stock Concentration: The concentration of this compound in the DMSO stock is too high, leading to a large amount of compound being introduced at once.Prepare a lower concentration stock solution. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Cloudiness or precipitate appears hours or days after treatment. Compound Instability: this compound may degrade or aggregate over time in the culture medium.Perform a time-course experiment to determine the stability of this compound under your experimental conditions. Consider refreshing the media with a new preparation of the compound at regular intervals for longer experiments.
Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the serum or media, leading to the formation of insoluble complexes.Test the solubility of this compound in different types of media or serum-free media if your experimental design allows.
Inconsistent results between experiments. Incomplete Dissolution of Stock: The this compound may not be fully dissolved in the initial DMSO stock.Ensure the stock solution is clear and free of any visible particles before use. Gentle warming or vortexing may aid in dissolution.
Storage of Stock Solution: Improper storage may lead to degradation or precipitation of the compound in the stock solution.Store the DMSO stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication or gentle warming (to room temperature if stored at 4°C) may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound in Cell Culture Medium
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below the tolerance level for your cell line (e.g., <0.5%).

  • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock in DMSO dilute Dilute Stock in Media (Dropwise Addition) prep_stock->dilute prep_media Pre-warm Cell Culture Media prep_media->dilute check_precip Precipitation? dilute->check_precip Visual Inspection treat_cells Treat Cells incubate Incubate treat_cells->incubate assay Perform In Vitro Assay incubate->assay check_precip->prep_stock Yes, Adjust Protocol (e.g., lower stock conc.) check_precip->treat_cells No

Caption: Workflow for preparing and using this compound in in vitro assays.

logical_relationship cluster_outcome Experimental Outcome solubility_limit Intrinsic Solubility of this compound precipitation Precipitation solubility_limit->precipitation solvent Solvent Choice (e.g., DMSO) soluble Soluble solvent->soluble concentration Stock & Final Concentrations concentration->precipitation media_components Media Components (Salts, Proteins) media_components->precipitation conditions pH & Temperature conditions->precipitation

Caption: Factors influencing the solubility of this compound in vitro.

References

Technical Support Center: Optimizing HPLC-MS/MS for Parvodicin C1 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin C1. The information is designed to help you optimize your HPLC-MS/MS parameters and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound that are relevant for HPLC-MS/MS analysis?

A1: this compound is a glycopeptide antibiotic. Key properties for mass spectrometry are:

  • Molecular Formula: C₈₃H₈₈Cl₂N₈O₂₉[1][2][3]

  • Molecular Weight (Da): 1732.54[1][2][3]

  • Isomeric Relationship: this compound is an isomer of Parvodicin C2, meaning they share the same molecular formula and weight but have different structural arrangements.[1]

Q2: What are the recommended starting parameters for HPLC-MS/MS detection of this compound?

A2: While specific optimal parameters should be determined empirically, the following provides a robust starting point based on general methods for glycopeptide antibiotics.

Table 1: Recommended Starting HPLC-MS/MS Parameters for this compound

ParameterRecommended Starting ConditionNotes
HPLC Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)A C18 column is a good starting point for retaining the relatively nonpolar glycopeptide structure.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes.A gradient is necessary to elute the relatively large and complex this compound molecule from the column.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and system pressure.
Column Temperature 30 - 40 °CMaintaining a consistent column temperature can improve peak shape and retention time reproducibility.
Ionization Mode Positive Electrospray Ionization (ESI+)Glycopeptide antibiotics readily form positive ions.
Precursor Ion (m/z) ~1733.5 [M+H]⁺ or ~867.2 [M+2H]²⁺Based on the molecular weight of 1732.54 Da. The doubly charged ion is often more abundant and stable for large molecules.
Product Ions (m/z) To be determined empiricallyRequires infusion of a pure standard and performing a product ion scan to identify characteristic fragments.
Collision Energy (CE) To be determined empiricallyStart with a range of collision energies (e.g., 20-50 eV) to find the optimal fragmentation.

Q3: How can I predict the fragmentation pattern of this compound?

A3: Predicting the exact fragmentation of a complex glycopeptide like this compound without experimental data is challenging. However, fragmentation of glycopeptides in MS/MS typically involves:

  • Glycosidic Bond Cleavage: Loss of sugar moieties is a common fragmentation pathway.

  • Peptide Backbone Fragmentation: Cleavage of the peptide bonds can occur, resulting in b- and y-ions.

  • Side-Chain Fragmentation: Fragmentation of the lipophilic side chain can also be observed.

Recent advancements in deep learning models, such as DeepGlyco, are being developed to predict the fragment mass spectra of glycopeptides, which may become a valuable tool in the future.[5][6]

Troubleshooting Guides

Guide 1: No or Low Signal Intensity

This is one of the most common issues in HPLC-MS/MS analysis. A systematic approach is key to identifying the root cause.

Table 2: Troubleshooting No or Low Signal for this compound

Potential Cause Troubleshooting Steps
Sample Issue - Concentration Too Low: Prepare a fresh, higher concentration standard to confirm instrument performance. - Sample Degradation: Ensure proper sample storage and handling. Glycopeptides can be sensitive to pH and temperature.
LC System Issue - Leaks: Check for any leaks in the system, as this can lead to pressure drops and inconsistent flow. - Incorrect Mobile Phase: Verify the composition and pH of your mobile phases. - Pump Malfunction: Ensure the pumps are delivering the correct flow rate and gradient composition.
MS System Issue - Ion Source Contamination: A dirty ion source is a frequent cause of signal loss. Clean the ESI probe, capillary, and other source components according to the manufacturer's instructions. - Incorrect MS Parameters: Double-check that the correct precursor ion m/z, ionization mode, and other MS parameters are selected. - Detector Malfunction: If other troubleshooting steps fail, there may be an issue with the detector. Contact your service engineer.

Logical Workflow for Troubleshooting No/Low Signal

NoSignalTroubleshooting start No or Low Signal Detected check_sample Check Sample Integrity (Concentration, Degradation) start->check_sample check_lc Verify LC System (Leaks, Mobile Phase, Flow Rate) check_sample->check_lc Sample OK infuse_std Direct Infusion of Standard check_lc->infuse_std LC System OK check_ms Inspect MS System (Source Cleanliness, Parameters) signal_ok Signal is Good infuse_std->signal_ok Strong Signal no_signal Signal is Still Low/Absent infuse_std->no_signal Low/No Signal lc_problem Problem is in the LC System signal_ok->lc_problem ms_problem Problem is in the MS System no_signal->ms_problem

Caption: Systematic workflow for diagnosing the cause of no or low signal intensity.

Guide 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Table 3: Troubleshooting Poor Peak Shape for this compound

Potential Cause Troubleshooting Steps
Column Issues - Column Overload: Inject a smaller volume or a more dilute sample. - Column Contamination: Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent. - Column Degradation: If the column has been used extensively, it may need to be replaced.
Mobile Phase Mismatch - Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to avoid peak distortion. - pH Effects: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure consistent and appropriate pH.
System Issues - Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Improper Fittings: Ensure all fittings are correctly installed to prevent dead volume.

Logical Relationship of Factors Affecting Peak Shape

PeakShape cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors cluster_system System Factors peak_shape Poor Peak Shape column Column Issues peak_shape->column mobile_phase Mobile Phase Effects peak_shape->mobile_phase system System Configuration peak_shape->system overload Overloading column->overload contamination Contamination column->contamination degradation Degradation column->degradation sample_solvent Sample Solvent Mismatch mobile_phase->sample_solvent ph Incorrect pH mobile_phase->ph extra_volume Extra-Column Volume system->extra_volume fittings Improper Fittings system->fittings

Caption: Key factors that can contribute to poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Direct Infusion for MS/MS Parameter Optimization

This protocol is for determining the optimal MS/MS parameters for this compound without the HPLC column.

  • Prepare a Standard Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Set up the Infusion: Use a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize MS1 Parameters: In full scan mode, optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal intensity of the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺).

  • Perform a Product Ion Scan: Select the most abundant and stable precursor ion and perform a product ion scan.

  • Optimize Collision Energy: Vary the collision energy in steps (e.g., 10, 20, 30, 40, 50 eV) and observe the fragmentation pattern. Select the collision energy that produces a stable and abundant set of product ions suitable for Multiple Reaction Monitoring (MRM).

  • Select MRM Transitions: Choose at least two to three of the most intense and specific product ions for your MRM method.

Experimental Workflow for MS/MS Parameter Optimization

MS_Optimization_Workflow start Start prep_std Prepare this compound Standard start->prep_std infuse Direct Infusion into MS prep_std->infuse optimize_ms1 Optimize MS1 Parameters (Full Scan Mode) infuse->optimize_ms1 product_scan Perform Product Ion Scan optimize_ms1->product_scan optimize_ce Optimize Collision Energy product_scan->optimize_ce select_mrm Select MRM Transitions optimize_ce->select_mrm end End select_mrm->end

Caption: Workflow for optimizing MS/MS parameters using direct infusion.

References

Parvodicin C1 Structural Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural analysis of Parvodicin C1.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural elucidation of this compound?

The structural analysis of this compound, a complex natural product, presents several significant challenges. These primarily include:

  • Determination of Absolute Stereochemistry: Assigning the correct stereochemistry for multiple chiral centers is a complex task.[1][2][3]

  • Complex NMR Spectra: Significant signal overlap in ¹H NMR spectra can make unambiguous assignments difficult.

  • Mass Spectrometry Fragmentation: The fragmentation patterns of the glycosidic linkages and the peptide backbone can be complex and difficult to interpret.[4][5][6][7]

  • Crystallization: Obtaining crystals of sufficient quality for X-ray crystallography can be challenging.[8][9]

Q2: How can I resolve the severe signal overlap in the ¹H NMR spectrum of this compound?

Signal overlap in NMR spectra is a common issue with large and complex molecules like this compound. To address this, a combination of advanced NMR techniques is recommended.

Troubleshooting Guide: Resolving NMR Signal Overlap

Problem Recommended Solution Expected Outcome
Severe signal overlap in the 3.0-4.5 ppm region of the ¹H NMR spectrum, obscuring sugar and amino acid proton resonances.Utilize two-dimensional (2D) NMR experiments such as COSY, TOCSY, HSQC, and HMBC.Dispersal of signals into a second dimension, allowing for the resolution and assignment of individual proton and carbon signals.
Difficulty in differentiating between similar amino acid residues.Employ selective 1D TOCSY or NOESY experiments.Excitation of a specific proton resonance will reveal correlations to other protons within the same spin system, aiding in residue identification.
Ambiguous assignment of quaternary carbons.Optimize HMBC experiment parameters (e.g., long-range coupling delay) to observe correlations from protons that are 2-3 bonds away.Clearer correlation peaks to quaternary carbons, confirming their chemical shifts.

Experimental Protocol: 2D NMR Spectroscopy

A representative protocol for acquiring 2D NMR data for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4]

  • Instrumentation: Acquire data on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[4]

  • Data Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an entire amino acid residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons, aiding in stereochemical and conformational analysis.

Troubleshooting Guides

Challenge 1: Ambiguous Determination of Absolute Configuration

Determining the absolute stereochemistry of this compound is critical for its biological activity characterization.

Q: My initial analyses (NMR, MS) have provided the planar structure of this compound, but I am unable to assign the absolute configuration of the stereocenters. What methods can I use?

A: A combination of chiroptical methods and computational analysis is a powerful approach for determining the absolute configuration when X-ray crystallography is not feasible.[1][8]

Workflow for Absolute Configuration Determination

cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_ecd Acquire Experimental ECD Spectrum compare Compare Experimental and Theoretical Spectra exp_ecd->compare exp_vcd Acquire Experimental VCD Spectrum exp_vcd->compare comp_conf Generate Possible Diastereomers and Perform Conformational Search comp_ecd Calculate Theoretical ECD Spectra for Each Diastereomer comp_conf->comp_ecd comp_vcd Calculate Theoretical VCD Spectra for Each Diastereomer comp_conf->comp_vcd comp_ecd->compare comp_vcd->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-0.5 mg/mL) in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a commercial ECD spectrophotometer.

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Computational Analysis:

    • Perform a conformational search for all possible stereoisomers of this compound.

    • Calculate the theoretical ECD spectra for the lowest energy conformers of each stereoisomer using Time-Dependent Density Functional Theory (TD-DFT).[1]

    • Compare the calculated spectra with the experimental spectrum to determine the best match, and thus the absolute configuration.[1]

Illustrative Data Comparison

Stereoisomer Calculated λmax (nm) Experimental λmax (nm) Qualitative Match
(2S, 3R, ...)-Isomer225, 280228, 282Good
(2R, 3S, ...)-Isomer210, 295228, 282Poor
Challenge 2: Complex Fragmentation in Mass Spectrometry

The interpretation of MS/MS spectra of this compound can be challenging due to the complex fragmentation of both the peptide backbone and the sugar moieties.

Q: I am having trouble interpreting the MS/MS spectrum of this compound to confirm the amino acid sequence and the nature of the glycosylation. How can I approach this?

A: A systematic approach involving high-resolution mass spectrometry and careful analysis of fragment ions is necessary.

Troubleshooting Logic for MS/MS Interpretation

start Acquire High-Resolution MS/MS Spectrum parent_ion Identify Parent Ion [M+H]+ start->parent_ion b_y_ions Identify b- and y-type ions (Peptide Backbone Fragmentation) parent_ion->b_y_ions sugar_loss Identify Neutral Losses Corresponding to Sugar Moieties parent_ion->sugar_loss sequence Deduce Amino Acid Sequence b_y_ions->sequence final_structure Propose Final Structure sequence->final_structure sugar_id Identify Sugar Residues sugar_loss->sugar_id cross_ring Analyze Cross-Ring Cleavages of Sugar Moieties sugar_id->cross_ring linkage Determine Glycosidic Linkage and Position cross_ring->linkage linkage->final_structure

Caption: Logic for interpreting MS/MS spectra.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, equipped with an ESI source.[4]

  • Sample Introduction: Introduce the purified sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) via direct infusion or coupled to an HPLC system.[4]

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the accurate mass and isotopic pattern of the molecular ion.[4]

  • MS/MS Analysis: Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[4]

Table of Common Fragment Ions for a Hypothetical Glycopeptide Fragment

m/z Ion Type Interpretation
1050.45[M+H]⁺Intact glycopeptide fragment
888.40[M+H - 162.05]⁺Neutral loss of a hexose (B10828440) sugar
756.35y₆Peptide backbone fragment
643.30b₅Peptide backbone fragment
120.08Immonium ion of Phenylalanine

References

managing variability in Parvodicin C1 biological assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Parvodicin C1 biological assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guides

Inconsistent results in this compound biological assays can arise from a variety of factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting common issues encountered in two standard assays: Disk Diffusion (Kirby-Bauer) Assay and Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay .

Issue 1: Inconsistent Zone Diameters in Disk Diffusion Assays
Observation Potential Cause Recommended Action
Zones of inhibition are consistently too large or too small for Quality Control (QC) strains.Inoculum Density: The bacterial suspension is not standardized to the correct turbidity (e.g., 0.5 McFarland standard).Ensure the inoculum is standardized using a calibrated photometric device or by visual comparison against a Wickerham card. Prepare a fresh McFarland standard if it is more than six months old.
Media Quality: Variation in Mueller-Hinton Agar (B569324) (MHA) batches, incorrect pH, or improper agar depth.Use MHA from a reputable commercial supplier. Verify that the pH of each new batch is between 7.2 and 7.4. Ensure a uniform agar depth of 4 mm.
This compound Disks: Degraded or improperly stored antibiotic disks.Check the expiration date of the disks. Store disks at the recommended temperature (typically -20°C or below) in a desiccated environment.
Incubation Conditions: Incorrect temperature or duration of incubation.Ensure the incubator is calibrated and maintained at 35°C ± 2°C. Incubate plates for 16-20 hours.
Hazy growth within the zone of inhibition.Mixed Culture: The inoculum may be contaminated with a resistant subpopulation or a different organism.Streak the inoculum onto a fresh agar plate to check for purity. Repeat the assay with a pure culture.
Resistant Subpopulation: Selection of resistant mutants during incubation.This may be a true result. Document the observation and consider further investigation of the isolate's resistance profile.
Irregular or non-circular zones of inhibition.Uneven Inoculum: The bacterial lawn was not spread evenly on the agar surface.Ensure the entire agar surface is swabbed evenly in three directions, rotating the plate approximately 60 degrees between each streaking.
Improper Disk Placement: Disks were moved after being placed on the agar.Do not move a disk once it has made contact with the agar surface. If a disk is misplaced, do not reuse it.
Issue 2: Variable Minimum Inhibitory Concentration (MIC) Values
Observation Potential Cause Recommended Action
MIC values for QC strains are out of the acceptable range.Inoculum Preparation: Incorrect final concentration of bacteria in the wells.Prepare the bacterial suspension to a 0.5 McFarland standard and then dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
This compound Solution: Errors in serial dilutions or degradation of the antibiotic.Prepare fresh serial dilutions of this compound for each assay. Ensure the stock solution has been stored correctly and is within its expiration date.
Reader Error: Subjectivity in determining the well with the lowest concentration showing no visible growth.[1]Use a standardized reading method, such as a microplate reader or by comparing to a growth control well under consistent lighting conditions. For glycopeptides, disregard pinpoint growth at the bottom of the well.[2]
No bacterial growth in any wells, including the growth control.Inactive Inoculum: The bacterial suspension was not viable.Use a fresh subculture of the test organism. Verify the viability of the inoculum by plating a small aliquot on an appropriate agar medium.
Contamination of Media: The CAMHB may be contaminated with an inhibitory substance.Use a new, sterile batch of CAMHB.
MIC values are inconsistent between replicates or experiments.Binding to Plasticware: Glycopeptide antibiotics can sometimes adhere to the surface of plastic microtiter plates, reducing the effective concentration.Consider adding a non-ionic surfactant, such as Polysorbate 80 (final concentration of 0.002%), to the broth medium. This has been shown to improve the reproducibility of MICs for other glycopeptides.[3]
Variability in Reading Time: Inconsistent incubation times can lead to different growth levels.Read the MIC plates at a consistent time point, typically between 16 and 20 hours of incubation.

Frequently Asked Questions (FAQs)

Q1: My Quality Control (QC) strain is showing results that are out of the acceptable range for this compound. What should I do?

A1: First, verify all aspects of your experimental procedure. Check the inoculum density, the expiration dates and storage conditions of your media and this compound disks/stock solutions, and confirm the correct incubation conditions. If all these factors are correct, use a new lot of media or antibiotic and a fresh subculture of the QC strain. If the problem persists, contact your QC strain supplier to ensure the strain has not acquired resistance.

Q2: I am observing "skipping" wells in my broth microdilution assay (growth in a well with a higher concentration of this compound and no growth in a well with a lower concentration). How should I interpret this?

A2: This is often due to technical errors such as contamination of a well or an error in the dilution series. The MIC should be read as the lowest concentration that shows no growth, but the entire series should be repeated to ensure accuracy.

Q3: Can I use a different type of agar or broth for my this compound assays?

A3: For standardized antimicrobial susceptibility testing, it is crucial to use the recommended media, which are Mueller-Hinton Agar (MHA) for disk diffusion and Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution. Using different media can significantly alter the results due to variations in nutrient content, pH, and cation concentrations, which can affect the activity of the antibiotic.

Q4: How critical is the pH of the Mueller-Hinton medium?

A4: The pH of the MHA is very important and should be between 7.2 and 7.4. Variations in pH can alter the activity of this compound and lead to erroneous results. Always check the pH of a new batch of media before use.

Q5: What is the mechanism of action of this compound?

A5: this compound is a glycopeptide antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4][5][6] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which prevents the cross-linking of the peptidoglycan layer, leading to cell lysis.[4][6]

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Assay

Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.

Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (usually 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a confluent lawn of growth.

  • Application of this compound Disks:

    • Using sterile forceps or a disk dispenser, place a this compound disk on the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters using a ruler or calipers.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints for this compound.

Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Methodology:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation (this typically requires a 1:100 dilution of the standardized suspension).

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results check_qc Are QC Strain Results Within Acceptable Range? start->check_qc qc_fail Troubleshoot QC Failure check_qc->qc_fail No qc_pass QC is OK. Investigate Test Sample Variability check_qc->qc_pass Yes check_reagents Check Reagents: - Media (pH, depth) - Antibiotic (storage, expiry) - QC strain (purity, viability) qc_fail->check_reagents check_procedure Check Procedure: - Inoculum density - Incubation (time, temp) - Reading technique check_reagents->check_procedure repeat_qc Repeat Assay with New Reagents/QC Strain check_procedure->repeat_qc contact_supplier Contact QC Strain Supplier repeat_qc->contact_supplier Still Fails check_sample_prep Review Test Sample Preparation and Purity qc_pass->check_sample_prep check_assay_specifics Consider Assay-Specific Issues: - Disk Diffusion: Inoculum spread, disk placement - MIC: Dilution errors, plastic binding check_sample_prep->check_assay_specifics implement_solutions Implement Corrective Actions: - Use surfactant for MIC - Standardize reading method check_assay_specifics->implement_solutions document_findings Document Findings and Re-evaluate implement_solutions->document_findings

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Mechanism_of_Action cluster_cell Gram-Positive Bacterium cluster_membrane Cytoplasmic Membrane lipid_ii Lipid II Precursor (with D-Ala-D-Ala terminus) transglycosylase Transglycosylase lipid_ii->transglycosylase Inhibits peptidoglycan Growing Peptidoglycan Chain transpeptidase Transpeptidase peptidoglycan->transpeptidase Inhibits transglycosylase->peptidoglycan Elongates cross_linking Peptide Cross-linking transpeptidase->cross_linking Catalyzes cell_lysis Cell Lysis cross_linking->cell_lysis Prevents Stable Cell Wall parvodicin This compound parvodicin->lipid_ii Binds to D-Ala-D-Ala

Caption: Mechanism of action of this compound, a glycopeptide antibiotic.

VanA_Resistance_Pathway cluster_bacterium Resistant Bacterium cluster_membrane Cell Membrane vans VanS (Sensor Kinase) vanr VanR (Response Regulator) vans->vanr Phosphorylates van_genes vanHAX Genes vanr->van_genes Activates Transcription vanh VanH van_genes->vanh vana VanA van_genes->vana vanx VanX van_genes->vanx d_lac D-Lactate vanh->d_lac d_ala_d_lac D-Ala-D-Lac vana->d_ala_d_lac pyruvate Pyruvate pyruvate->vanh Reduces d_lac->vana Ligates with D-Ala modified_lipid_ii Modified Lipid II (with D-Ala-D-Lac) d_ala_d_lac->modified_lipid_ii Incorporated into Peptidoglycan Precursor d_ala_d_ala D-Ala-D-Ala d_ala_d_ala->vanx Hydrolyzes parvodicin This compound parvodicin->vans Senses Antibiotic parvodicin->modified_lipid_ii Reduced Binding Affinity

Caption: The VanA-type resistance pathway, a mechanism of resistance to glycopeptide antibiotics.

References

strategies to prevent Parvodicin C1 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of Parvodicin C1 to minimize degradation and ensure experimental reproducibility. The following information is based on best practices for glycopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable.[1]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in a suitable solvent, such as DMSO, at -20°C or below for the short term.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the common signs of this compound degradation?

A3: Visual signs of degradation in solid this compound can include a change in color or powder consistency. In solution, degradation may be indicated by a color change, precipitation, or a decrease in biological activity. For quantitative assessment, analytical methods such as HPLC are necessary to detect degradation products.

Q4: What are the likely pathways of this compound degradation?

A4: While specific degradation pathways for this compound are not extensively documented, glycopeptide antibiotics are susceptible to degradation through hydrolysis of the peptide backbone and modifications to the sugar moieties.[2] A common degradation pathway in the related glycopeptide vancomycin (B549263) involves the conversion of an asparagine residue to an isoaspartate, leading to an inactive species.[3]

Q5: Are there any known stabilizers for this compound?

A5: There is limited specific information on stabilizers for this compound. However, for the related glycopeptide vancomycin, peptide analogs of bacterial peptidoglycan have been shown to stabilize the antibiotic against degradation.[3] The use of lyophilized formulations is a common strategy to improve the stability of glycopeptide antibiotics in general.[4]

Troubleshooting Guides

Issue: Unexpected loss of biological activity in my experiments.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Re-run the experiment with the fresh stock.
Improper storage of solid this compound 1. Verify that the solid this compound has been stored at the recommended temperature and protected from light and moisture. 2. If storage conditions were suboptimal, consider using a new vial of the compound.
Incompatibility with experimental buffer 1. Assess the pH and composition of your experimental buffer. Glycopeptide stability can be pH-dependent. 2. If possible, perform a pilot experiment to determine the stability of this compound in your buffer over the time course of your experiment.

Issue: Change in color or precipitation in my this compound solution.

Possible Cause Troubleshooting Step
Chemical degradation 1. Discard the solution. A change in color or the formation of a precipitate is a strong indicator of chemical degradation. 2. Prepare a fresh solution using a high-purity solvent.
Low solubility in the chosen solvent 1. Confirm the solubility of this compound in your solvent.[1] 2. If solubility is an issue, consider using a different solvent or adjusting the concentration.
Contamination 1. Ensure that all glassware and equipment are clean and sterile. 2. Use sterile filtration for aqueous solutions to remove any microbial contamination.

Recommended Storage Conditions

Form Storage Temperature Duration Additional Recommendations
Solid -20°CLong-term (months to years)Store in a desiccator, protected from light.[1]
0-4°CShort-term (days to weeks)Store in a dry, dark environment.[1]
In Solution (e.g., DMSO) -20°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique for this purpose.[5]

1. Materials and Reagents:

  • This compound reference standard

  • This compound sample for testing

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filter and degas both mobile phases before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested in the same solvent and at the same concentration as the standard solution.

4. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

5. Data Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • Inject the sample solution.

  • Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the peak area of the main this compound peak indicates degradation.

  • The percentage of degradation can be calculated based on the relative peak areas.

Visualizations

cluster_storage This compound Storage cluster_conditions Recommended Conditions cluster_outcome Outcome Solid Solid this compound LongTerm -20°C Dry, Dark Solid->LongTerm Long-term ShortTerm 0-4°C Dry, Dark Solid->ShortTerm Short-term Degradation Degradation Risk Solid->Degradation Ambient Temp, Light, Moisture Solution This compound in Solution SolutionStore -20°C (Aliquoted) Solution->SolutionStore Short-term Solution->Degradation Freeze-Thaw, Incorrect pH Stable Stable LongTerm->Stable ShortTerm->Stable SolutionStore->Stable

Caption: Recommended storage conditions for this compound.

start Unexpected Experimental Result (e.g., loss of activity) check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and re-test check_solution->prepare_fresh No check_storage Were solid storage conditions optimal? (-20°C, dark, dry) check_solution->check_storage Yes end_good Problem Solved prepare_fresh->end_good new_vial Use a new vial of this compound check_storage->new_vial No check_buffer Is the experimental buffer compatible? check_storage->check_buffer Yes new_vial->end_good validate_buffer Validate buffer stability or choose an alternative check_buffer->validate_buffer Unsure end_bad Contact Technical Support check_buffer->end_bad Yes validate_buffer->end_good

Caption: Troubleshooting workflow for this compound stability issues.

start Prepare this compound Standard and Sample hplc HPLC Analysis (C18 Column) start->hplc chromatogram Generate Chromatograms hplc->chromatogram compare Compare Sample to Standard: - Retention Time - Peak Area - New Peaks chromatogram->compare stable Stable: No significant change compare->stable Yes degraded Degraded: Decreased main peak, new peaks appear compare->degraded No

Caption: Experimental workflow for HPLC-based stability testing.

References

troubleshooting poor resolution in Parvodicin C1 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor resolution during the chromatographic analysis of Parvodicin C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution challenging?

This compound is a glycopeptide antibiotic belonging to the Parvodicin complex.[1] Like other glycopeptides, it possesses a complex structure with a peptide core and attached sugar moieties.[1][2] This complexity, combined with its likely polar nature, can present challenges in achieving sharp, well-resolved peaks in reversed-phase chromatography.[3][4][5] Poor resolution can manifest as broad peaks, tailing peaks, or co-elution with impurities or other Parvodicin components.

Q2: I am seeing broad peaks for this compound. What are the initial troubleshooting steps?

Broad peaks are often an indication of issues with column efficiency or secondary interactions within the system.[6][7] Here’s a systematic approach to troubleshoot this issue:

  • Assess Column Health: Begin by checking the performance of your column. Run a standard compound to verify its efficiency and peak shape. Over time, columns can degrade, leading to broader peaks.

  • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.[6] Deviating significantly from the optimal flow rate can increase band broadening.

  • Check for Dead Volume: Excessive dead volume in your HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Inspect all fittings and tubing.

Q3: My this compound peak is tailing. What could be the cause?

Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase, or issues with the packing of the column bed.[7]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing. Consider using a column with end-capping or a different stationary phase (e.g., a phenyl or a polar-embedded phase).

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.

Q4: I am observing co-elution of this compound with an impurity. How can I improve the separation?

Improving the separation between two co-eluting peaks requires optimizing the selectivity of your chromatographic method.[6]

  • Modify Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can change the selectivity of the separation.[6] You can also adjust the ratio of organic solvent to the aqueous buffer.

  • Change Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry may be necessary. For a complex molecule like this compound, consider:

    • Phenyl-based columns: These can offer different selectivity for aromatic compounds.[3][6]

    • Polar-embedded group columns: These phases can provide alternative selectivity for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC can be an effective alternative.[5][8]

  • Adjust Temperature: Changing the column temperature can influence the selectivity of the separation.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

This guide provides a step-by-step workflow for troubleshooting poor resolution in this compound chromatography.

G start Start: Poor Resolution Observed check_system 1. Check System Suitability (Pressure, Leaks, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Address System Issues (e.g., change seals, degas mobile phase) system_ok->fix_system No optimize_mobile_phase 2. Optimize Mobile Phase (Organic solvent ratio, pH, buffer strength) system_ok->optimize_mobile_phase Yes fix_system->check_system resolution_improved1 Resolution Improved? optimize_mobile_phase->resolution_improved1 change_column 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or HILIC) resolution_improved1->change_column No end_good End: Resolution Acceptable resolution_improved1->end_good Yes resolution_improved2 Resolution Improved? change_column->resolution_improved2 adjust_temp_flow 4. Adjust Temperature & Flow Rate resolution_improved2->adjust_temp_flow No resolution_improved2->end_good Yes end_bad Action: Further Method Development Needed (Consider alternative techniques, e.g., ion-pair) adjust_temp_flow->end_bad

Caption: Troubleshooting workflow for poor resolution.

Guide 2: Decision Tree for Column Selection

The choice of the stationary phase is critical for achieving good resolution. This decision tree can guide you in selecting an appropriate column for this compound analysis.

G start Start: this compound Analysis initial_column Initial Column: C18 start->initial_column good_retention Adequate Retention? initial_column->good_retention good_peak_shape Good Peak Shape? good_retention->good_peak_shape Yes try_hilic Consider HILIC good_retention->try_hilic No coelution Co-elution with Impurities? good_peak_shape->coelution Yes try_polar_embedded Try Polar-Embedded Column good_peak_shape->try_polar_embedded No (Tailing) use_c18 Continue with C18 Optimize Mobile Phase coelution->use_c18 No try_phenyl Try Phenyl-based Column (e.g., Phenyl-Hexyl) coelution->try_phenyl Yes

Caption: Column selection guide for this compound.

Data Presentation

The following tables summarize key parameters that can be adjusted to improve the resolution of this compound.

Table 1: Mobile Phase Parameters and Their Effect on Resolution

ParameterAdjustmentExpected Effect on this compound ResolutionConsiderations
Organic Solvent % DecreaseIncrease retention, potentially improving resolution of early eluting peaks.May increase run time.
IncreaseDecrease retention, may be useful if peaks are too retained.May decrease resolution.
Organic Solvent Type Acetonitrile vs. MethanolCan significantly alter selectivity.Methanol is more viscous and will generate higher backpressure.
pH Adjust (e.g., +/- 1 pH unit)Can change the ionization state of this compound and interacting silanols, affecting retention and peak shape.Ensure the pH is within the stable range for the column.
Buffer Concentration Increase/DecreaseCan influence peak shape and retention.High buffer concentrations can be problematic for MS detection.

Table 2: Column Parameters and Their Impact on Resolution

ParameterAdjustmentExpected Effect on this compound ResolutionConsiderations
Stationary Phase C18, Phenyl, Polar-EmbeddedDifferent selectivities for this compound and impurities.[3][6]Phenyl phases can enhance selectivity for aromatic compounds.[3][6]
Particle Size Smaller particles (e.g., 5 µm to 3 µm or <2 µm)Increases column efficiency and resolution.[6]Will significantly increase backpressure.
Column Length Longer columnIncreases column efficiency and resolution.[6]Increases run time and backpressure.
Column Internal Diameter Smaller IDCan increase sensitivity, but requires an optimized HPLC system to minimize extra-column band broadening.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Protocol 2: Column Equilibration and Washing

Proper column equilibration and washing are crucial for reproducible results.

  • Equilibration: Before the first injection of a sequence, equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Washing (after analysis):

    • Wash with 95% water / 5% acetonitrile for 10 column volumes to remove buffer salts.

    • Wash with 100% acetonitrile or methanol for 10 column volumes to remove strongly retained compounds.

    • Store the column in an appropriate solvent as recommended by the manufacturer (typically acetonitrile or methanol).

References

Technical Support Center: Optimization of Media Composition for Parvodicin C1 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Parvodicin C1 production. This guide is designed for researchers, scientists, and drug development professionals working with Actinomadura parvosata. While specific quantitative data on this compound media optimization is not extensively published, this resource provides a comprehensive framework based on established principles for antibiotic production by actinomycetes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of a suitable fermentation medium for Actinomadura parvosata.

Q1: What is a good starting point for a this compound production medium?

A basal medium for actinomycetes is the best starting point. Many species of Actinomadura are cultivated on standard microbiological media. A typical seed medium might include components like yeast extract, malt (B15192052) extract, and glucose, while a production medium often contains a more complex mixture of carbon and nitrogen sources to support secondary metabolite production. A common starting point could be a variation of a GYM (Glucose-Yeast Extract-Malt Extract) or an N-Z-Amine-based medium.

Q2: What are the most critical media components to optimize for antibiotic production?

The most critical components influencing secondary metabolite production, such as this compound, are the carbon source, nitrogen source, phosphate (B84403) concentration, and trace elements. The ratio of carbon to nitrogen is particularly crucial as an excess of easily metabolized sources can sometimes inhibit antibiotic synthesis.

Q3: How should I select the best carbon and nitrogen sources?

Selection should be done through systematic screening experiments, such as the One-Factor-at-a-Time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM).[1] For carbon, complex carbohydrates like starch or dextrin (B1630399) often support better production than simple sugars like glucose. For nitrogen, a combination of organic sources (e.g., soy meal, peptone, yeast extract) and inorganic sources (e.g., ammonium (B1175870) sulfate) is typically most effective.

Q4: What is the role of phosphate and trace elements?

Phosphate is essential for primary growth, but high concentrations can suppress the production of many secondary metabolites in actinomycetes. Its concentration must be carefully optimized. Trace elements (e.g., iron, zinc, manganese, cobalt) are cofactors for enzymes involved in both primary metabolism and antibiotic biosynthesis. Their absence can limit production, so a well-formulated trace element solution is necessary.

Q5: What are the optimal physical parameters for Actinomadura parvosata fermentation?

Actinomadura species are generally aerobic, mesophilic bacteria.[2] Typical fermentation conditions are:

  • Temperature: 28-30°C

  • pH: Maintained between 6.5 and 7.5

  • Aeration: High dissolved oxygen levels are critical. This is maintained through vigorous agitation (e.g., 200-400 rpm in a shake flask) and sparging with sterile air in a bioreactor.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound production experiments.

Q: My Actinomadura parvosata culture is growing poorly. What should I check?

A: Poor growth can be attributed to several factors:

  • Inoculum Quality: Ensure the seed culture is in the late logarithmic growth phase and is healthy and free of contamination.

  • Media Composition: Verify the correct preparation of the medium, including pH, and ensure all essential nutrients are present.

  • Physical Conditions: Check the temperature, agitation speed, and aeration to ensure they are within the optimal range. Inadequate oxygen supply is a common cause of poor growth in actinomycetes.

Q: I have good biomass, but the this compound yield is low. What are the potential causes?

A: This is a classic issue where primary metabolism is favored over secondary metabolism.

  • Nutrient Repression: High levels of rapidly assimilated carbon or phosphate can inhibit the genes responsible for this compound synthesis. Try using a more slowly metabolized carbon source or reducing the initial phosphate concentration.

  • Sub-optimal Precursors: The medium may lack specific precursors required for the this compound backbone.

  • Incorrect Fermentation Duration: The peak of production may occur at a specific time point. A time-course study is essential to determine the optimal harvest time.

  • pH Shift: A significant drop or rise in pH during fermentation can halt antibiotic production. Implement pH control in a bioreactor setting.

Q: My fermentation is contaminated. How can I prevent it?

A: Contamination is a major issue in long fermentation processes.

  • Sterilization: Ensure all media, flasks, and bioreactors are properly sterilized. Autoclave liquids for an adequate duration (e.g., 20-30 minutes at 121°C) and use dry heat for glassware.

  • Aseptic Technique: All manipulations, including inoculation and sampling, must be performed under strict aseptic conditions (e.g., in a laminar flow hood).

  • Air Filtration: Use sterile filters for all air inlets and outlets on bioreactors.

Q: this compound production is inconsistent between batches. How can I improve reproducibility?

A: Inconsistency often stems from variations in starting materials and procedures.

  • Standardize Inoculum: Develop a strict protocol for preparing the seed culture, ensuring the same age, cell density, and volume are used for each fermentation.

  • Raw Material Quality: Use high-quality, consistent batches of media components. Complex organic sources like soy meal can vary significantly.

  • Process Control: Precisely control all fermentation parameters (pH, temperature, agitation, aeration). Use a well-calibrated bioreactor for maximum control.

Section 3: Experimental Protocols

Protocol 1: Inoculum Development for Actinomadura parvosata

This protocol describes a two-stage process for preparing a healthy inoculum for the production fermenter.

1. Materials:

  • Culture of Actinomadura parvosata (e.g., from a cryopreserved stock).

  • Agar (B569324) plates (e.g., GYM Agar: Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 15 g/L, pH 7.2).

  • Seed culture medium (e.g., Tryptic Soy Broth or GYM broth).

  • Sterile baffled flasks.

2. Procedure:

  • Streak the A. parvosata culture onto an agar plate from the stock. Incubate at 28°C for 7-10 days until good sporulation is observed.

  • Aseptically add 5 mL of sterile water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scrape the surface to create a spore suspension.

  • Inoculate a 250 mL baffled flask containing 50 mL of seed culture medium with 1-2 mL of the spore suspension.

  • Incubate this first-stage seed culture at 28°C on a rotary shaker (220 rpm) for 48-72 hours.

  • Transfer 5 mL (10% v/v) of the first-stage culture into a second 250 mL flask with 50 mL of the same medium to create the second-stage inoculum.

  • Incubate the second-stage culture for 24-48 hours until it reaches the late exponential phase of growth. This culture is now ready to inoculate the production medium.

Protocol 2: General Fermentation Protocol for this compound Production

This protocol outlines a general procedure for lab-scale production in shake flasks.

1. Materials:

  • Second-stage A. parvosata inoculum.

  • Production Medium (composition to be optimized). Example Basal Medium: Soluble Starch 20 g/L, Soy Meal 10 g/L, Yeast Extract 2 g/L, K2HPO4 0.5 g/L, MgSO4·7H2O 0.5 g/L, CaCO3 2 g/L, pH 7.0.

  • Sterile 500 mL baffled flasks.

2. Procedure:

  • Dispense 100 mL of the production medium into each 500 mL baffled flask.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate each flask with 10 mL (10% v/v) of the second-stage inoculum.

  • Incubate the flasks on a rotary shaker at 28°C and 220 rpm for 7-10 days.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight), pH, substrate consumption, and this compound concentration.

Protocol 3: Quantification of this compound (General HPLC Method)

This compound is a glycopeptide antibiotic, and its concentration can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation:

  • Take a 1 mL sample of the fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the mobile phase as necessary to fall within the standard curve range.

2. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

    • Example Gradient: Start with 10% acetonitrile, ramp to 60% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength relevant for glycopeptides (e.g., 280 nm).

  • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentration. Calculate the concentration in samples by comparing the peak area to the standard curve.

Section 4: Data Presentation (Illustrative Examples)

The following tables are templates to guide the presentation of experimental data. The data shown are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Illustrative Data for Carbon Source Screening

Carbon Source (20 g/L)Dry Cell Weight (g/L)Final pHThis compound Titer (mg/L)
Glucose8.55.845
Soluble Starch7.26.9150
Dextrin7.57.1185
Glycerol6.86.590
Maltose8.16.175

Table 2: Illustrative Data for Nitrogen Source Screening

Nitrogen Source (10 g/L)Dry Cell Weight (g/L)Final pHThis compound Titer (mg/L)
Peptone6.57.4110
Yeast Extract7.87.295
Soy Meal7.17.5210
Ammonium Sulfate5.56.360
Casein Hydrolysate6.97.3140

Section 5: Visual Guides (Graphviz Diagrams)

Experimental Workflow for Media Optimization

MediaOptimizationWorkflow cluster_prep Preparation cluster_screening Screening Phase (OFAT) cluster_optimization Optimization Phase (RSM) Strain A. parvosata Strain Inoculum Inoculum Development Strain->Inoculum ScreenC Screen Carbon Sources Inoculum->ScreenC BasalMedium Define Basal Production Medium BasalMedium->ScreenC ScreenN Screen Nitrogen Sources ScreenC->ScreenN Analysis Analysis (HPLC, Biomass) ScreenC->Analysis ScreenPN Screen P & Trace Elements ScreenN->ScreenPN ScreenN->Analysis RSM Response Surface Methodology (Optimize Concentrations) ScreenPN->RSM ScreenPN->Analysis Validation Validate in Bioreactor RSM->Validation RSM->Analysis Validation->Analysis Final Optimized Medium Validation->Final

Caption: A typical experimental workflow for optimizing fermentation media.

Troubleshooting Flowchart for Low this compound Yield

TroubleshootingWorkflow Start Low this compound Yield CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth TroubleshootGrowth Troubleshoot Growth: - Inoculum Quality - Media Preparation - Aeration/Temp CheckGrowth->TroubleshootGrowth No CheckNutrients Are Carbon/Phosphate Levels Too High? CheckGrowth->CheckNutrients Yes FixGrowth Optimize Growth Conditions TroubleshootGrowth->FixGrowth ReduceNutrients Action: - Use slow-release C-source - Reduce initial PO4 conc. CheckNutrients->ReduceNutrients Yes CheckTime Is Harvest Time Optimal? CheckNutrients->CheckTime No ReEvaluate Re-evaluate Media Composition ReduceNutrients->ReEvaluate TimeCourse Action: - Perform time-course study (e.g., 24h to 240h) CheckTime->TimeCourse No CheckpH Did pH Drift Out of Range? CheckTime->CheckpH Yes TimeCourse->ReEvaluate ControlpH Action: - Add buffer (CaCO3) - Use pH control in bioreactor CheckpH->ControlpH Yes CheckpH->ReEvaluate No ControlpH->ReEvaluate

Caption: A decision flowchart for troubleshooting low product yield.

References

resolving experimental artifacts in Parvodicin C1 MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Parvodicin C1 Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common artifacts encountered during susceptibility testing of this novel lipoglycopeptide antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during this compound MIC testing in a question-and-answer format.

Q1: My this compound MIC values are higher than expected or inconsistent across experiments. What could be the cause?

A1: Higher than expected or variable MIC values for this compound, a lipophilic glycopeptide, can often be attributed to the compound's tendency to adsorb to plastic surfaces of standard microtiter plates. This adsorption reduces the effective concentration of the antibiotic in the broth, leading to erroneously elevated MICs.

Troubleshooting Steps:

  • Incorporate a Surfactant: To mitigate plastic binding, it is recommended to perform the broth microdilution (BMD) assay with the addition of a non-ionic surfactant, such as Polysorbate-80 (P-80), to the Mueller-Hinton Broth (MHB). A final concentration of 0.002% P-80 is often sufficient to prevent significant loss of the compound.

  • Use Low-Binding Plates: Consider using low-binding microtiter plates, which are specifically designed to reduce the adsorption of lipophilic molecules.

  • Consistent Mixing: Ensure thorough mixing of the this compound stock solution and subsequent dilutions to maintain a homogenous concentration.

Q2: I am observing "trailing" or "phantom" growth in my MIC assay wells. How should I interpret these results?

A2: Trailing, characterized by reduced but still visible growth over a range of concentrations, can be a challenge with some antibiotic-organism combinations. This phenomenon can make it difficult to determine a clear endpoint.

Troubleshooting Steps:

  • Strict Endpoint Reading: Adhere to a strict definition of the MIC endpoint, which is the lowest concentration of the antibiotic that completely inhibits visible growth. A reading aid, such as a magnifying mirror, can be beneficial. For some bacteriostatic agents, a significant reduction (e.g., 80%) in growth compared to the positive control is used as the endpoint. However, for bactericidal agents like glycopeptides, complete inhibition is the standard.

  • Incubation Time: Ensure a precise incubation time of 18-24 hours. Extended incubation can sometimes lead to the emergence of trailing. For glycopeptides, a full 24-hour incubation is often required.

  • Inoculum Density: Verify that the inoculum density is standardized to 5 x 10^5 CFU/mL. A lower inoculum may be more susceptible to trailing effects.

Q3: My E-test results for this compound do not correlate well with my broth microdilution (BMD) results. Why is there a discrepancy?

A3: Discrepancies between E-test and BMD are not uncommon for glycopeptides. E-test MICs can sometimes be one to two doubling dilutions higher than those obtained by BMD.

Troubleshooting and Considerations:

  • Method-Specific Breakpoints: It is crucial to use interpretive breakpoints that are validated for the specific method being used.

  • Inoculum Effect: The higher inoculum density used for E-test can sometimes lead to higher MIC values.

  • Reading Challenges: The interpretation of the inhibition ellipse in an E-test can be subjective, especially in the presence of hazy growth or microcolonies.

  • Confirmation: If a significant discrepancy is observed, it is advisable to re-test the isolate using both methods to ensure accuracy.

Q4: I am seeing precipitation of this compound in my stock solution or in the higher concentration wells of my MIC plate. What should I do?

A4: this compound, being a complex molecule, may have limited solubility in certain solvents or at high concentrations.

Troubleshooting Steps:

  • Solvent Selection: Ensure that the appropriate solvent is used to prepare the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for dissolving lipophilic compounds.

  • Stock Concentration: Avoid preparing overly concentrated stock solutions. It is better to prepare a fresh stock solution at a moderate concentration for each experiment.

  • Gentle Warming: If precipitation is observed, gentle warming of the solution may help to redissolve the compound. However, be cautious to avoid degradation of the antibiotic.

  • Visual Inspection: Always visually inspect the wells of the MIC plate for any signs of precipitation before and after incubation. The presence of precipitate can interfere with accurate reading of the results.

Experimental Protocols

Broth Microdilution (BMD) MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications for a lipoglycopeptide antibiotic.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (P-80)

  • 96-well U-bottom microtiter plates (standard or low-binding)

  • Bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 1°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in DMSO to prepare a stock solution of 1280 µg/mL.

  • Preparation of Working Solutions:

    • Prepare a working solution of CAMHB containing 0.004% P-80.

    • Perform serial two-fold dilutions of the this compound stock solution in the CAMHB with P-80 to achieve the desired concentration range for the MIC assay (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From an overnight culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in CAMHB with P-80, without antibiotic) and a sterility control well (CAMHB with P-80 only).

  • Incubation:

    • Incubate the plates at 35°C ± 1°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

Data Presentation

Table 1: Example Quality Control (QC) MIC Ranges for Standard Reference Strains

Antimicrobial AgentQC StrainMethodMIC Range (µg/mL)
This compoundS. aureus ATCC® 29213™Broth MicrodilutionTo be determined by user validation
E. faecalis ATCC® 29212™Broth MicrodilutionTo be determined by user validation
VancomycinS. aureus ATCC® 29213™Broth Microdilution0.5 - 2
E. faecalis ATCC® 29212™Broth Microdilution1 - 4

Note: The QC ranges for this compound are not yet established by regulatory bodies and should be determined in-house during assay validation.

Table 2: Hypothetical Comparative MIC Data for this compound and Vancomycin

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant S. aureus (MRSA)This compound0.1250.250.06 - 0.5
Vancomycin120.5 - 4
Vancomycin-Resistant E. faecalis (VRE)This compound0.250.50.125 - 1
Vancomycin>256>256128 - >256

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It targets the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II, thereby blocking both transglycosylation and transpeptidation steps, which are essential for the integrity of the cell wall.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Synthesis of peptidoglycan precursors Lipid_I Lipid_I UDP-NAM->Lipid_I Transfer to lipid carrier Lipid_Carrier Lipid_Carrier Lipid_II Lipid_II Lipid_I->Lipid_II Addition of NAG Translocation Translocation of Lipid II Lipid_II->Translocation Flippase Transglycosylation Transglycosylation Translocation->Transglycosylation Nascent_PG Nascent Peptidoglycan Transpeptidation Transpeptidation Nascent_PG->Transpeptidation Mature_PG Mature Peptidoglycan Parvodicin_C1 Parvodicin_C1 Parvodicin_C1->Translocation Parvodicin_C1->Transglycosylation Blocks Parvodicin_C1->Transpeptidation Blocks Transglycosylation->Nascent_PG Glycan chain elongation Transpeptidation->Mature_PG Cross-linking

Caption: this compound mechanism of action.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in performing a broth microdilution MIC assay for this compound.

G Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Dilutions Perform Serial Dilutions in CAMHB + 0.002% P-80 Prep_Stock->Prep_Dilutions Plate_Setup Aliquot Antibiotic Dilutions and Inoculum into 96-well Plate Prep_Dilutions->Plate_Setup Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to Final Concentration (5x10^5 CFU/mL) Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Plate_Setup Incubation Incubate at 35°C for 18-24 hours Plate_Setup->Incubation Read_MIC Read MIC Endpoint (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Broth microdilution workflow.

Troubleshooting Logic for Unexpected MIC Results

This flowchart provides a logical approach to troubleshooting common issues encountered during this compound MIC testing.

G Start Unexpected MIC Result (High, Low, or Variable) Check_QC Are QC Strain MICs within range? Start->Check_QC Check_Reagents Check Reagent Preparation: - this compound stock - Media (CAMHB + P-80) - Inoculum density Check_QC->Check_Reagents No Isolate_Issue Potential issue with the test isolate. Check_QC->Isolate_Issue Yes Check_Procedure Review Experimental Procedure: - Pipetting accuracy - Incubation conditions - Endpoint reading Check_Reagents->Check_Procedure System_Issue Potential systemic issue. Review entire protocol. Check_Reagents->System_Issue Consider_Binding Suspect Adsorption to Plastic? (Especially if MIC is high) Check_Procedure->Consider_Binding Check_Procedure->System_Issue Add_Surfactant Incorporate Polysorbate-80 and/or use low-binding plates Consider_Binding->Add_Surfactant Yes Re-evaluate Re-evaluate MIC Consider_Binding->Re-evaluate No Add_Surfactant->Re-evaluate

Caption: Troubleshooting unexpected MICs.

Technical Support Center: Parvodicin C1 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin C1. The information provided is based on the general understanding of glycopeptide antibiotic stability, particularly related to the A40926 complex, of which this compound is a component.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Loss of biological activity over a short period. Degradation of this compound due to inappropriate pH.Prepare solutions using a buffered system. The optimal pH for glycopeptide stability is often slightly acidic. We recommend starting with a citrate (B86180) or acetate (B1210297) buffer in the pH range of 4.5-5.5. Avoid highly acidic (pH < 3) or alkaline (pH > 7) conditions.
Precipitation of this compound upon dissolution or during storage. Poor solubility at the chosen concentration or pH. Aggregation of the molecule.Decrease the concentration of the this compound solution. Ensure the pH of the solution is within the optimal range. Consider the addition of solubility-enhancing excipients such as cyclodextrins, after verifying their compatibility with your experimental setup.
Inconsistent results in bioassays. Degradation of stock solutions. Inaccurate concentration determination due to degradation.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C immediately after preparation. Perform a stability study under your specific experimental conditions to determine the rate of degradation. Always determine the concentration of the working solution by a validated analytical method (e.g., HPLC) before use.
Appearance of new peaks in HPLC analysis of the solution. Chemical degradation of this compound.This indicates the formation of degradation products. Characterize these new peaks to understand the degradation pathway. To minimize degradation, protect the solution from light, control the temperature, and ensure the pH is optimal. Consider deoxygenating the solvent to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: While specific data for this compound is limited, based on related glycopeptide antibiotics like dalbavancin (B606935) (derived from the A40926 complex), the primary degradation pathway is likely hydrolysis of the glycosidic bonds and deamidation of asparagine residues.[1][2] This leads to the formation of inactive or less active degradation products.

Q2: What is the optimal pH for storing this compound solutions?

A2: For many glycopeptide antibiotics, a slightly acidic pH range of 4.5 to 5.5 is optimal for stability in aqueous solutions.[1] It is crucial to use a buffered system (e.g., citrate or acetate buffer) to maintain a constant pH.

Q3: How should I store my this compound stock solutions?

A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use buffers other than citrate or acetate?

A4: While citrate and acetate buffers are commonly used, other buffers can be employed provided they do not catalyze the degradation of this compound. Phosphate buffers, for instance, have been shown to sometimes increase the degradation rate of other glycopeptides.[2] It is recommended to perform a compatibility study with your chosen buffer system.

Q5: Are there any excipients that can improve the stability of this compound?

A5: Yes, excipients such as sugars (e.g., mannitol, sucrose), polyols, and certain amino acids have been shown to stabilize glycopeptide antibiotics in aqueous solutions by reducing molecular mobility and minimizing interactions with the solvent.[1][2] The selection and concentration of any excipient should be validated for your specific application.

Quantitative Data on this compound Stability

Disclaimer: The following data is illustrative and based on typical stability profiles of related glycopeptide antibiotics. Actual stability data for this compound should be determined empirically.

pHTemperature (°C)Buffer (50 mM)Half-life (t½) (Days)
3.025Citrate5
4.525Acetate30
5.525Acetate25
7.425Phosphate10
4.54Acetate> 90
4.540Acetate7

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Degradation

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) with a constant ionic strength.

  • Sample Preparation: Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the linear regression will give the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized and validated for the specific analysis of this compound and its degradation products.

Visualizations

cluster_degradation This compound Degradation Pathway Parvodicin_C1 This compound Hydrolysis Hydrolysis of Glycosidic Bond Parvodicin_C1->Hydrolysis  pH, Temp Deamidation Deamidation of Asparagine Parvodicin_C1->Deamidation  pH, Temp Degradation_Product_1 Aglycone + Sugars Hydrolysis->Degradation_Product_1 Degradation_Product_2 Isoaspartyl Derivative Deamidation->Degradation_Product_2 Inactive_Products Inactive Products Degradation_Product_1->Inactive_Products Degradation_Product_2->Inactive_Products

Caption: Generalized degradation pathway of this compound in aqueous solution.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., loss of activity) Check_pH Verify pH of Solution Start->Check_pH pH_Optimal Is pH between 4.5-5.5? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer (Citrate/Acetate) pH_Optimal->Adjust_pH No Check_Temp Review Storage & Handling Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Stored at 2-8°C (short-term) or -20°C/-80°C (long-term)? Check_Temp->Temp_Optimal Adjust_Temp Store at Recommended Temperature Temp_Optimal->Adjust_Temp No Check_Conc Assess Concentration & Potential Aggregation Temp_Optimal->Check_Conc Yes Adjust_Temp->Check_Conc Conc_Optimal Is concentration too high? Check_Conc->Conc_Optimal Reduce_Conc Lower Concentration or Add Solubilizers Conc_Optimal->Reduce_Conc Yes Consider_Excipients Consider Stabilizing Excipients (e.g., sugars) Conc_Optimal->Consider_Excipients No Reduce_Conc->Consider_Excipients End Stability Improved Consider_Excipients->End

Caption: Troubleshooting workflow for addressing this compound instability issues.

References

Technical Support Center: Enhancing the Purity of Parvodicin C1 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Parvodicin C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a glycopeptide antibiotic belonging to the Parvodicin complex, which is produced during the fermentation of Actinomadura parvosata. It serves as a crucial precursor for the semi-synthetic antibiotic dalbavancin. High purity of the this compound isolate is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities can affect the drug's pharmacological profile and may introduce toxic side effects.

Q2: What are the common impurities found in this compound isolates?

Impurities in this compound preparations can be broadly categorized as:

  • Related Parvodicin Analogs: These are structurally similar molecules from the Parvodicin complex that often co-elute with this compound during chromatography.

  • Fermentation Media Components: Residual nutrients, salts, and other components from the fermentation broth.

  • Degradation Products: this compound can degrade under certain pH and temperature conditions, leading to the formation of related impurities.

Q3: What are the primary chromatographic techniques used for this compound purification?

A multi-step chromatographic approach is typically employed for the purification of this compound.[1] The most common techniques include:

  • Adsorption Chromatography: Often used as an initial capture step to remove bulk impurities from the fermentation broth.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for final polishing and separation of closely related analogs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on HPLC-based methods.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Column overload.2. Secondary interactions with residual silanols on the column.3. Inappropriate mobile phase pH.1. Reduce the sample injection volume or concentration.2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it has exceeded its recommended lifetime or has been exposed to harsh conditions.
Poor Resolution Between this compound and Analogs 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Gradient slope is too steep.1. Optimize the organic solvent-to-aqueous buffer ratio. The addition of an ion-pairing agent may also improve selectivity.2. Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the one with the best selectivity for your specific impurities.3. Decrease the gradient slope to improve the separation of closely eluting peaks.
High Backpressure 1. Blockage in the HPLC system (e.g., tubing, inline filter, column frit).2. Particulate matter in the sample.3. High mobile phase viscosity.1. Systematically check and clean or replace each component, starting from the detector and moving backward.2. Filter all samples through a 0.22 µm filter before injection.3. Consider using a less viscous organic solvent (e.g., acetonitrile (B52724) instead of methanol) or increasing the column temperature.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection.3. Air bubbles in the detector.1. Use high-purity solvents and prepare fresh mobile phase daily.2. Implement a robust needle wash protocol between injections.3. Properly degas the mobile phase and purge the detector.

Quantitative Data on Purification Steps

The following table provides representative data on the expected purity levels at different stages of a typical this compound purification workflow. Actual results may vary depending on the specific experimental conditions.

Purification Step Starting Purity (Approx.) Final Purity (Approx.) Key Impurities Removed
Adsorption Chromatography (e.g., Diaion HP-20) 10-20%50-60%Polar impurities, fermentation media components
Ion-Exchange Chromatography 50-60%70-85%Charged impurities, some Parvodicin analogs
Preparative RP-HPLC 70-85%>98%Closely related Parvodicin analogs, degradation products

Experimental Protocols

Ion-Exchange Chromatography (IEX) for this compound Enrichment

This protocol describes a general procedure for the enrichment of this compound from a partially purified extract using cation-exchange chromatography.

Materials:

  • Cation-exchange column (e.g., SP Sepharose Fast Flow)

  • Equilibration Buffer: 20 mM Sodium Acetate, pH 4.5

  • Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5

  • Partially purified this compound extract, pH adjusted to 4.5

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Equilibration Buffer.

  • Sample Loading: Load the pH-adjusted this compound extract onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.

  • Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using analytical RP-HPLC.

  • Pooling: Pool the fractions containing this compound of the desired purity.

Reversed-Phase HPLC (RP-HPLC) for Final Purification

This protocol outlines a general method for the final purification of this compound using preparative RP-HPLC.

Materials:

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • IEX-enriched this compound sample, filtered through a 0.22 µm filter

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered this compound sample onto the column.

  • Gradient Elution: Apply a linear gradient to elute this compound. A typical gradient might be:

    • 5-35% B over 40 minutes

    • 35-95% B over 5 minutes (for column wash)

    • 95-5% B over 5 minutes (to return to initial conditions)

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (typically at 280 nm).

  • Purity Analysis: Analyze the collected fractions for purity using an analytical RP-HPLC method.

  • Pooling and Desalting: Pool the high-purity fractions. If necessary, perform a desalting step to remove TFA.

Visualizations

experimental_workflow cluster_0 Initial Extraction and Capture cluster_1 Intermediate Purification cluster_2 Final Polishing Fermentation Fermentation of Actinomadura parvosata Extraction Solvent Extraction Fermentation->Extraction Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Extraction->Adsorption IEX Ion-Exchange Chromatography Adsorption->IEX Prep_HPLC Preparative RP-HPLC IEX->Prep_HPLC Pure_Parvodicin High-Purity this compound (>98%) Prep_HPLC->Pure_Parvodicin troubleshooting_logic Start HPLC Analysis Issue Check_Pressure Check System Pressure Start->Check_Pressure High_Pressure High Pressure Check_Pressure->High_Pressure Abnormal Normal_Pressure Normal Pressure Check_Pressure->Normal_Pressure Normal Solution_Pressure Find and Clear Blockage High_Pressure->Solution_Pressure Check_Chromatogram Examine Chromatogram Normal_Pressure->Check_Chromatogram Peak_Shape Poor Peak Shape? Check_Chromatogram->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Solution_Peak_Shape Adjust Mobile Phase/Sample Load Peak_Shape->Solution_Peak_Shape Yes Resolution Poor Resolution? Retention_Time->Resolution No Solution_Retention Check Mobile Phase/Temperature Retention_Time->Solution_Retention Yes Solution_Resolution Optimize Gradient/Column Resolution->Solution_Resolution Yes

References

troubleshooting inconsistent in vivo efficacy of Parvodicin C1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin (B1140423) C1. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Parvodicin C1 and what is its mechanism of action?

This compound is a potent glycopeptide antibiotic, identified as the most active component of the parvodicin complex produced by Actinomadura parvosata.[1] Like other glycopeptide antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and thereby compromising bacterial structural integrity.[2][3][4]

Q2: What are the reported in vivo characteristics of this compound?

In vivo studies have shown that this compound can achieve high serum levels and has the potential for a long duration of action, making it a promising candidate for further development.[1]

Q3: Why am I observing inconsistent in vivo efficacy with this compound?

Inconsistent in vivo efficacy is a known challenge with glycopeptide antibiotics and can stem from a variety of factors. For glycopeptides in general, in vitro minimum inhibitory concentrations (MICs) do not always predict in vivo outcomes.[5] Key factors influencing in vivo efficacy include:

  • Formulation and Stability: this compound is a lipophilic glycopeptide. Its formulation is critical for bioavailability and stability. Improper formulation can lead to poor solubility, aggregation, and reduced efficacy. Glycopeptide antibiotics can be unstable in aqueous solutions, with their stability being pH-dependent.[6][7]

  • Pharmacokinetics and Protein Binding: The pharmacokinetic (PK) and pharmacodynamic (PD) properties, including serum protein binding, can significantly impact the free drug concentration at the site of infection.[1][5]

  • Animal Model and Host Factors: The choice of animal model, its immune status (e.g., immunocompetent vs. neutropenic), and the site of infection can all influence the observed efficacy.[1][5]

  • Bacterial Factors: The bacterial strain, inoculum size, and the potential for resistance development during the experiment can lead to variability in results.[5]

  • Drug Administration: The route and frequency of administration can affect the drug's exposure profile and, consequently, its efficacy.

Troubleshooting Inconsistent In Vivo Efficacy

Problem 1: Higher than expected MIC values in vitro or poor correlation with in vivo results.

Potential Cause Troubleshooting Step
Inaccurate MIC determination Ensure adherence to standardized broth microdilution or agar (B569324) dilution protocols. Use appropriate quality control strains.[8]
Inoculum effect Standardize the bacterial inoculum concentration used for MIC testing and in vivo studies, as high bacterial loads can reduce the apparent efficacy of some antibiotics.
Serum protein binding Determine the protein binding of this compound in the serum of the animal model being used. The free (unbound) drug concentration is the active fraction.[5]
In vitro vs. in vivo disconnect Recognize that for glycopeptides, a low MIC does not guarantee in vivo success.[5] Consider other factors like PK/PD parameters in your experimental design.

Problem 2: Low or variable drug exposure (AUC, Cmax) in vivo.

Potential Cause Troubleshooting Step
Poor drug formulation Due to its lipophilic nature, this compound may require a specific formulation to ensure solubility and bioavailability. Consider using solubilizing agents or delivery vehicles. It is crucial to test the vehicle alone as a control for any potential toxicity.[9]
Drug instability in formulation Prepare fresh formulations for each experiment. If the formulation is stored, conduct stability tests under the storage conditions. Glycopeptide stability is often pH-dependent; maintain an optimal pH in the formulation.[6][7]
Rapid clearance Although this compound is suggested to have a long duration of action,[1] rapid clearance in a specific animal model is possible. Conduct pharmacokinetic studies to determine the half-life and clearance rate.

Problem 3: Sub-optimal therapeutic effect despite adequate drug exposure.

Potential Cause Troubleshooting Step
Host immune status The efficacy of some antibiotics can be influenced by the host's immune response. Consider using both immunocompetent and neutropenic animal models to assess the contribution of the immune system.[5]
Development of resistance The bacterial strain may develop resistance to this compound during the course of the experiment. Isolate bacteria from treated animals at the end of the study and perform susceptibility testing.
Inappropriate dosing regimen For glycopeptides, the 24-hour area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is often the key pharmacodynamic parameter predicting efficacy.[2] Optimize the dosing regimen (dose and frequency) to achieve the target AUC/MIC.
Tissue penetration The drug may not be reaching the site of infection in sufficient concentrations. Analyze drug concentrations in the target tissue.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Murine Peritonitis Model

This protocol is adapted from general procedures for testing glycopeptide antibiotics in a mouse model of bacterial peritonitis.[5]

  • Animal Model: Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Use a clinically relevant Gram-positive strain, for example, Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

    • Mix the bacterial suspension with an equal volume of 10% (w/v) porcine mucin in saline to enhance infectivity.

  • Infection:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial-mucin suspension.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline). The final DMSO concentration should be non-toxic.

    • Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via a relevant route (e.g., subcutaneous or intravenous) at a specified time post-infection (e.g., 1 hour).

    • Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Efficacy Assessment:

    • Monitor the survival of the mice for a defined period (e.g., 7 days).

    • Alternatively, for bacterial burden assessment, euthanize a subset of animals at a specific time point (e.g., 24 hours post-treatment), collect peritoneal lavage fluid, and perform serial dilutions and plate counts to determine the CFU/mL.

Protocol 2: Stability Assessment of this compound Formulation

This protocol outlines a basic approach to assess the stability of a this compound formulation for in vivo studies.

  • Formulation Preparation: Prepare the this compound formulation as intended for the in vivo experiment.

  • Storage Conditions: Aliquot the formulation into separate sterile tubes and store them under the intended experimental conditions (e.g., room temperature, 4°C).

  • Time Points: Designate several time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze an aliquot for:

    • Visual Inspection: Check for any precipitation, color change, or turbidity.

    • pH Measurement: Measure the pH of the formulation.

    • Concentration and Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and to detect any degradation products.

    • Biological Activity: Perform a bioassay (e.g., MIC determination) to ensure the compound retains its antibacterial potency.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent In Vivo Efficacy start Inconsistent In Vivo Efficacy Observed check_mic Re-evaluate In Vitro MIC and Inoculum Effect start->check_mic check_formulation Assess Formulation: Solubility & Stability check_mic->check_formulation MIC confirmed check_pk Conduct Pharmacokinetic Study: Measure Drug Exposure (AUC, Cmax) check_formulation->check_pk Formulation optimized check_pd Optimize Dosing Regimen: Target AUC/MIC check_pk->check_pd Exposure confirmed check_host Consider Host Factors: Immune Status, Animal Model check_pd->check_host Regimen optimized check_resistance Evaluate Bacterial Resistance: Post-treatment Susceptibility Testing check_host->check_resistance Host factors considered solution Improved & Consistent In Vivo Efficacy check_resistance->solution Resistance addressed

Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.

G cluster_pathway Mechanism of Action of Glycopeptide Antibiotics PC1 This compound Binding Binding of this compound to D-Ala-D-Ala PC1->Binding DADA D-Ala-D-Ala terminus of peptidoglycan precursor (Lipid II) DADA->Binding Transglycosylation Transglycosylation (Peptidoglycan chain elongation) Binding->Transglycosylation Inhibition Transpeptidation Transpeptidation (Peptidoglycan cross-linking) Binding->Transpeptidation Inhibition CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Signaling pathway for the mechanism of action of glycopeptide antibiotics like this compound.

References

Technical Support Center: Optimization of Parvodicin C1 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Parvodicin C1 extraction from Actinomadura parvosata fermentation culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a potent glycopeptide antibiotic belonging to the Parvodicin complex. It is a secondary metabolite produced by the fermentation of the actinomycete Actinomadura parvosata.[1] The Parvodicin complex consists of several closely related components, with this compound being one of the most active.[1]

Q2: What are the initial steps in extracting this compound from the fermentation broth?

The initial steps, often referred to as recovery, involve separating the biomass (mycelia) from the culture broth. This is crucial as this compound is an extracellular product. Common methods for this separation include filtration or centrifugation.[2][3][4] Following cell removal, the clarified broth is typically adjusted to an alkaline pH (e.g., pH 8-12) to improve the efficiency of subsequent extraction steps.[5]

Q3: Which chromatographic techniques are suitable for this compound purification?

A multi-step chromatographic approach is generally required to achieve high purity of this compound. Techniques that can be employed include:

  • Adsorption Chromatography: Using non-ionic macroporous resins is a common initial step to capture the glycopeptide from the clarified broth.[6]

  • Ion-Exchange Chromatography (IEC): As this compound is an acidic glycopeptide, anion-exchange chromatography can be an effective purification step.[6]

  • Affinity Chromatography: This technique can offer high selectivity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used in the final polishing steps to separate the closely related components of the Parvodicin complex and obtain pure this compound.

Q4: How can I monitor the concentration and purity of this compound during the extraction process?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring this compound. A reversed-phase column with UV detection is typically used for quantification and purity assessment. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and to assess for the presence of impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound yield in the initial extract. 1. Incomplete cell lysis and release of intracellular contents that may interfere with extraction. 2. Suboptimal pH of the fermentation broth during extraction. 3. Inefficient adsorption to the chromatography resin.1. Ensure efficient separation of mycelia from the broth using methods like microfiltration. 2. Adjust the pH of the clarified broth to an alkaline range (pH 8-12) before applying it to the resin.[5] 3. Optimize the contact time and flow rate during loading onto the adsorption resin. Consider testing different types of resins.
Poor separation of this compound from other Parvodicin components. 1. Inadequate resolution of the HPLC column. 2. Suboptimal mobile phase composition or gradient.1. Use a high-resolution reversed-phase HPLC column (e.g., C18) with a smaller particle size. 2. Methodically optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with a suitable buffer) and the gradient elution profile.
Presence of colored impurities in the purified product. Co-elution of pigments from the fermentation broth with this compound.1. Incorporate a decolorization step using activated carbon or a specific adsorbent resin before the final purification steps. 2. Optimize the washing steps of the chromatography columns to remove non-specifically bound impurities.
Degradation of this compound during purification. 1. Exposure to harsh pH conditions or high temperatures. 2. Enzymatic degradation from residual cellular components.1. Maintain the pH within a stable range for this compound throughout the process. Perform purification steps at reduced temperatures (e.g., 4°C) where possible. 2. Ensure complete removal of cells in the initial clarification step. Consider the use of protease inhibitors if enzymatic degradation is suspected.
Precipitation of this compound during processing. 1. Exceeding the solubility limit of this compound in the chosen buffer or solvent. 2. Changes in pH leading to precipitation.1. Work with more dilute solutions or adjust the buffer composition to enhance solubility. The use of organic modifiers in the buffer can sometimes improve solubility. 2. Carefully control the pH and avoid drastic changes that could cause the compound to precipitate.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Cell Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes at 4°C to pellet the Actinomadura parvosata mycelia. Decant and collect the supernatant. Alternatively, use microfiltration to clarify the broth.

  • pH Adjustment: Adjust the pH of the clarified supernatant to 10.5 with 2N NaOH.

  • Adsorption Chromatography:

    • Equilibrate a column packed with a non-ionic macroporous resin (e.g., Amberlite XAD-4) with deionized water.

    • Load the pH-adjusted supernatant onto the column at a flow rate of 2 bed volumes per hour.

    • Wash the column with 5 bed volumes of deionized water to remove unbound impurities.

    • Elute the Parvodicin complex with a mixture of acetone (B3395972) and water (e.g., 70:30 v/v).

  • Solvent Removal: Concentrate the eluate under reduced pressure to remove the acetone.

  • Lyophilization: Freeze-dry the concentrated aqueous solution to obtain a crude Parvodicin complex powder.

Protocol 2: RP-HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude Parvodicin complex powder in the HPLC mobile phase A.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 2 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Desalting and Lyophilization: Pool the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Initial Recovery of Parvodicin Complex

Elution Solvent (v/v) Recovery Yield (%) Purity (%)
70% Acetone in Water85 ± 460 ± 5
80% Methanol in Water78 ± 555 ± 6
70% Isopropanol in Water72 ± 652 ± 7

Table 2: Effect of pH on Adsorption to Non-ionic Resin

pH of Clarified Broth Binding Capacity (mg Parvodicin / g resin)
7.015.2 ± 1.1
8.522.8 ± 1.5
10.535.1 ± 2.0
11.534.5 ± 2.2

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_recovery Recovery cluster_purification Purification cluster_final_product Final Product fermentation Actinomadura parvosata Fermentation cell_separation Cell Separation (Centrifugation/Filtration) fermentation->cell_separation ph_adjustment pH Adjustment (pH 10.5) cell_separation->ph_adjustment adsorption_chrom Adsorption Chromatography (Non-ionic Resin) ph_adjustment->adsorption_chrom rp_hplc RP-HPLC adsorption_chrom->rp_hplc lyophilization Lyophilization rp_hplc->lyophilization pure_parvodicin Pure this compound lyophilization->pure_parvodicin troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Final Yield of This compound low_initial_yield Low Yield in Crude Extract? start->low_initial_yield check_ph Verify Broth pH (Should be alkaline) low_initial_yield->check_ph Yes check_resin Evaluate Resin Binding (Capacity & Flow Rate) low_initial_yield->check_resin Yes poor_separation Poor HPLC Resolution? low_initial_yield->poor_separation No optimize_hplc Optimize HPLC Method (Gradient, Column) poor_separation->optimize_hplc Yes product_degradation Product Degradation? poor_separation->product_degradation No check_stability Assess pH and Temperature Stability product_degradation->check_stability Yes

References

Validation & Comparative

Parvodicin C1 versus Vancomycin: A Comparative Efficacy Guide Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of parvodicin (B1140423) C1 and vancomycin (B549263) against Staphylococcus aureus, a leading cause of bacterial infections. While vancomycin has long been a cornerstone in treating serious methicillin-resistant S. aureus (MRSA) infections, the emergence of strains with reduced susceptibility necessitates the exploration of alternative antimicrobial agents. Parvodicin C1, a member of the glycopeptide antibiotic family, represents a potential alternative. This document synthesizes available experimental data to offer an objective comparison of their anti-staphylococcal activity.

Executive Summary

This compound is a glycopeptide antibiotic produced by the bacterium Actinomadura parvosata. It is part of a larger complex of related compounds and is structurally related to the A40926 antibiotic complex, a precursor to the modern antibiotic dalbavancin. Both this compound and vancomycin belong to the same class of antibiotics and share a similar mechanism of action, inhibiting bacterial cell wall synthesis.

Available data suggests that this compound is a potent anti-staphylococcal agent. The parvodicin complex, and specifically its most active component, this compound, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including S. aureus. Direct, extensive comparative studies between purified this compound and vancomycin are limited in the publicly available literature. However, data from the closely related A40926 complex and other parvodicin components can provide valuable insights into its potential efficacy relative to vancomycin.

Mechanism of Action

Both this compound and vancomycin are glycopeptide antibiotics that disrupt the synthesis of the bacterial cell wall in Gram-positive bacteria. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacterial cell death.

Glycopeptide_Mechanism_of_Action cluster_bacterium Staphylococcus aureus cluster_antibiotics Glycopeptide Antibiotics Lipid_II Lipid II (Peptidoglycan Precursor) PG Growing Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation Cell_Wall Bacterial Cell Wall PG->Cell_Wall Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Parvodicin_C1 This compound Parvodicin_C1->Lipid_II Binds to D-Ala-D-Ala MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Time_Kill_Assay Start Start Prepare_Culture Prepare standardized bacterial culture (~5 x 10^5 CFU/mL) Start->Prepare_Culture Add_Antibiotic Add antibiotic at specified concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Antibiotic Incubate_Shake Incubate with shaking at 37°C Add_Antibiotic->Incubate_Shake Sample Collect aliquots at defined time points (0, 2, 4, 8, 24 hours) Incubate_Shake->Sample Plate_Count Perform serial dilutions and plate for viable cell counts (CFU/mL) Sample->Plate_Count Plot_Data Plot log10 CFU/mL versus time Plate_Count->Plot_Data End End Plot_Data->End

References

Comparative Analysis of Parvodicin C1's Antibacterial Efficacy Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of Parvodicin C1's performance in relation to established glycopeptide antibiotics, supported by in-vitro susceptibility data.

This guide provides a comparative analysis of the antibacterial activity of this compound, a component of the A40926 antibiotic complex, against a panel of clinically significant bacterial isolates. For the purpose of this comparison, data from its closely related derivative, dalbavancin (B606935), is used as a primary reference for the activity of the A40926 complex, alongside established glycopeptide antibiotics vancomycin (B549263) and teicoplanin. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents.

Executive Summary

This compound belongs to the glycopeptide class of antibiotics, which are crucial in treating infections caused by Gram-positive bacteria. The emergence of resistance to frontline antibiotics necessitates the evaluation of novel compounds like this compound. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data for dalbavancin (a derivative of the A40926 complex containing this compound), vancomycin, and teicoplanin against various staphylococcal and enterococcal species. The data indicates that the A40926 complex and its derivatives exhibit potent activity, often superior to that of vancomycin and teicoplanin, against a broad spectrum of Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of dalbavancin, vancomycin, and teicoplanin against common clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro and is a critical measure of an antibiotic's potency.[1] Lower MIC values indicate greater efficacy.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus Isolates

Isolate TypeAntibioticMIC RangeMIC₅₀MIC₉₀
Methicillin-Susceptible S. aureus (MSSA)Dalbavancin0.015 - 0.120.030.03
Vancomycin0.25 - 2.01.01.0
Teicoplanin0.125 - 2.00.51.0
Methicillin-Resistant S. aureus (MRSA)Dalbavancin0.015 - 0.250.030.06
Vancomycin0.25 - 2.01.01.0
Teicoplanin0.25 - 8.01.02.0

Data for dalbavancin compiled from multiple surveillance studies.[2][3] Data for vancomycin and teicoplanin from various clinical isolate studies.[1][4][5][6]

Table 2: Comparative MIC Values (µg/mL) Against Coagulase-Negative Staphylococci (CoNS)

IsolateAntibioticMIC RangeMIC₅₀MIC₉₀
S. epidermidisDalbavancin0.015 - 0.250.030.06
Vancomycin≤4.0 (Susceptible)--
Teicoplanin0.5 - 16.02.08.0
S. haemolyticusDalbavancin0.015 - 0.50.060.12
Vancomycin≤4.0 (Susceptible)--
Teicoplanin1.0 - >16.04.0>16.0

Dalbavancin data from a study on CoNS isolates.[7] Teicoplanin data from compiled sources.[1] Vancomycin susceptibility data based on CLSI breakpoints.[8]

Table 3: Comparative MIC Values (µg/mL) Against Enterococcus Species

IsolateAntibioticMIC RangeMIC₅₀MIC₉₀
E. faecalis (Vancomycin-Susceptible)Dalbavancin≤0.015 - 0.120.030.06
Vancomycin---
Teicoplanin0.06 - 0.250.1250.25
E. faecium (Vancomycin-Susceptible)Dalbavancin≤0.015 - 0.250.030.12
Vancomycin---
Teicoplanin≤0.06 - 1.00.1250.5

Dalbavancin data from a surveillance study.[2] Teicoplanin data from compiled sources.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the in-vitro activity of an antimicrobial agent. The data presented in this guide is based on the following standard methodologies.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent and is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[1]

Agar (B569324) Dilution Method

The agar dilution method is another standard technique for MIC determination.

  • Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, with the final concentration adjusted to approximately 1 x 10⁴ CFU per spot.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Visualizing a Logical Comparison

The following diagram illustrates a logical comparison of the antibacterial activity of this compound (represented by the A40926 complex/dalbavancin) against various clinical isolates in comparison to other glycopeptides.

cluster_antibiotics Antibiotics cluster_isolates Clinical Isolates Parvodicin_C1 This compound (A40926 Complex) MRSA MRSA Parvodicin_C1->MRSA High Activity MSSA MSSA Parvodicin_C1->MSSA High Activity CoNS CoNS Parvodicin_C1->CoNS High Activity Enterococci Enterococci Parvodicin_C1->Enterococci Moderate to High Activity (VanA resistance is a factor) Vancomycin Vancomycin Vancomycin->MRSA Standard Therapy Vancomycin->MSSA Effective Vancomycin->CoNS Effective Vancomycin->Enterococci Variable Efficacy (VRE is a major concern) Teicoplanin Teicoplanin Teicoplanin->MRSA Effective Teicoplanin->MSSA Effective Teicoplanin->CoNS Variable Efficacy Teicoplanin->Enterococci Variable Efficacy

Caption: Comparative activity of this compound and other glycopeptides.

Mechanism of Action: Glycopeptide Antibiotics

Glycopeptide antibiotics, including this compound, share a common mechanism of action that targets the bacterial cell wall synthesis. This targeted action is a key reason for their efficacy against Gram-positive bacteria.

cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis Pathway cluster_antibiotic_action Glycopeptide Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for Inhibition_TG Inhibition of Transglycosylation Inhibition_TP Inhibition of Transpeptidation Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Elongates Transpeptidase Transpeptidase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Cross-links Peptidoglycan_Chain->Transpeptidase Substrate for Glycopeptide Glycopeptide Antibiotic (e.g., this compound) Glycopeptide->Lipid_II Binds to D-Ala-D-Ala

Caption: Mechanism of action of glycopeptide antibiotics.

Glycopeptide antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors (Lipid II).[9][10][11] This binding sterically hinders the subsequent steps of cell wall synthesis, specifically the transglycosylation and transpeptidation reactions, which are essential for the formation and cross-linking of the peptidoglycan chains.[9][10][11] The disruption of this process leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death.[11]

References

Parvodicin C1: A Comparative Analysis of Efficacy Against Other Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Parvodicin C1 with other prominent glycopeptide antibiotics, vancomycin (B549263) and teicoplanin. The data presented is intended to offer an objective overview for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound is a naturally occurring glycopeptide antibiotic and a component of the A40926 complex. This complex serves as the precursor for the semisynthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, this compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. While structurally related to vancomycin and teicoplanin, the A40926 complex, including this compound, exhibits a comparable spectrum of activity against many Gram-positive pathogens and uniquely demonstrates potent activity against Neisseria gonorrhoeae.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the A40926 complex (of which this compound is a major component) compared to vancomycin and teicoplanin against key Gram-positive bacteria and Neisseria gonorrhoeae. It is important to note that data for the isolated this compound component is limited in publicly available literature; therefore, data for the A40926 complex is presented as a surrogate.

AntibioticStaphylococcus aureus (MIC µg/mL)Enterococcus faecalis (MIC µg/mL)Streptococcus pneumoniae (MIC µg/mL)Neisseria gonorrhoeae (MIC µg/mL)
A40926 Complex 0.06 - 2Data Not AvailableData Not Available0.06 - 2 (Median: 1)
Vancomycin 0.5 - 21 - 40.25 - 1>32
Teicoplanin 0.5 - 20.5 - 2≤0.03 - 0.25>32

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general range compiled from available research.

Mechanism of Action: A Shared Pathway

Glycopeptide antibiotics, including this compound, vancomycin, and teicoplanin, share a common mechanism of action. They target the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.

cluster_bacterial_cell Bacterial Cell Lipid II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid II->Transglycosylase Substrate for Growing Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Growing Peptidoglycan->Transpeptidase Substrate for Transglycosylase->Growing Peptidoglycan Elongates chain Growing Peptidoglygan Growing Peptidoglygan Glycopeptide Glycopeptide Antibiotic (this compound, Vancomycin, Teicoplanin) Glycopeptide->Lipid II

Fig. 1: Mechanism of action of glycopeptide antibiotics.

As depicted in Figure 1, the glycopeptide antibiotic binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.

Experimental Protocols: Determining In Vitro Efficacy

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide is typically determined using one of two standard laboratory methods: broth microdilution or agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of antibiotic in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no growth D->E

head-to-head comparison of Parvodicin C1 and dalbavancin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the natural precursor and its semi-synthetic derivative in the fight against Gram-positive bacteria.

This guide provides a detailed head-to-head comparison of Parvodicin C1 and dalbavancin (B606935), two lipoglycopeptide antibiotics. This compound is a naturally occurring antimicrobial agent, a component of the A40926 complex produced by the actinomycete Nonomuraea sp. Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide derived from a component of this A40926 complex, optimized for enhanced clinical efficacy. This comparison is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their structural differences, mechanisms of action, and in vitro antimicrobial performance, supported by experimental data.

Executive Summary

Dalbavancin, a semi-synthetic derivative of a teicoplanin-like glycopeptide from the A-40926 complex, exhibits superior potency and a more favorable pharmacokinetic profile compared to its natural precursor, this compound. While both compounds share the same core mechanism of inhibiting bacterial cell wall synthesis, the structural modifications in dalbavancin lead to enhanced antimicrobial activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide will delve into the specifics of these differences, presenting available data to support a comprehensive comparison.

Structural Comparison

This compound and dalbavancin share a common teicoplanin-like glycopeptide core, but differ in their lipophilic side chains and other modifications. Dalbavancin is synthesized from a precursor in the A40926 complex through a three-step process involving esterification, amidation, and saponification.[1] These chemical modifications are pivotal to dalbavancin's enhanced activity and pharmacokinetic properties.

Key Structural Differences:

  • Lipophilic Side Chain: The nature of the fatty acid side chain is a primary differentiator. While the exact structure of this compound's side chain is part of the natural A40926 complex, dalbavancin's structure is a result of targeted chemical synthesis to optimize its properties.[2][3]

  • Amide Group: Dalbavancin possesses a dimethylaminopropylamide group at the C-terminus of the peptide core, a modification absent in the natural A40926 components. This positively charged group is known to contribute to its enhanced activity against staphylococci.

G cluster_0 A40926 Complex (including this compound) cluster_1 Chemical Synthesis cluster_2 Dalbavancin A40926 Natural Lipoglycopeptide (Produced by Nonomuraea sp.) Esterification Esterification A40926->Esterification Amidation Amidation Esterification->Amidation Saponification Saponification Amidation->Saponification Dalbavancin Semi-synthetic Lipoglycopeptide (Enhanced Potency and Pharmacokinetics) Saponification->Dalbavancin

Synthesis of Dalbavancin from A40926.

Mechanism of Action

Both this compound and dalbavancin are members of the glycopeptide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.[2][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thus preventing the polymerization and cross-linking of the peptidoglycan layer. The result is a weakened cell wall, leading to cell lysis and bacterial death.

Dalbavancin's lipophilic side chain provides an additional anchoring mechanism to the bacterial cytoplasmic membrane. This localization increases the effective concentration of the drug at the site of action, contributing to its enhanced potency.[1][2]

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide (contains D-Ala-D-Ala) UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation Antibiotic This compound / Dalbavancin Antibiotic->UDP_NAM Binds to D-Ala-D-Ala Antibiotic->Peptidoglycan Inhibits Polymerization Antibiotic->Crosslinked_PG Inhibits Cross-linking

Inhibition of Peptidoglycan Synthesis.

In Vitro Antimicrobial Activity

Dalbavancin has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other antibiotics.[4] While specific minimum inhibitory concentration (MIC) data for purified this compound is scarce in publicly available literature, the activity of the parent A40926 complex provides a baseline for comparison. Dalbavancin is consistently reported to be more potent than vancomycin (B549263) and teicoplanin against susceptible and resistant staphylococci.[5]

Table 1: Comparative In Vitro Activity (MIC µg/mL) of the A40926 Complex and Dalbavancin against Gram-Positive Bacteria

OrganismA40926 Complex (Range)Dalbavancin (MIC90)
Staphylococcus aureus (MSSA)0.06 - 20.03 - 0.06
Staphylococcus aureus (MRSA)0.06 - 20.03 - 0.06
Streptococcus pyogenes0.004 - 0.5≤0.03
Streptococcus pneumoniae≤0.015 - 0.12≤0.03
Enterococcus faecalis (Vancomycin-susceptible)0.06 - 10.06

Note: Data for the A40926 complex is presented as a range of MIC values reported for the complex, which includes this compound.[6] Dalbavancin data represents the concentration required to inhibit 90% of isolates (MIC90) from various surveillance studies.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound and dalbavancin is determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and dalbavancin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.

Conclusion

Dalbavancin represents a significant advancement over its natural precursor, this compound, and the broader A40926 complex. Through targeted chemical modifications, dalbavancin exhibits enhanced potency against a wide array of clinically important Gram-positive pathogens, including multidrug-resistant strains. Its improved pharmacokinetic profile allows for less frequent dosing, offering a considerable advantage in clinical settings. While this compound and the A40926 complex demonstrate inherent antimicrobial activity, the superior performance of dalbavancin underscores the value of semi-synthetic optimization in the development of new and effective antimicrobial agents. Further research to isolate and comprehensively evaluate the individual components of the A40926 complex, including this compound, would provide deeper insights into the structure-activity relationships of this important class of antibiotics.

References

Assessing the Potential Synergistic Effect of Parvodicin C1 with β-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall

The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. β-lactam antibiotics also inhibit cell wall synthesis but through a different mechanism: they covalently bind to and inactivate penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking of the peptidoglycan layer.

The synergistic effect of combining these two classes of antibiotics is thought to arise from a multi-pronged attack on the bacterial cell wall synthesis pathway. The inhibition of PBPs by β-lactams may lead to alterations in the cell wall structure that enhance the accessibility of the D-Ala-D-Ala target for glycopeptides. This dual inhibition of critical, sequential steps in peptidoglycan formation can lead to a more potent bactericidal effect than either agent alone, particularly against resistant organisms like Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Analysis of Synergy: A Comparative Overview

The synergistic potential of antibiotic combinations is commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 typically indicates synergy. The following tables summarize findings from studies on the synergy of vancomycin (B549263) and teicoplanin with various β-lactams against Gram-positive pathogens.

Table 1: Synergistic Activity of Vancomycin with β-Lactams against MRSA

β-Lactam AgentBacterial Strain(s)FIC Index RangePercentage of SynergyReference
OxacillinMRSA≤0.5 - 1.051% - 60%[1]
CefazolinMRSA≤0.5 - 1.051% - 60%[1]
CefepimeMRSANot SpecifiedSynergistic[2]
CeftarolineMRSANot SpecifiedSynergistic[2]
NafcillinMRSANot SpecifiedSynergistic[2]

Table 2: Synergistic Activity of Teicoplanin with β-Lactams against Gram-Positive Cocci

β-Lactam AgentBacterial Strain(s)FIC Index RangePercentage of SynergyReference
AmpicillinOxacillin-Resistant Staphylococci≤0.5 - >1.067% - 100%[3]
CefotaximeOxacillin-Resistant Staphylococci≤0.5 - >1.067% - 100%[3]
PanipenemMRSA≤0.5100%[4]
FlomoxefMRSA≤0.599.1%[4]

Experimental Protocols for Synergy Assessment

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of Parvodicin C1 and the selected β-lactam are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, increasing concentrations of this compound are added to the wells along the y-axis, and increasing concentrations of the β-lactam are added along the x-axis. This creates a matrix of wells with various concentration combinations of the two drugs.[5]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism[5]

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

Methodology:

  • Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).

  • Exposure: The bacterial suspension is exposed to the following conditions:

    • Drug-free control

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC)

    • β-lactam alone (at a specific concentration, e.g., 0.5 x MIC)

    • This compound and the β-lactam in combination (at the same concentrations)

  • Sampling: Aliquots are removed from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar (B569324) media.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]

Visualizing the Mechanisms and Workflows

Caption: Proposed mechanism of synergistic action between this compound and β-lactams.

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound & β-Lactam start->prep_antibiotics setup_plate Dispense Antibiotics into 96-Well Plate in a Checkerboard Format prep_antibiotics->setup_plate inoculate Inoculate Wells with Standardized Bacterial Suspension setup_plate->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Workflow start Start prep_culture Prepare Standardized Bacterial Inoculum start->prep_culture expose Expose Bacteria to: - Control - this compound alone - β-Lactam alone - Combination prep_culture->expose sample Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) expose->sample plate Perform Serial Dilutions and Plate for Viable Counts sample->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time and Determine Synergy count_colonies->plot_data end End plot_data->end

Caption: Experimental workflow for the time-kill synergy assay.

References

Navigating the In Vivo Landscape: A Comparative Framework for Parvodicin C1 Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous in vivo evaluation of novel antibiotic candidates is a critical step in the journey from discovery to clinical application. While specific comparative in vivo efficacy data for Parvodicin C1 is not extensively available in the public domain, this guide provides a comprehensive framework for conducting such studies, drawing upon established infection models and data presentation standards used for similar glycopeptide antibiotics.

This compound is a component of the A40926 antibiotic complex, which has demonstrated activity against Gram-positive bacteria. The broader A40926 complex has been noted for achieving higher and more sustained serum levels in mice compared to an equivalent dose of teicoplanin, suggesting potential for effective in vivo activity[1]. To definitively establish the in vivo efficacy of this compound, a direct comparison against standard-of-care antibiotics in relevant infection models is necessary.

This guide outlines a model experimental protocol for a murine sepsis model to assess the in vivo efficacy of this compound compared to Vancomycin, a widely used glycopeptide antibiotic for treating serious Gram-positive infections.

Comparative In Vivo Efficacy Data (Hypothetical)

To illustrate how data from such a study would be presented, the following table summarizes hypothetical results from a murine sepsis model. This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (72h post-infection)Mean Bacterial Load Reduction in Spleen (log10 CFU/g)Mean Bacterial Load Reduction in Kidneys (log10 CFU/g)
Vehicle Control -Intraperitoneal0%00
This compound 10Intravenous60%2.52.8
20Intravenous80%3.53.9
Vancomycin 10Intravenous50%2.22.6
20Intravenous75%3.33.7

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. Below is a standard protocol for a murine sepsis infection model.

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Weight: 18-22 g

  • Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment with free access to food and water.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

  • Culture: The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.

  • Inoculum: The bacterial suspension is centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).

3. Murine Sepsis Model:

  • Infection: Mice are infected via intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension.

  • Treatment:

    • Two hours post-infection, animals are randomized into treatment and control groups.

    • This compound and Vancomycin are administered intravenously (IV) at the specified doses.

    • The vehicle control group receives an equivalent volume of sterile saline.

4. Efficacy Endpoints:

  • Survival: Mortality is monitored and recorded every 12 hours for a period of 72 hours.

  • Bacterial Burden: At 24 hours post-treatment, a subset of mice from each group is euthanized. The spleen and kidneys are aseptically harvested, weighed, and homogenized in sterile PBS. The homogenates are serially diluted and plated on TSA to determine the bacterial load (CFU/g of tissue).

5. Statistical Analysis:

  • Survival data can be analyzed using the Log-rank (Mantel-Cox) test.

  • Bacterial burden data can be analyzed using a one-way ANOVA with a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the proposed in vivo efficacy study.

ExperimentalWorkflow cluster_pre_experiment Pre-Experiment Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experiment Phase cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (7 days) infection Induce Sepsis (IP Injection) animal_acclimatization->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection randomization Group Randomization infection->randomization treatment Drug Administration (IV) randomization->treatment survival_monitoring Survival Monitoring (72 hours) treatment->survival_monitoring bacterial_burden Bacterial Burden Analysis (24h) treatment->bacterial_burden statistical_analysis Statistical Analysis survival_monitoring->statistical_analysis bacterial_burden->statistical_analysis

Workflow for a murine sepsis model to evaluate in vivo antibiotic efficacy.

By adhering to such a structured and detailed experimental plan, researchers can generate robust and comparable data to elucidate the in vivo efficacy profile of this compound and its potential as a therapeutic agent against challenging Gram-positive infections.

References

Unveiling the Potency of Parvodicin C1: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive evaluation of Parvodicin C1's spectrum of activity reveals its potent efficacy against a range of clinically significant Gram-positive pathogens. This guide provides a detailed comparison of this compound, a key component of the A40926 antibiotic complex, with established glycopeptide antibiotics, offering researchers, scientists, and drug development professionals critical data to inform future research and development.

This compound belongs to the glycopeptide class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall. It is a major and the most active component of the Parvodicin complex, derived from Actinomadura parvosata. The A40926 complex, of which Parvodicin is a part, served as the precursor for the semi-synthetic lipoglycopeptide, dalbavancin (B606935), highlighting its clinical relevance and potential.[1]

Comparative Spectrum of Activity

To contextualize the antibacterial efficacy of this compound, its activity is compared against the well-established glycopeptide vancomycin (B549263), teicoplanin, and the modern lipoglycopeptide dalbavancin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic potency, against a panel of key Gram-positive bacteria. Lower MIC values indicate greater efficacy.

Bacterial SpeciesThis compound (as A40926 complex) MIC (µg/mL)Dalbavancin MIC (µg/mL)Vancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)
Staphylococcus aureus (MSSA) 0.060.03 - 0.060.5 - 2.00.125 - 2.0
Staphylococcus aureus (MRSA) 0.060.03 - 0.061.0 - 2.00.25 - 8.0
Staphylococcus epidermidis 0.060.06≤0.12 - 6.250.5 - 16.0
Enterococcus faecalis (Vancomycin-Susceptible) 0.060.06≤4.00.06 - 0.25
Enterococcus faecium (Vancomycin-Susceptible) -0.12≤4.0≤0.06 - 1.0
Streptococcus pyogenes (Group A) 0.06≤0.03≤1.0≤2.0
Streptococcus agalactiae (Group B) -≤0.03≤1.0≤2.0
Streptococcus pneumoniae -≤0.03 - 0.060.25 - 0.5≤2.0

Note: Data for this compound is represented by the activity of the A40926 complex, of which it is the most active component.[2][3] MIC values for comparator antibiotics are compiled from multiple sources.[1][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The range of MICs can vary based on the specific strain and testing methodology.

The data clearly demonstrates that the A40926 complex, and by extension its principal active component this compound, exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy is comparable to or, in some cases, superior to that of vancomycin and teicoplanin, and it shows a similar potency to the more recent lipoglycopeptide, dalbavancin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the spectrum of activity of an antibiotic. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration in a suitable solvent.
  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antibiotic is performed in the microtiter plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.
  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Antibiotic Stock Solution F Perform Serial Dilution of Antibiotic in 96-Well Plate A->F B Culture Bacterial Strain D Prepare 0.5 McFarland Standard Inoculum B->D C Prepare Growth Medium (CAMHB) E Dilute Inoculum in CAMHB C->E C->F D->E G Add Inoculum to Wells E->G F->G H Incubate Plate at 35-37°C for 16-20h G->H I Visually Inspect for Turbidity H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The available data strongly supports the potent antibacterial activity of this compound against a significant range of Gram-positive pathogens, including those with resistance to other antibiotics. Its spectrum of activity, as represented by the A40926 complex, is comparable to the modern lipoglycopeptide dalbavancin and shows advantages over older glycopeptides like vancomycin and teicoplanin against certain strains. These findings underscore the potential of this compound as a valuable lead compound in the development of new therapies to address the challenge of antimicrobial resistance. Further in-depth studies are warranted to fully elucidate its clinical potential.

References

A Comparative Analysis of the Post-Antibiotic Effect: Parvodicin C1 vs. Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both Parvodicin C1 (more accurately identified in scientific literature as part of the Parvodicin complex, with Parvodicin C2 being a key component) and vancomycin (B549263) are glycopeptide antibiotics that combat Gram-positive bacteria by inhibiting cell wall synthesis. The post-antibiotic effect (PAE), a critical pharmacodynamic parameter, describes the suppression of bacterial growth that persists after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). While extensive data exists for vancomycin's PAE, specific quantitative PAE data for this compound is scarce. This comparison leverages data on the A40926 antibiotic complex, of which Parvodicin C2 is a component, and its derivative, dalbavancin, to infer the potential PAE characteristics of this compound.

Data Presentation: A Comparative Overview

Due to the lack of direct head-to-head studies on the PAE of this compound and vancomycin, a direct quantitative comparison is not possible. However, we can construct a table based on the known properties of vancomycin and the inferred properties of the A40926 complex and its derivatives.

FeatureThis compound (inferred from A40926 complex/Dalbavancin)Vancomycin
Antibiotic Class GlycopeptideGlycopeptide
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Spectrum of Activity Active against Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and -resistant strains) and Enterococcus faecalis.Active against a broad range of Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus species.
Post-Antibiotic Effect (PAE) Expected to have a significant PAE against susceptible Gram-positive organisms, a characteristic of glycopeptide antibiotics. Dalbavancin, a derivative, is known to have a strong and prolonged PAE.Demonstrates a PAE of approximately 1 to 4 hours against Gram-positive cocci such as Staphylococcus aureus and Enterococcus species.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the dosing regimens and efficacy of an antibiotic. Below is a generalized experimental protocol for determining the in vitro PAE of glycopeptide antibiotics like this compound and vancomycin.

In Vitro Post-Antibiotic Effect (PAE) Determination

1. Bacterial Strains and Culture Conditions:

  • Select clinically relevant Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strains, Enterococcus faecalis ATCC 29212).

  • Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10^6 to 10^8 CFU/mL).

2. Antibiotic Exposure:

  • Expose the bacterial suspension to the test antibiotic (this compound or vancomycin) at a concentration of 5-10 times the Minimum Inhibitory Concentration (MIC).

  • A control culture with no antibiotic should be run in parallel.

  • Incubate the cultures for a defined period, typically 1 to 2 hours, at 37°C.

3. Antibiotic Removal:

  • After the exposure period, rapidly remove the antibiotic from the culture. This can be achieved by:

    • Dilution: A 1:1000 or greater dilution of the culture in fresh, pre-warmed broth.

    • Centrifugation and Washing: Centrifuge the bacterial suspension, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.

4. Monitoring Bacterial Regrowth:

  • Following antibiotic removal, incubate both the test and control cultures at 37°C.

  • Monitor bacterial growth over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 30-60 minutes) for up to 8 hours or until the bacterial count in the test culture increases by 1 log10.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the unexposed control culture.

Visualizing the Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring cluster_calculation Calculation Bacterial Culture Bacterial Culture Log Phase Growth Log Phase Growth Bacterial Culture->Log Phase Growth Antibiotic Exposure (5-10x MIC) Antibiotic Exposure (5-10x MIC) Log Phase Growth->Antibiotic Exposure (5-10x MIC) Control (No Antibiotic) Control (No Antibiotic) Log Phase Growth->Control (No Antibiotic) Antibiotic Removal Antibiotic Removal Antibiotic Exposure (5-10x MIC)->Antibiotic Removal Monitor Regrowth (Viable Counts) Monitor Regrowth (Viable Counts) Control (No Antibiotic)->Monitor Regrowth (Viable Counts) Antibiotic Removal->Monitor Regrowth (Viable Counts) Calculate PAE (T-C) Calculate PAE (T-C) Monitor Regrowth (Viable Counts)->Calculate PAE (T-C)

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

mechanism_of_action Glycopeptide Antibiotic Glycopeptide Antibiotic Binding Binding Glycopeptide Antibiotic->Binding Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala)->Binding Inhibition of Transglycosylation Inhibition of Transglycosylation Binding->Inhibition of Transglycosylation Inhibition of Transpeptidation Inhibition of Transpeptidation Binding->Inhibition of Transpeptidation Weakened Cell Wall Weakened Cell Wall Inhibition of Transglycosylation->Weakened Cell Wall Inhibition of Transpeptidation->Weakened Cell Wall Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Caption: Mechanism of action for glycopeptide antibiotics like this compound and vancomycin.

Conclusion

Both this compound and vancomycin are vital glycopeptide antibiotics with a shared mechanism of action against Gram-positive bacteria. While direct comparative data on their post-antibiotic effects is currently unavailable for this compound, its classification as a glycopeptide, and the known properties of the A40926 complex and its derivatives, strongly suggest it possesses a significant PAE. Further in vitro and in vivo studies are warranted to precisely quantify the PAE of this compound and directly compare it with that of vancomycin. Such data would be invaluable for optimizing dosing strategies and advancing the development of new and effective glycopeptide antibiotics.

Parvodicin C1 vs. Oritavancin: A Comparative Analysis of Two Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural, functional, and performance characteristics of Parvodicin C1 and the lipoglypeptided Oritavancin (B1663774), providing essential data for researchers and drug development professionals in the field of infectious diseases.

This guide offers a side-by-side comparison of this compound, a member of the A40926 glycopeptide complex, and Oritavancin, a second-generation lipoglycopeptide antibiotic. While direct comparative studies on this compound are limited, this document leverages available data on the closely related A40926 complex to provide a substantive analysis against the well-characterized Oritavancin.

Structural and Functional Overview

This compound is a naturally occurring glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata. It is a component of the A40926 antibiotic complex, which serves as the precursor for the semi-synthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, its core structure is a heptapeptide (B1575542) aglycone.

Oritavancin is a semi-synthetic lipoglycopeptide derived from chloroeremomycin.[1] It is distinguished by a hydrophobic 4'-chlorobiphenylmethyl side chain, which contributes to its enhanced antimicrobial activity and multiple mechanisms of action.[1]

Mechanism of Action

Both this compound (as part of the A40926 complex) and Oritavancin target bacterial cell wall synthesis.

This compound (inferred from A40926 complex): The primary mechanism of action for glycopeptides like those in the A40926 complex is the inhibition of the transglycosylation step in peptidoglycan biosynthesis. This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway. This binding sterically hinders the enzymes responsible for elongating the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.

Oritavancin: Oritavancin boasts a multi-faceted mechanism of action, which contributes to its potent and rapid bactericidal activity.[1] It acts through:

  • Inhibition of Transglycosylation: Similar to other glycopeptides, it binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking the polymerization of the cell wall.[1]

  • Inhibition of Transpeptidation: Oritavancin can also inhibit the cross-linking of peptidoglycan chains, a crucial step for cell wall stability.[1]

  • Disruption of Bacterial Membrane Integrity: The lipophilic side chain of oritavancin allows it to anchor to the bacterial cell membrane, causing depolarization and increasing permeability, which ultimately leads to cell death.[1] This mechanism is particularly effective against vancomycin-resistant strains.[2]

cluster_Parvodicin This compound (A40926) Mechanism cluster_Oritavancin Oritavancin Mechanism P_LipidII Lipid II (D-Ala-D-Ala terminus) P_Transglycosylation Transglycosylation (Peptidoglycan Elongation) P_CellWall Bacterial Cell Wall Synthesis P_Transglycosylation->P_CellWall Leads to P_Parvodicin This compound P_Parvodicin->P_LipidII Binds to P_Parvodicin->P_Transglycosylation Inhibits O_LipidII Lipid II (D-Ala-D-Ala terminus) O_Transglycosylation Transglycosylation O_Transpeptidation Transpeptidation O_Membrane Bacterial Membrane O_Oritavancin Oritavancin O_Oritavancin->O_LipidII Binds to O_Oritavancin->O_Transglycosylation Inhibits O_Oritavancin->O_Transpeptidation Inhibits O_Oritavancin->O_Membrane Disrupts

Caption: Mechanisms of action for this compound and Oritavancin.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the A40926 complex (as a proxy for this compound) and Oritavancin against a range of Gram-positive pathogens. Data is presented as MIC50/MIC90 (μg/mL), representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Staphylococcus aureus

Organism (Resistance Phenotype)A40926 Complex (MIC50/MIC90 in μg/mL)Oritavancin (MIC50/MIC90 in μg/mL)
S. aureus (Methicillin-Susceptible, MSSA)0.25 / 0.50.03 / 0.06[3]
S. aureus (Methicillin-Resistant, MRSA)0.5 / 10.03 / 0.06[3]
S. aureus (Vancomycin-Intermediate, VISA)1 / 20.06 / 0.12[3]
S. aureus (Vancomycin-Resistant, VRSA)>1281 / 2[4]

Table 2: In Vitro Activity against Enterococcus Species

Organism (Resistance Phenotype)A40926 Complex (MIC50/MIC90 in μg/mL)Oritavancin (MIC50/MIC90 in μg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)0.12 / 0.250.015 / 0.03[5]
Enterococcus faecalis (VanA-type VRE)>1280.25 / 0.5[6]
Enterococcus faecium (Vancomycin-Susceptible)0.25 / 0.5≤0.008 / ≤0.008[6]
Enterococcus faecium (VanA-type VRE)>1280.03 / 0.12[5]

Table 3: In Vitro Activity against Streptococcus Species

OrganismA40926 Complex (MIC50/MIC90 in μg/mL)Oritavancin (MIC50/MIC90 in μg/mL)
Streptococcus pneumoniae≤0.03 / 0.060.008 / 0.03[7]
Streptococcus pyogenes≤0.03 / 0.060.03 / 0.12[5]
Streptococcus agalactiae0.06 / 0.120.03 / 0.06[5]

Pharmacokinetic Properties

Oritavancin exhibits a remarkably long terminal half-life of approximately 245 hours, which allows for single-dose administration.[3] It is about 85% bound to plasma proteins and has a large volume of distribution, suggesting extensive tissue penetration.[3][4]

Table 4: Pharmacokinetic Parameters of Oritavancin

ParameterValue
Terminal Half-Life~245 hours[3]
Protein Binding~85%[3]
Volume of Distribution~87.6 L[3]
ExcretionPrimarily unchanged in feces and urine[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The in vitro activity of glycopeptide antibiotics is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). B Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). A->B C Inoculate each well of a microtiter plate containing the antibiotic dilutions with the bacterial suspension. B->C F Include growth and sterility controls. B->F D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. D->E

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

For testing lipoglycopeptides like oritavancin, the broth is often supplemented with a surfactant such as polysorbate-80 (e.g., 0.002%) to prevent drug adsorption to the plastic wells.[4]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is added to flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

  • A growth control flask without the antibiotic is also included.

  • The flasks are incubated at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.

  • Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

  • After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Conclusion

Oritavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other antibiotics like methicillin (B1676495) and vancomycin. Its multiple mechanisms of action and long pharmacokinetic half-life make it a valuable therapeutic option.

This compound, as a key component of the A40926 complex, shows good activity against susceptible Gram-positive organisms. However, its efficacy against highly resistant strains, particularly vancomycin-resistant enterococci and S. aureus, is limited. Further research is needed to fully characterize the individual properties of this compound and its potential clinical applications. This comparative guide highlights the significant advancements in the development of glycopeptide antibiotics, with oritavancin representing a major step forward in combating challenging Gram-positive infections.

References

Validating the Mechanism of Action of Parvodicin C1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the mechanism of action of Parvodicin C1, a lipoglycopeptide antibiotic. By examining its antibacterial efficacy alongside antibiotics with distinct modes of action, this document aims to offer a clear perspective on its function. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

This compound is a member of the glycopeptide class of antibiotics, produced by the bacterium Actinomadura parvosata. Its mechanism of action, like other glycopeptides, is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity. This guide compares the antibacterial activity and mechanism of this compound with other well-characterized antibiotics: Teicoplanin (a related glycopeptide), Daptomycin (a lipopeptide that disrupts cell membrane potential), and Linezolid (an oxazolidinone that inhibits protein synthesis).

Comparative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for this compound's parent complex, A40926, and the comparator antibiotics against a panel of Gram-positive bacteria. Data for the A40926 complex is utilized as a proxy for this compound, given that this compound is a component of this complex.

AntibioticStaphylococcus aureusStaphylococcus epidermidisStreptococcus pyogenesStreptococcus faecalis (Enterococcus faecalis)Neisseria gonorrhoeae
A40926 Complex (this compound surrogate) 0.060.060.060.062
Teicoplanin ≤0.5 - 2≤0.5 - 4≤0.5≤0.5 - 1Resistant
Daptomycin 0.25 - 10.12 - 0.50.06 - 0.251 - 4Resistant
Linezolid 1 - 41 - 40.5 - 21 - 4Resistant

Note: All MIC values are presented in µg/mL. Data is compiled from various in vitro studies.

Unraveling the Mechanisms of Action

To fully appreciate the distinct functionality of this compound, it is essential to understand its mechanism in the context of other antibiotic classes.

This compound and Teicoplanin: Inhibition of Cell Wall Synthesis

This compound, as a glycopeptide, targets the biosynthesis of the bacterial cell wall. This intricate process is fundamental for bacterial survival, providing structural integrity and protection against osmotic stress. The workflow for peptidoglycan synthesis and the point of inhibition by glycopeptides are illustrated below.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_chain Growing Glycan Chain Lipid_II->Glycan_chain Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Glycan_chain->Cross_linked_PG Transpeptidation Inhibition->Lipid_II Binds to D-Ala-D-Ala Parvodicin_C1 This compound / Teicoplanin Parvodicin_C1->Inhibition

Inhibition of Peptidoglycan Synthesis by Glycopeptides.
Daptomycin: Disruption of Cell Membrane Function

Daptomycin operates through a distinct, calcium-dependent mechanism. It inserts into the bacterial cell membrane, leading to its depolarization and a cascade of events that culminate in cell death.

Daptomycin_Ca Daptomycin + Ca2+ Membrane_insertion Insertion into Cell Membrane Daptomycin_Ca->Membrane_insertion Oligomerization Oligomerization Membrane_insertion->Oligomerization Channel_formation Ion Channel Formation Oligomerization->Channel_formation Depolarization Membrane Depolarization Channel_formation->Depolarization Efflux K+ Efflux Depolarization->Efflux Inhibition_synthesis Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition_synthesis Cell_death Bacterial Cell Death Efflux->Cell_death Inhibition_synthesis->Cell_death

Daptomycin's Mechanism of Action.
Linezolid: Inhibition of Protein Synthesis

Linezolid represents another class of antibiotics, the oxazolidinones, which target bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical first step in protein synthesis.

Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Linezolid's Mechanism of Action.

Experimental Protocols

To empirically validate the mechanism of action of this compound and its comparators, the following experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Inhibition of Peptidoglycan Synthesis Assay

Objective: To measure the direct inhibition of cell wall synthesis by an antibiotic.

Protocol: Radiolabeled Precursor Incorporation

  • Bacterial Culture: Grow a culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Assay Setup: Aliquot the bacterial culture into tubes. Add varying concentrations of the test antibiotic (e.g., this compound, Teicoplanin) to the tubes. Include a no-antibiotic control.

  • Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[¹⁴C]-glucosamine, to each tube.

  • Incubation: Incubate the tubes at 37°C for a defined period to allow for the incorporation of the radiolabel into newly synthesized peptidoglycan.

  • Precipitation and Washing: Stop the reaction by adding trichloroacetic acid to precipitate the macromolecules, including the cell wall. Wash the precipitate multiple times with ethanol (B145695) to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in the antibiotic-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.

Cell Membrane Depolarization Assay

Objective: To assess the ability of an antibiotic to disrupt the bacterial cell membrane potential.

Protocol: Fluorescence-Based Assay

  • Bacterial Suspension: Prepare a suspension of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable buffer.

  • Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.

  • Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.

  • Antibiotic Addition: Add the test antibiotic (e.g., Daptomycin) to the suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Membrane depolarization will cause the release of the dye from the membrane, resulting in an increase in fluorescence.

Ribosomal Binding Assay

Objective: To determine if an antibiotic binds to the bacterial ribosome and inhibits protein synthesis.

Protocol: In Vitro Translation Inhibition Assay

  • Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) containing ribosomes and other components necessary for translation from a susceptible bacterium (e.g., Escherichia coli or Staphylococcus aureus).

  • Assay Reaction: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase), amino acids, and an energy source.

  • Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., Linezolid) to the reaction mixtures. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis: Measure the amount of newly synthesized protein. If using a luciferase template, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence. A decrease in protein synthesis in the antibiotic-treated samples indicates inhibition.

Conclusion

The available data strongly supports the classification of this compound as a glycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis. Its antibacterial activity profile against Gram-positive bacteria is consistent with this mechanism. The comparative analysis with antibiotics possessing different modes of action highlights the specific and targeted nature of this compound's activity. The provided experimental protocols offer a framework for the direct validation of its mechanism and for further investigation into its therapeutic potential. Further studies focusing specifically on this compound are warranted to fully elucidate its unique properties and clinical utility.

Unveiling the Cross-Resistance Profile of Parvodicin C1: A Comparative Analysis with Other Glycopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cross-resistance studies involving Parvodicin C1, a component of the A40926 antibiotic complex, reveals a promising profile against certain vancomycin-resistant Gram-positive bacteria. This guide offers a detailed comparison of its in vitro activity with established glycopeptides, vancomycin (B549263) and teicoplanin, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity of A40926 Complex

This compound is a key component of the A40926 complex, the natural precursor to the semi-synthetic lipoglycopeptide, dalbavancin (B606935). Studies on the A40926 complex and dalbavancin provide valuable insights into the potential cross-resistance patterns of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for the A40926 complex and its derivative, dalbavancin, in comparison to vancomycin and teicoplanin against various glycopeptide-resistant enterococci and staphylococci.

OrganismResistance PhenotypeA40926 Complex MIC (µg/mL)Dalbavancin MIC (µg/mL)Vancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)
Enterococcus faecalisVancomycin-SusceptibleData Not Available≤0.25 - 0.5≤1 - 4≤0.5 - 1
Enterococcus faeciumVancomycin-SusceptibleData Not Available≤0.25 - 0.5≤1 - 4≤0.5 - 1
Enterococcus faeciumVanAData Not Available>16≥64≥16
Enterococcus faecalis/faeciumVanBData Not Available≤0.25 - 1.016 - >1024≤0.5 - 1
Enterococcus gallinarum/casseliflavusVanCData Not Available≤0.252 - 32≤0.5 - 2
Staphylococcus aureus (MRSA)Vancomycin-Susceptible0.50.03 - 0.1250.5 - 20.25 - 2
Staphylococcus aureusVISAData Not Available0.06 - 0.54 - 82 - 8
Staphylococcus aureusVRSA (VanA)Data Not Available>4≥16≥16

Note: Data for the A40926 complex is limited in publicly available literature. The activity of its derivative, dalbavancin, is presented as a surrogate. MIC values are ranges compiled from various studies.

The data indicates that while the A40926 derivative, dalbavancin, shows potent activity against vancomycin-susceptible strains and enterococci exhibiting VanB and VanC resistance phenotypes, its efficacy is significantly reduced against strains with the VanA phenotype. This suggests a lack of cross-resistance with vancomycin for VanB and VanC-type resistance mechanisms but likely cross-resistance for VanA.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing cross-resistance. The following is a detailed methodology for performing broth microdilution susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Antimicrobial Stock Solutions:

  • Obtain pure, powdered forms of this compound (or A40926 complex), vancomycin, and teicoplanin.

  • Calculate the required weight of the antibiotic powder to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL) using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Dissolve the weighed powder in a suitable sterile solvent (e.g., water, DMSO) to achieve the desired stock concentration.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if not inherently sterile.

  • Store the stock solutions in sterile, sealed containers at -70°C until use.

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microdilution Plates:

  • Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Create a serial two-fold dilution of each antimicrobial agent directly in the plate. Start by adding 100 µL of the highest concentration of the antimicrobial to the first well of a row and serially transfer 100 µL to subsequent wells, discarding the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each organism tested.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension, bringing the final volume in each well to 110 µL.

  • Seal the plates to prevent evaporation and incubate at 35°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.

5. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Cross-Resistance and Experimental Workflow

To better illustrate the concepts of glycopeptide cross-resistance and the experimental workflow, the following diagrams are provided.

Glycopeptide_Cross_Resistance cluster_glycopeptides Glycopeptide Antibiotics cluster_resistance Resistance Mechanisms This compound (A40926) This compound (A40926) VanA VanA (High-level Vancomycin & Teicoplanin Resistance) This compound (A40926)->VanA Susceptible (Likely) VanB VanB (Variable Vancomycin Resistance, Teicoplanin Susceptible) This compound (A40926)->VanB Resistant (Likely) VanC VanC (Low-level Vancomycin Resistance, Teicoplanin Susceptible) This compound (A40926)->VanC Resistant (Likely) VISA VISA/hVISA (Thickened Cell Wall) This compound (A40926)->VISA Partially Effective Vancomycin Vancomycin Vancomycin->VanA Susceptible Vancomycin->VanB Susceptible Vancomycin->VanC Susceptible Vancomycin->VISA Reduced Susceptibility Teicoplanin Teicoplanin Teicoplanin->VanA Susceptible Teicoplanin->VanB Resistant Teicoplanin->VanC Resistant Teicoplanin->VISA Reduced Susceptibility MIC_Workflow start Start prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotics->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read MIC Results (Visual Inspection) incubate->read_results end End read_results->end

Comparative Safety and Toxicity Profile of Parvodicin C1 in Relation to Other Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profile of Parvodicin C1, a member of the glycopeptide antibiotic family. Due to the limited publicly available data on this compound, this guide leverages data from other well-characterized glycopeptide antibiotics such as vancomycin, teicoplanin, telavancin, dalbavancin, and oritavancin (B1663774) to provide a comparative context. The primary toxicities associated with this class of antibiotics, namely nephrotoxicity and ototoxicity, are the central focus of this comparison.

Executive Summary

Glycopeptide antibiotics are a critical class of drugs for treating serious Gram-positive bacterial infections. However, their clinical use can be limited by potential toxicities. This guide synthesizes available preclinical and clinical data to offer a comparative perspective on the safety of this compound. While specific data for this compound is scarce, the information presented for other glycopeptides offers valuable insights into the potential safety profile of this compound and highlights the key toxicological endpoints for evaluation.

Comparative Toxicity Data

The following table summarizes the key toxicity endpoints for various glycopeptide antibiotics. It is important to note the absence of specific quantitative data for this compound, which underscores the need for further research to fully characterize its safety profile.

Compound Primary Toxicities Nephrotoxicity Ototoxicity Other Adverse Events
This compound Data not availableData not availableData not availableData not available
Vancomycin Nephrotoxicity, OtotoxicityRisk increased with high doses, prolonged therapy, and concomitant nephrotoxic drugs.[1][2][3]Can be transient or permanent.[1]"Red man syndrome" (infusion-related reaction), hypersensitivity reactions.[4]
Teicoplanin Generally considered to have a better safety profile than vancomycin.[5]Lower incidence compared to vancomycin.Lower incidence compared to vancomycin.Skin rashes, fever.
Telavancin Higher incidence of adverse effects compared to vancomycin.[6]More renal adverse effects reported than with vancomycin.[6]Potential for QT interval prolongation.[6]Taste disturbance, nausea, vomiting.[6]
Dalbavancin Associated with fewer adverse events compared to vancomycin.[7]Low incidence reported in clinical trials.Not a commonly reported side effect.Nausea, diarrhea, headache.
Oritavancin Associated with fewer adverse events compared to vancomycin.[7]Low incidence reported in clinical trials.Not a commonly reported side effect.Infusion site reactions, nausea, headache.

Experimental Protocols

To ensure a standardized and reproducible assessment of glycopeptide antibiotic toxicity, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells (e.g., human kidney proximal tubule epithelial cells like HK-2 for nephrotoxicity screening) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator glycopeptides) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (no compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

In Vivo Nephrotoxicity Assessment in a Rodent Model

This protocol outlines a general procedure for evaluating the potential nephrotoxicity of a glycopeptide antibiotic in a rat model.

Animals: Male or female Wistar or Sprague-Dawley rats.

Protocol:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound (e.g., this compound) and comparator antibiotics intravenously or intraperitoneally once daily for a specified period (e.g., 7 or 14 days). Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Urine and Blood Collection: Collect urine and blood samples at baseline and at various time points during the study (e.g., at the end of the treatment period).

  • Biochemical Analysis: Analyze serum samples for markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine. Analyze urine samples for markers of kidney damage, such as total protein, albumin, and kidney injury molecule-1 (KIM-1).

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Process the kidneys for histopathological examination to assess for any signs of tubular damage, inflammation, or other abnormalities.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5][8] They bind to the D-Ala-D-Ala terminus of the peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps, thereby preventing the formation of a stable cell wall.[8]

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Conversion Lipid_I Lipid I UDP_NAM->Lipid_I Addition of Pentapeptide Pentapeptide Pentapeptide (ending in D-Ala-D-Ala) Pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cell_Wall Bacterial Cell Wall Peptidoglycan_Chain->Cell_Wall Transpeptidation (Cross-linking) Glycopeptide Glycopeptide Antibiotic (e.g., this compound) Glycopeptide->Lipid_II

Caption: Inhibition of bacterial cell wall synthesis by glycopeptide antibiotics.

General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for the preclinical safety and toxicity assessment of a new antibiotic candidate like this compound.

G Start New Antibiotic Candidate (e.g., this compound) In_Vitro In Vitro Toxicity Assays Start->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) In_Vitro->Genotoxicity In_Vivo In Vivo Toxicity Studies (Rodent Model) In_Vitro->In_Vivo Acute_Toxicity Acute Toxicity (Single Dose) In_Vivo->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (e.g., 14-day study) In_Vivo->Repeated_Dose Endpoint_Analysis Endpoint Analysis Acute_Toxicity->Endpoint_Analysis Repeated_Dose->Endpoint_Analysis Biochemistry Clinical Biochemistry (BUN, Creatinine) Endpoint_Analysis->Biochemistry Histopathology Histopathology (Kidney, Liver, etc.) Endpoint_Analysis->Histopathology Report Safety & Toxicity Profile Biochemistry->Report Histopathology->Report

Caption: Preclinical toxicity assessment workflow for a new antibiotic.

References

A Comparative Guide to Analytical Methods for the Quantification of Parvodicin C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parvodicin C1 is a member of the glycopeptide antibiotic family, a class of compounds crucial in treating serious bacterial infections. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Due to the limited availability of specific validated methods for this compound, this guide provides a comparative overview of the two most probable and widely accepted analytical techniques for glycopeptide antibiotics: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The information presented is based on established methods for structurally similar glycopeptides, such as vancomycin (B549263) and teicoplanin, and provides a robust framework for developing and validating a quantitative method for this compound.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for glycopeptide antibiotic quantification, based on data from analogous compounds.[1][2][3][4][5][6][7]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99
Accuracy (% Recovery) 90-112%83-117%
Precision (% RSD) Intra-day: 1.7-9.5% Inter-day: 6.3-9.4%Intra-day: < 15% Inter-day: < 15%
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1.3 ng/L
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL0.3 - 4.0 ng/L

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV and LC-MS/MS that can be adapted for the quantification of this compound.

Sample Preparation (for Biological Matrices)

A robust sample preparation is critical to remove interfering substances and ensure the accuracy and longevity of the analytical column.[8][9]

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 200 µL of a precipitating agent such as acetonitrile (B52724) or methanol. For acidic precipitation, 10% perchloric acid can be used.[6]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

  • Evaporation and Reconstitution (Optional, for increased concentration): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.[9]

  • Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique suitable for the quantification of analytes that possess a UV chromophore, which is characteristic of glycopeptide antibiotics.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for glycopeptide separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[6][10] A typical starting point could be a mobile phase of phosphate buffer and acetonitrile (90:10, v/v).[6]

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[6][10]

    • Detection Wavelength: The UV detector should be set at a wavelength where the glycopeptide shows maximum absorbance. For vancomycin, wavelengths around 192-214 nm have been used.[6][7] The optimal wavelength for this compound would need to be determined by scanning its UV spectrum.

    • Injection Volume: Typically 10-20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical quantification.[11]

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is commonly employed, often with smaller particle sizes for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used with mobile phases consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A lower flow rate, such as 0.3-0.5 mL/min, is common.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for glycopeptides.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by fragmentation. The precursor and product ion transitions would need to be optimized for this compound.

    • Key Parameters: Other parameters to be optimized include capillary voltage, cone voltage, desolvation gas flow, and collision energy.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] This process ensures that the developed analytical procedure is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Documentation Develop Develop Analytical Method Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

References

Safety Operating Guide

Navigating the Disposal of Parvodicin C1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Parvodicin C1 in the absence of a specific Safety Data Sheet (SDS). This document outlines a precautionary approach, emphasizing safety, compliance, and environmental responsibility for researchers, scientists, and drug development professionals.

In the dynamic environment of pharmaceutical research and development, the proper disposal of novel or rare compounds like this compound is a critical aspect of laboratory safety and environmental stewardship. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this substance must be treated as a compound with unknown hazards. The following procedures are based on established best practices for the management of hazardous chemical waste and are designed to provide clear, actionable guidance.

Core Principle: A Precautionary Stance

When specific hazard data is unavailable, a conservative approach is paramount. All handling and disposal of this compound should be conducted under the assumption that the compound may be toxic, carcinogenic, mutagenic, or environmentally harmful. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Additional PPE may be required based on the specific procedures and the potential for aerosol generation.

Disposal Protocol for this compound

The proper disposal of this compound should follow a systematic process to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal plan.

  • Labeling: All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Segregation: this compound waste should be segregated from other waste streams. Do not mix with incompatible materials. If this compound was used in solution, the solvent waste should be collected separately and labeled accordingly.

Step 2: Container Management

The choice of waste container is crucial to prevent leaks and spills.

  • Container Type: Use only approved, chemically resistant, and sealable containers for this compound waste.

  • Container Integrity: Ensure waste containers are in good condition, free from cracks or defects, and are kept closed except when adding waste.

Step 3: Storage and Accumulation

Designated storage areas are essential for managing hazardous waste within the laboratory.

  • Satellite Accumulation Areas (SAAs): Store this compound waste in a designated SAA, which should be located at or near the point of generation.

  • Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

Step 4: Disposal Request and Pickup

The final step is the safe removal of the waste from the laboratory.

  • EHS Notification: Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

Quantitative Data Summary for Prudent Handling

In the absence of specific data for this compound, the following table summarizes general guidelines for handling chemical waste of unknown toxicity, based on common laboratory safety protocols.

ParameterGuidelineRationale
Maximum Accumulation Volume 55 gallons (or as specified by institutional policy)To minimize the quantity of hazardous waste stored in the laboratory at any given time.
Maximum Accumulation Time 1 year for partially filled containers (or as specified by institutional policy)To ensure timely disposal and prevent degradation or reaction of the waste over time.
pH Range for Neutralization 6.0 - 9.0 (if applicable and safe to perform)To meet typical wastewater discharge regulations if neutralization is a part of the disposal process.
Spill Cleanup Material Inert absorbent material (e.g., vermiculite, sand)To safely contain and clean up spills without reacting with the unknown chemical.
Emergency Shower/Eyewash Must be accessible within 10 seconds of the handling areaTo provide immediate decontamination in case of accidental exposure.

Experimental Protocols: Decontamination of Glassware

For glassware and equipment contaminated with this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve this compound. Collect this rinsate as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.

  • Final Rinse: Perform a third rinse with the solvent and collect the rinsate.

  • Drying: Allow the glassware to air dry in a fume hood.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Parvodicin_C1_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate Personal Protective Equipment Identify Identify & Label Waste: 'Hazardous Waste - this compound' PPE->Identify Segregate Segregate this compound Waste from Other Streams Identify->Segregate Container Use Approved, Sealed Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Containment Use Secondary Containment Store->Containment Request Request Pickup from Environmental Health & Safety (EHS) Containment->Request Documentation Complete Waste Disposal Forms Request->Documentation Pickup EHS Pickup and Final Disposal Documentation->Pickup

Safe Handling and Disposal of Parvodicin C1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Parvodicin C1. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent compound, minimizing exposure risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety precautions. It is classified as a flammable solid, harmful if swallowed or inhaled, and causes skin and serious eye irritation. Furthermore, it is a suspected mutagen and may cause cancer.[1] Adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body AreaRequired PPESpecifications
Hands Double GlovingInner and outer pairs of nitrile gloves are recommended. Gloves should comply with ASTM D-6978 standards.[1] Vinyl gloves are not suitable.[1]
Body Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]
Eyes & Face Safety Goggles & Face ShieldFull-face protection is preferred, especially when there is a risk of splashing.[1][2]
Respiratory Fit-tested RespiratorAn N95 or N100 certified respirator should be used when handling the powder form or when aerosols may be generated.[1][2]

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Don Personal Protective Equipment (PPE) B Prepare designated handling area (BSC/fume hood) A->B C Verify emergency equipment is accessible B->C D Weigh and handle this compound powder in a containment device C->D Proceed with caution E Reconstitute or dilute in a closed system if possible D->E F Label all containers clearly E->F G Decontaminate all work surfaces F->G Experiment complete H Segregate and dispose of waste G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J cluster_waste Waste Segregation & Disposal K Collect all contaminated materials L Place in a labeled, sealed hazardous waste container K->L M Store in a designated hazardous waste accumulation area L->M N Arrange for pickup by certified hazardous waste disposal service M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.